COPPER(II) ACETATE
Descripción
Propiedades
Número CAS |
19955-76-1 |
|---|---|
Fórmula molecular |
C4H6CuO4 |
Peso molecular |
181.63 |
Origen del producto |
United States |
Foundational & Exploratory
The Paddle-Wheel Structure of Dimeric Copper(II) Acetate: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Dimeric copper(II) acetate (B1210297), with its characteristic paddle-wheel structure, serves as a foundational model in coordination chemistry and has implications in catalysis and materials science. This technical guide provides an in-depth analysis of its molecular structure, supported by quantitative data, detailed experimental protocols for its synthesis and characterization, and visual representations of its structural and logical workflows. The unique magnetic properties arising from the dimeric nature of the complex are also explored. This document is intended to be a comprehensive resource for researchers working with or developing related metallo-organic compounds.
The Core Structure: A Paddle-Wheel Motif
The defining feature of dimeric copper(II) acetate monohydrate, [Cu₂(CH₃COO)₄(H₂O)₂], is its "paddle-wheel" conformation. In this arrangement, two copper(II) ions are bridged by four acetate ligands.[1] Each copper ion is coordinated to four oxygen atoms from the four bridging acetate groups in a square planar fashion. The coordination sphere of each copper atom is completed by an axial water molecule.[1] This results in a distorted octahedral geometry around each copper center.
A key characteristic of this structure is the close proximity of the two copper(II) ions, leading to a significant magnetic interaction.[1] This Cu-Cu distance is notably short, and while not considered a formal covalent bond, it facilitates antiferromagnetic coupling between the two paramagnetic Cu(II) centers.[1] At room temperature, the complex is paramagnetic, but as the temperature is lowered, the magnetic moment decreases, and the complex becomes essentially diamagnetic at very low temperatures. This behavior is a hallmark of the paddle-wheel structure and is a direct consequence of the spin pairing of the two d⁹ copper(II) ions.
Quantitative Structural Data
The precise bond lengths and angles of the paddle-wheel structure have been determined by single-crystal X-ray diffraction. The following table summarizes key quantitative data from crystallographic studies of dimeric this compound monohydrate and related adducts.
| Parameter | [Cu₂(CH₃COO)₄(H₂O)₂] | [Cu₂(C₆H₅COO)₄(AMPY)₂] | [Cu₂(ClC₆H₄COO)₄(Isopropanol)₂] |
| Bond Lengths (Å) | |||
| Cu-Cu | 2.6143(5) - 2.758(3)[1] | 2.6691(5)[1] | 2.6210(4) |
| Cu-O (equatorial) | 1.9474(16) - 1.9655(16)[1] | 1.9474(16) - 1.9655(16)[1] | 1.9586(11) - 1.9798(10) |
| Cu-O (axial, H₂O) | ~2.20 | - | - |
| Cu-N (axial) | - | 2.2724(18)[1] | - |
| Cu-O (axial, solvent) | - | - | 2.1451(10) |
| Bond Angles (°) | |||
| O(eq)-Cu-O(eq) | ~90 | ~90 | 88.06(4) - 102.69(4) |
| O(ax)-Cu-O(eq) | ~90 | ~90 | 93.19(4) - 97.78(4) |
Note: AMPY = 2-Amino-4,6-dimethyl pyrimidine. Data for related adducts are included for comparison of the paddle-wheel core with different axial ligands.
Experimental Protocols
Synthesis of Dimeric this compound Monohydrate Crystals
This protocol describes a common laboratory method for the synthesis of high-purity this compound monohydrate crystals suitable for structural and magnetic analysis.
Materials:
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Glacial acetic acid (CH₃COOH)
-
Deionized water
-
Beakers
-
Stirring rod
-
Heating plate with magnetic stirring
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Preparation of Copper(II) Hydroxide:
-
Dissolve a calculated amount of copper(II) sulfate pentahydrate in deionized water in a beaker with stirring.
-
In a separate beaker, prepare a solution of sodium hydroxide.
-
Slowly add the sodium hydroxide solution to the copper(II) sulfate solution with constant stirring. A light blue precipitate of copper(II) hydroxide will form.
-
Continue adding the sodium hydroxide solution until the precipitation is complete (the supernatant is colorless).
-
Filter the copper(II) hydroxide precipitate using a Buchner funnel and wash it thoroughly with deionized water to remove any sulfate and sodium ions.
-
-
Formation of this compound:
-
Transfer the moist copper(II) hydroxide precipitate to a clean beaker.
-
Slowly add glacial acetic acid to the precipitate with stirring. The copper(II) hydroxide will dissolve to form a deep blue solution of this compound. Add a slight excess of acetic acid to ensure complete reaction.
-
Gently heat the solution on a hot plate to about 60-70 °C to ensure the reaction goes to completion and to concentrate the solution.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Cover the beaker with a watch glass and leave it undisturbed for several days.
-
Dark blue-green monoclinic crystals of this compound monohydrate will form.
-
Collect the crystals by filtration, wash them with a small amount of cold deionized water, and allow them to air dry.
-
Single-Crystal X-ray Diffraction (SCXRD)
This protocol outlines the general steps for determining the molecular structure of a coordination complex like dimeric this compound monohydrate using SCXRD.
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).
-
Goniometer head
-
Microscope with polarizing filters
-
Cryo-system (optional, for low-temperature data collection)
Procedure:
-
Crystal Selection and Mounting:
-
Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.
-
Carefully mount the selected crystal on a goniometer head using a suitable adhesive (e.g., epoxy) or in a cryo-loop with a cryo-protectant (e.g., paratone oil).
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform an initial screening to determine the crystal quality and unit cell parameters.
-
Set up a data collection strategy to measure the intensities of a large number of reflections over a wide range of diffraction angles (2θ). This typically involves a series of scans (e.g., ω-scans) at different crystal orientations. For this compound, data collection is often performed at low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.
-
-
Data Reduction and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities.
-
Apply corrections for various experimental factors, such as Lorentz polarization, absorption, and crystal decay.
-
Determine the space group of the crystal from the systematic absences in the reflection data.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
-
Structure Refinement:
-
Refine the initial structural model against the experimental data using full-matrix least-squares methods. This involves adjusting atomic coordinates, displacement parameters, and other parameters to minimize the difference between the observed and calculated structure factors.
-
Locate and refine the positions of hydrogen atoms, if possible.
-
The final refined structure should have low residual factors (e.g., R1, wR2) and a good-of-fit (GOF) value, indicating a good agreement between the model and the experimental data.
-
Magnetic Susceptibility Measurement (Evans Method)
The Evans method is a widely used technique to determine the magnetic susceptibility of paramagnetic substances in solution using NMR spectroscopy. For solid-state measurements, a Gouy balance or a SQUID magnetometer is typically employed. This protocol describes the use of an Evans balance for solid samples.[2]
Instrumentation:
-
Evans magnetic susceptibility balance
-
Sample tube
-
Analytical balance
Procedure:
-
Instrument Calibration:
-
Turn on the Evans balance and allow it to stabilize.
-
Zero the balance with an empty sample tube in the holder. Record the reading (R₀).
-
-
Sample Preparation:
-
Weigh the empty sample tube accurately.
-
Fill the sample tube with the finely ground solid this compound monohydrate to a known height (l).
-
Weigh the filled sample tube to determine the mass of the sample (m).
-
-
Measurement:
-
Place the packed sample tube into the holder of the Evans balance.
-
Record the reading (R).
-
-
Calculation:
-
The mass susceptibility (χg) can be calculated using the following formula: χg = [C * l * (R - R₀)] / [10⁹ * m] where C is the calibration constant of the balance.
-
The molar susceptibility (χM) is then calculated by multiplying the mass susceptibility by the molar mass (M) of the compound: χM = χg * M
-
Correct the molar susceptibility for the diamagnetism of the constituent atoms (Pascal's constants) to obtain the paramagnetic molar susceptibility (χ'M).
-
The effective magnetic moment (μeff) can then be calculated using the equation: μeff = 2.828 * √(χ'M * T) where T is the absolute temperature in Kelvin.
-
Conclusion
The paddle-wheel structure of dimeric this compound is a cornerstone of coordination chemistry, offering a rich platform for studying metal-metal interactions, magnetism, and supramolecular assembly. The detailed structural data and experimental protocols provided in this guide are intended to equip researchers with the necessary information to confidently synthesize, characterize, and further investigate this fascinating molecule and its derivatives. The interplay between its structure and magnetic properties continues to be an area of active research with potential applications in the development of novel materials and catalysts.
References
A Comprehensive Technical Guide to Copper(II) Acetate Monohydrate for Researchers and Drug Development Professionals
Introduction
Copper(II) acetate (B1210297) monohydrate, also known as cupric acetate monohydrate, is a coordination compound with the chemical formula Cu(CH₃COO)₂·H₂O.[1][2] It appears as a blue-green crystalline solid and has been utilized since ancient times as a pigment and fungicide.[1] In modern scientific research, it serves as a versatile reagent and catalyst in organic synthesis, a precursor for the synthesis of copper-based nanoparticles, and finds applications in biochemical studies, including DNA extraction.[3] Its unique magnetic properties have also made it a subject of interest in materials science.[4] This technical guide provides an in-depth overview of the physical and chemical properties of copper(II) acetate monohydrate, along with experimental protocols for its characterization, aimed at researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound monohydrate are summarized below, with quantitative data presented in structured tables for clarity and ease of comparison.
General and Physical Properties
This compound monohydrate is an odorless, efflorescent solid.[5][6] It is stable under normal ambient conditions but is incompatible with strong oxidizing agents.[7][8]
| Property | Value | References |
| Molecular Formula | C₄H₈CuO₅ | [5] |
| Molecular Weight | 199.65 g/mol | [1][5] |
| Appearance | Blue-green crystalline solid | [1][2] |
| Melting Point | 115 °C (decomposes) | [3][7] |
| Boiling Point | 240 °C | [5][7] |
| Density | 1.88 g/cm³ | [3][5] |
| pH (20 g/L aq. sol.) | 5.2 - 5.5 | [5] |
| Refractive Index (n_D) | 1.545 (hydrate) | [1] |
Solubility
The solubility of this compound monohydrate in various solvents is a critical parameter for its application in solution-based reactions and preparations.
| Solvent | Solubility | Temperature | References |
| Water (cold) | 7.2 g / 100 mL | 20 °C | [1] |
| Water (hot) | 20 g / 100 mL | - | [1] |
| Water | 72 g/L | 20 °C | [5] |
| Alcohol (Ethanol) | Soluble | - | [1][3] |
| Methanol | Slightly soluble | - | [3] |
| Diethyl Ether | Slightly soluble | - | [1][3] |
| Glycerol | Slightly soluble | - | [1][5] |
| Acetone | Slightly soluble | - | [3] |
Crystal and Molecular Structure
This compound monohydrate possesses a unique dimeric "paddle-wheel" structure.[1] In this configuration, two copper atoms are bridged by four acetate ligands. The coordination sphere of each copper atom is completed by a water molecule.[1] The Cu-Cu distance is approximately 2.62 Å, which is close to the separation in metallic copper, leading to significant magnetic coupling between the two copper centers.[1]
| Structural Parameter | Value | References |
| Crystal System | Monoclinic | [9] |
| Cu-Cu Separation | 2.617(1) Å | [4] |
| Cu-O (acetate) distance | 1.97 Å | [1] |
| Cu-O (water) distance | 2.20 Å | [1] |
Magnetic Properties
The dimeric structure of this compound monohydrate gives rise to interesting magnetic behavior. The two adjacent copper(II) ions are antiferromagnetically coupled.[4] This results in a decrease in the magnetic moment as the temperature is lowered. At temperatures below 90 K, the compound is essentially diamagnetic.[1]
| Magnetic Property | Value | Temperature | References |
| Magnetic Moment | ~2.1 Bohr magnetons | 300 K | [4] |
| Magnetic Moment | 0.1 Bohr magnetons | 4.2 K | [4] |
| Antiferromagnetic Coupling (-2J) | 292.2 cm⁻¹ | - | [4] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound monohydrate are provided below.
Synthesis of this compound Monohydrate
A common laboratory-scale synthesis involves the reaction of a copper(II) salt or base with acetic acid.
Objective: To synthesize this compound monohydrate from copper(II) carbonate and acetic acid.
Materials:
-
Copper(II) carbonate (CuCO₃)
-
Glacial acetic acid (CH₃COOH)
-
Deionized water
-
Beakers
-
Hot plate with magnetic stirrer
-
Filter paper and funnel
-
Crystallizing dish
Procedure:
-
In a well-ventilated fume hood, slowly add copper(II) carbonate to a solution of acetic acid in water with gentle heating and stirring. The addition should be done in small portions to control the effervescence (release of CO₂).
-
Continue adding copper(II) carbonate until no more dissolves, indicating the neutralization of the acid.
-
Gently heat the resulting blue solution to concentrate it, but avoid boiling to dryness.
-
Filter the hot solution to remove any unreacted starting material or impurities.
-
Allow the filtrate to cool slowly to room temperature in a crystallizing dish. Covering the dish with a watch glass and allowing for slow evaporation will yield larger crystals.
-
Collect the resulting blue-green crystals by filtration.
-
Wash the crystals with a small amount of cold deionized water and then with a small amount of ethanol.
-
Dry the crystals at room temperature.
A large-scale commercial production method involves the reaction of copper metal with refluxing acetic acid in the presence of air.[3] Another approach is the reaction of copper metal with a heated mixture of equal parts vinegar and hydrogen peroxide.[10]
Characterization Techniques
Objective: To study the thermal decomposition behavior of this compound monohydrate.
Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are performed using a simultaneous thermal analyzer.
-
Accurately weigh approximately 5-10 mg of the this compound monohydrate sample into an alumina (B75360) or platinum crucible.
-
Place the crucible in the TGA/DSC instrument.
-
Heat the sample from room temperature to a final temperature of around 600 °C at a constant heating rate (e.g., 10 °C/min).
-
The experiment is typically run under a controlled atmosphere, such as a continuous flow of dry air or nitrogen gas (e.g., 50 mL/min).
-
The TGA curve will show weight loss as a function of temperature, corresponding to dehydration and decomposition. The DSC curve will indicate whether these processes are endothermic or exothermic.
The thermal decomposition in air generally occurs in distinct steps:
-
Dehydration: Loss of the water molecule to form anhydrous this compound. This is an endothermic process occurring around 110-150 °C.[11]
-
Decomposition of Anhydrous Salt: The anhydrous this compound decomposes to form copper, copper(I) oxide, and copper(II) oxide.[12][13] This step starts around 200 °C and is exothermic in air.[11]
-
Oxidation: In the presence of air, any metallic copper or copper(I) oxide formed is further oxidized to copper(II) oxide at higher temperatures.[11][13]
Objective: To confirm the crystal structure and phase purity of the synthesized this compound monohydrate.
Methodology:
-
A powdered sample of the material is finely ground using an agate mortar and pestle to ensure random orientation of the crystallites.
-
The powdered sample is mounted on a sample holder.
-
The XRD pattern is recorded using a diffractometer with a Cu Kα radiation source (λ = 1.54 Å).
-
The data is typically collected over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
The resulting diffractogram is then compared with standard diffraction patterns from databases (e.g., JCPDS PDF# 27-0145) to confirm the identity and purity of the compound.[12]
Objective: To identify the functional groups present in this compound monohydrate.
Methodology:
-
An IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
A small amount of the solid sample is placed directly on the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Characteristic absorption bands for the acetate group (C=O and C-O stretching) and the water of hydration (O-H stretching) should be observed.
Visualizations
Thermal Decomposition Pathway
The following diagram illustrates the key stages in the thermal decomposition of this compound monohydrate in an air atmosphere.
Experimental Workflow for Characterization
This diagram outlines a general workflow for the synthesis and subsequent characterization of this compound monohydrate.
Conclusion
This compound monohydrate is a compound with a rich history and a wide array of modern applications. Its well-defined physical and chemical properties, coupled with its interesting structural and magnetic characteristics, make it a valuable substance for researchers in chemistry, materials science, and drug development. This guide has provided a detailed overview of its key attributes and offered standardized protocols for its synthesis and characterization, which should serve as a valuable resource for scientific and professional endeavors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Sciencemadness Wiki [sciencemadness.org]
- 3. Copper (II) acetate monohydrate | 6046-93-1 [chemicalbook.com]
- 4. "The Magnetic Super-Exchange Coupling in this compound Monohydrate" by AYHAN ELMALI [journals.tubitak.gov.tr]
- 5. americanelements.com [americanelements.com]
- 6. This compound monohydrate, 6046-93-1 [thegoodscentscompany.com]
- 7. Copper (II) acetate monohydrate CAS#: 6046-93-1 [m.chemicalbook.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. Copper(II)_acetate [chemeurope.com]
- 10. How To Make Copper Acetate from Copper [thoughtco.com]
- 11. akjournals.com [akjournals.com]
- 12. scielo.br [scielo.br]
- 13. akjournals.com [akjournals.com]
Dehydration of Copper(II) Acetate Monohydrate: A Technical Guide to Anhydrous Synthesis
An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of anhydrous copper(II) acetate (B1210297) from its hydrated form. This document provides a comparative analysis of common dehydration methods, detailed experimental protocols, and characterization data.
This guide outlines two primary, effective methods for the preparation of anhydrous copper(II) acetate, a crucial reagent and catalyst in various chemical syntheses, from its commercially available monohydrate form. The choice of method—thermal dehydration or chemical dehydration with acetic anhydride (B1165640)—can be selected based on available equipment and desired product characteristics. Proper execution of these procedures is critical to prevent the formation of impurities such as copper(I) oxide or basic copper acetates.
Comparative Overview of Synthesis Methods
The selection of a dehydration method depends on factors such as scale, desired purity, and available laboratory equipment. Thermal dehydration is a simpler method but requires careful temperature control to avoid decomposition. Chemical dehydration using acetic anhydride is effective for complete water removal but involves handling a corrosive reagent and requires a subsequent work-up.
| Parameter | Thermal Dehydration | Chemical Dehydration with Acetic Anhydride |
| Principle | Removal of water of hydration by heating. | Chemical reaction of water with acetic anhydride. |
| Temperature | 90-145°C[1] | Reflux temperature of acetic anhydride (~140°C) |
| Atmosphere | Vacuum or inert gas is recommended to prevent oxidation. | Not critical, performed under a standard reflux setup. |
| Reaction Time | Until constant weight is achieved. | Typically requires a reflux period. |
| Key Advantage | Simple, solvent-free procedure. | Ensures complete removal of water. |
| Key Disadvantage | Risk of thermal decomposition if overheated. | Requires handling of corrosive acetic anhydride and solvent washing. |
| Typical Yield | Quantitative, assuming no decomposition. | High, dependent on efficient product recovery. |
Physicochemical Properties of this compound Forms
The physical and spectroscopic properties of this compound change significantly upon dehydration, providing clear indicators of a successful transformation.
| Property | This compound Monohydrate | Anhydrous this compound |
| Formula | Cu(CH₃COO)₂·H₂O | Cu(CH₃COO)₂ |
| Molar Mass | 199.65 g/mol | 181.63 g/mol [2] |
| Appearance | Blue-green crystalline solid[2][3] | Dark green crystalline solid[2][3] |
| Water of Hydration | ~9.02% by weight | 0% |
| Key FT-IR Bands | Broad O-H stretch (~3400 cm⁻¹) from water of hydration[4] | Absence of the broad O-H stretch from water of hydration[4][5] |
| C=O asymmetric stretch (~1600-1610 cm⁻¹) | C=O asymmetric stretch (~1609 cm⁻¹)[6] | |
| C-O symmetric stretch (~1440-1450 cm⁻¹) | C-O symmetric stretch (~1437 cm⁻¹)[6] |
Experimental Protocols
The following are detailed procedures for the two recommended synthesis methods.
Method 1: Thermal Dehydration
This method relies on the controlled heating of this compound monohydrate to drive off the water of crystallization. To prevent sublimation and potential decomposition to copper oxides, conducting the heating under vacuum is highly recommended.[7]
Experimental Protocol:
-
Place a known quantity of this compound monohydrate into a suitable flask or drying vessel.
-
Heat the sample in a vacuum oven at a temperature between 100 °C and 145 °C.[1] Alternatively, heat the sample to 90 °C until a constant weight is achieved, indicating the complete removal of water.[1]
-
The dehydration process is indicated by a color change from blue-green to dark green.
-
Once a constant weight is confirmed, cool the anhydrous this compound under vacuum or in a desiccator to prevent rehydration from atmospheric moisture.
-
Store the final product in a tightly sealed container in a dry environment.
Method 2: Chemical Dehydration using Acetic Anhydride
This procedure utilizes acetic anhydride to chemically react with the water of hydration, forming acetic acid. This is a highly effective method for ensuring the complete absence of water in the final product.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound monohydrate in an excess of acetic anhydride.
-
Heat the mixture to reflux with continuous stirring. The refluxing temperature of acetic anhydride is approximately 140°C.
-
Maintain the reflux for a sufficient period to ensure complete reaction with the water of hydration. The exact time may vary depending on the scale of the reaction.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the solid product by filtration.
-
Wash the insoluble anhydrous this compound product thoroughly with diethyl ether to remove residual acetic anhydride and acetic acid.[1]
-
Dry the final product under vacuum to remove the washing solvent completely.
-
Store the dark green anhydrous this compound in a tightly sealed container in a desiccator.
Experimental Workflow Diagrams
The logical flow of the experimental procedures is visualized below.
Caption: Workflow for the synthesis of anhydrous this compound via thermal dehydration.
Caption: Workflow for the synthesis of anhydrous this compound using acetic anhydride.
Characterization
Confirmation of the successful synthesis of anhydrous this compound can be achieved through several analytical techniques.
-
Visual Inspection: A distinct color change from the bluish-green of the monohydrate to a dark green is a primary indicator of dehydration.[2][3]
-
Gravimetric Analysis: In the thermal dehydration method, heating to a constant weight ensures that all water has been removed. The observed weight loss should correspond to the theoretical water content of the monohydrate (approximately 9.02%).
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the temperature range of dehydration and confirm the complete removal of water.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a definitive method to confirm the absence of water. The FT-IR spectrum of the monohydrate exhibits a characteristic broad absorption band in the region of 3200-3500 cm⁻¹, which is due to the O-H stretching vibrations of the water molecule.[4] The successful formation of the anhydrous compound is confirmed by the complete disappearance of this band in the product's spectrum.[4][5] The characteristic symmetric and asymmetric C=O stretching vibrations of the acetate ligands will be present in both the hydrated and anhydrous forms.[6]
By following these detailed protocols and utilizing the provided characterization data, researchers can reliably synthesize high-purity anhydrous this compound for their specific applications in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Sciencemadness Wiki [sciencemadness.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Ataman Kimya [atamanchemicals.com]
A Technical Guide to the Solubility of Copper(II) Acetate in Select Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of copper(II) acetate (B1210297) in three key organic solvents: ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO). Understanding the solubility of this compound is critical for its application in various fields, including organic synthesis, catalyst development, and the formulation of active pharmaceutical ingredients. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and logical diagrams to illustrate key processes and concepts.
Quantitative Solubility Data
The solubility of copper(II) acetate, a dark green crystalline solid, varies significantly across different organic solvents. This variability is influenced by factors such as the polarity of the solvent, temperature, and the specific form of the this compound (anhydrous vs. monohydrate). The following table summarizes the available quantitative and qualitative solubility data for this compound monohydrate in ethanol, methanol, and DMSO.
| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |
| Ethanol | C₂H₅OH | 7.14 g / 100 g of solvent[1] | 20 | Soluble |
| Methanol | CH₃OH | Slightly Soluble (with heating)[2][3][4] | Not Specified | Quantitative data is not readily available in the literature. |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Insoluble / Slightly Soluble (with heating)[1][2][3][4] | Not Specified | Sources conflict, with some indicating insolubility and others slight solubility upon heating. |
It is important to note that while this compound is generally soluble in alcohols like ethanol, its solubility in other organic solvents can be limited.[5][6][7][8]
Experimental Protocols for Solubility Determination
The determination of the solubility of a solid in a liquid is a fundamental experimental procedure in chemistry. The following protocol describes a general and reliable method for determining the solubility of this compound in a given solvent using the isothermal saturation method followed by gravimetric analysis.
Principle
This method involves creating a saturated solution of this compound in the solvent of interest at a constant temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining this compound is measured.
Materials and Apparatus
-
This compound monohydrate
-
Ethanol, methanol, or DMSO (analytical grade)
-
Thermostatic water bath or incubator
-
Conical flasks with stoppers
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Evaporating dish
-
Analytical balance
-
Drying oven
Procedure
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a conical flask containing the chosen solvent (e.g., 50 mL). The presence of undissolved solid is necessary to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatic water bath set to the desired temperature (e.g., 20°C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection:
-
Once equilibrium is achieved, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (e.g., 10 mL) using a pipette fitted with a syringe filter to prevent any solid particles from being transferred.
-
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer the collected sample of the saturated solution to the evaporating dish.
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., below 115°C, its melting point).
-
Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.
-
Repeat the drying and weighing process until a constant mass is obtained.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the evaporating dish from the final mass.
-
Express the solubility in the desired units (e.g., g/100 mL or g/100 g of solvent).
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: A flowchart of the experimental workflow for determining solubility.
Factors Influencing Solubility
The solubility of a solid in a liquid is a complex phenomenon governed by several factors. The diagram below outlines the primary factors that influence the solubility of this compound in organic solvents.
Caption: Key factors that affect the solubility of a solid in a liquid.
References
- 1. This compound monohydrate [chemister.ru]
- 2. This compound CAS#: 142-71-2 [m.chemicalbook.com]
- 3. Copper acetate|lookchem [lookchem.com]
- 4. lookchem.com [lookchem.com]
- 5. Copper(II)_acetate [chemeurope.com]
- 6. This compound monohydrate, 6046-93-1 [thegoodscentscompany.com]
- 7. americanelements.com [americanelements.com]
- 8. chembk.com [chembk.com]
Magnetic susceptibility of copper(II) acetate at low temperatures.
An In-depth Technical Guide on the Magnetic Susceptibility of Copper(II) Acetate (B1210297) at Low Temperatures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(II) acetate monohydrate, Cu₂(CH₃COO)₄(H₂O)₂, has long been a subject of foundational interest in the field of magnetochemistry. Its anomalous magnetic behavior at low temperatures provides a classic example of antiferromagnetic coupling between adjacent metal ions.[1][2][3] This technical guide offers a detailed exploration of the low-temperature magnetic susceptibility of this compound, presenting key quantitative data, experimental methodologies, and the underlying theoretical framework. The dimeric "paddle wheel" structure of this compound monohydrate results in a significant interaction between the two copper(II) centers.[4] At high temperatures, the compound exhibits paramagnetic behavior typical of a substance with unpaired electrons. However, as the temperature is lowered, its magnetic susceptibility reaches a maximum at approximately 250 K and then rapidly decreases.[1][2][3][5] This phenomenon is a direct consequence of the antiferromagnetic coupling between the two Cu²⁺ ions, which are separated by a short distance of about 2.62 Å.[4] This interaction leads to a diamagnetic singlet ground state (S=0) and a thermally accessible, excited triplet state (S=1).[6] Consequently, at very low temperatures (below 90 K), the compound becomes essentially diamagnetic as the triplet state is depopulated.[4]
Quantitative Data Summary
The magnetic properties of this compound monohydrate have been extensively studied. The key parameters defining its magnetic behavior are summarized in the table below. This data is primarily derived from magnetic susceptibility measurements performed over a temperature range of 4.2 K to 300 K.[1][2][3]
| Parameter | Value | Unit | Reference |
| Temperature of Maximum Susceptibility (Tmax) | ~250 | K | [1][2][3][5] |
| Magnetic Moment (μeff) at 300 K | ~2.1 | µB | [1][2][3] |
| Magnetic Moment (μeff) at 4.2 K | ~0.1 | µB | [1][2][3] |
| Antiferromagnetic Exchange Coupling Constant (-2J) | 292.2 - 299.2 | cm-1 | [1][2] |
| Ground State | Singlet (S=0) | - | [6] |
| First Excited State | Triplet (S=1) | - | [6] |
Theoretical Framework: Antiferromagnetic Coupling
The magnetic behavior of this compound is explained by the Bleaney-Bowers equation, which models the interaction between the two copper(II) ions. The two S=1/2 Cu²⁺ ions are coupled via a superexchange mechanism through the four bridging acetate ligands.[2] This coupling results in a splitting of the energy levels into a lower-energy singlet state (spins paired, S=0) and a higher-energy triplet state (spins parallel, S=1). The energy separation between these states is equal to the exchange coupling constant, -2J.
Caption: Energy levels of the coupled Cu(II) dimer.
Experimental Protocols
The determination of the magnetic susceptibility of this compound as a function of temperature is a critical experiment. Below is a detailed methodology based on the Faraday method, a common technique for such measurements.[2]
1. Synthesis of this compound Monohydrate:
-
This compound is typically synthesized by reacting copper(II) hydroxide (B78521) or basic copper(II) carbonate with acetic acid.[4]
-
The resulting solution is heated to facilitate the reaction and then cooled to allow for the crystallization of the blue-green this compound monohydrate.
-
The crystals are then filtered, washed, and dried.
2. Sample Preparation and Mounting:
-
A powdered sample of the synthesized this compound monohydrate is carefully packed into a sample holder of known mass.
-
The sample holder is then suspended from a microbalance within the magnetometer.
3. Magnetic Susceptibility Measurement (Faraday Method):
-
The core of the Faraday method involves measuring the force exerted on the sample by a non-uniform magnetic field.
-
The sample is positioned in a region where the product of the magnetic field (H) and the field gradient (dH/dx) is constant.
-
The apparatus is evacuated and cooled to the lowest desired temperature (e.g., 4.2 K using liquid helium).
-
The magnetic field is applied, and the change in the sample's weight is measured by the microbalance. This change in weight is directly proportional to the magnetic susceptibility of the sample.
-
The measurement is repeated at various temperatures as the sample is slowly warmed up to 300 K.
4. Data Analysis:
-
The raw data is corrected for the diamagnetism of the constituent atoms and the sample holder.[2]
-
The molar magnetic susceptibility (χM) is calculated at each temperature.
-
The effective magnetic moment (μeff) is determined using the equation: μeff = 2.828(χMT)1/2.
-
The experimental data is then fitted to the Bleaney-Bowers equation to determine the exchange coupling constant (-2J) and the g-factor.
Experimental Workflow
The logical flow of an experiment to determine the magnetic susceptibility of this compound is depicted in the following diagram.
Caption: Experimental workflow for magnetic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 3. "The Magnetic Super-Exchange Coupling in this compound Monohydrate" by AYHAN ELMALI [journals.tubitak.gov.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unraveling the Molecular Architecture: An In-depth Guide to the X-ray Crystallography of Copper(II) Acetate Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the X-ray crystallographic studies of copper(II) acetate (B1210297) complexes, offering insights into their synthesis, molecular structures, and the experimental techniques used for their characterization. Copper(II) acetate and its derivatives are of significant interest due to their diverse applications in catalysis, materials science, and as potential therapeutic agents. Understanding their precise three-dimensional structures is paramount for elucidating structure-activity relationships and designing novel compounds with tailored properties.
The Ubiquitous "Paddle-Wheel" Structure and Beyond
The most iconic and frequently encountered structural motif in the crystallography of this compound complexes is the dinuclear "paddle-wheel" structure, exemplified by this compound monohydrate, Cu₂ (O₂CCH₃)₄(H₂O)₂. In this arrangement, two copper(II) ions are bridged by four acetate ligands. The coordination sphere of each copper atom is typically completed by an axial ligand, which can be a water molecule or another solvent molecule. The Cu-Cu distance in these dimers is remarkably short, approximately 2.62 Å, indicating a significant metal-metal interaction that leads to interesting magnetic properties, rendering the complex essentially diamagnetic at low temperatures.[1]
While the paddle-wheel structure is prevalent, this compound can form a variety of other complexes with different ligands, leading to diverse coordination geometries. These include mononuclear, polynuclear, and coordination polymer structures. The coordination environment around the copper(II) center can vary from square planar and square pyramidal to trigonal-bipyramidal and octahedral.[2]
Tabulated Crystallographic Data
The following tables summarize key crystallographic data for a selection of this compound complexes, providing a comparative view of their structural parameters.
Table 1: Crystallographic Data for Selected Dinuclear this compound Complexes
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Cu-Cu (Å) | Ref. |
| This compound monohydrate | Cu₂(CH₃COO)₄(H₂O)₂ | Monoclinic | C2/c | 13.168(2) | 8.564(2) | 13.858(2) | 90 | 117.02(1) | 90 | 2.616 | [3] |
| Bis(μ-acetato)bis(7-amino-4-methyl-5-aza-3-hepten-2-onato(l-))dicopper(II) | [Cu(AE)CH₃COO]₂ | - | - | - | - | - | - | - | - | - | [4] |
| [Cu₂(ClC₆H₄COO)₄(Isopropanol)₂] | C₃₈H₄₀Cl₄Cu₂O₁₀ | - | - | - | - | - | - | - | - | - | [5] |
| Binuclear Copper(II)-dipyriamethyrin complex | - | - | - | - | - | - | - | - | - | - | [6] |
Table 2: Selected Bond Lengths (Å) for this compound Monohydrate
| Bond | Length (Å) | Reference |
| Cu-O (acetate) | 1.97 (mean) | [1] |
| Cu-O (water) | 2.20 | [1] |
Experimental Protocols
The determination of the crystal structure of this compound complexes involves two primary stages: the synthesis and crystallization of the complex, followed by X-ray diffraction analysis.
Synthesis and Crystallization of this compound Complexes
The synthesis of this compound complexes can be achieved through various methods. A general approach involves the reaction of a copper(II) salt, typically this compound monohydrate, with a specific ligand in a suitable solvent.
Example Protocol for the Synthesis of a Schiff Base this compound Complex:
-
Ligand Synthesis: The Schiff base ligand is first synthesized, for example, by the condensation of an aldehyde or ketone with a primary amine.
-
Complexation: The synthesized ligand is then reacted with this compound monohydrate in a solvent such as ethanol (B145695) or methanol. The mixture is typically stirred and may require heating to facilitate the reaction.
-
Crystallization: Single crystals suitable for X-ray diffraction are often obtained by slow evaporation of the solvent from the reaction mixture at room temperature. Other techniques such as vapor diffusion or layering may also be employed. For instance, bright green crystals of Cu₂(CH₃COO)₄(H₂O)₂ · C₁₂H₈N₂O were obtained by slow evaporation from a DMF/water solution.[7]
Single-Crystal X-ray Diffraction Analysis
Once suitable crystals are obtained, their molecular and crystal structures are determined using single-crystal X-ray diffraction.
General Protocol:
-
Crystal Mounting: A single crystal of appropriate size and quality is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (commonly Cu Kα radiation, λ = 1.5418 Å) is directed at the crystal.[8] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. The intensities and positions of the diffracted beams are recorded by a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The initial positions of the atoms in the crystal structure are determined using direct methods or Patterson methods. This initial model is then refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction patterns. The final result is a detailed three-dimensional model of the molecule, including bond lengths, bond angles, and atomic coordinates.
Visualizing the Process and Structure
To better illustrate the workflow and the resulting molecular architecture, the following diagrams are provided.
Conclusion
The X-ray crystallography of this compound complexes reveals a rich and varied structural chemistry, dominated by the dinuclear paddle-wheel motif but also encompassing a wide range of other coordination geometries. The detailed structural information obtained from these studies is crucial for understanding the chemical and physical properties of these compounds and for the rational design of new materials and molecules with desired functionalities. The protocols outlined in this guide provide a foundation for researchers entering this exciting field of coordination chemistry.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, characterization and X-ray structural studies of four copper (II) complexes containing dinuclear paddle wheel structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of a Binuclear Copper(II)-dipyriamethyrin Complex: [Cu2(dipyriamethyrin)(μ2-1,1-acetato)2] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. pubs.acs.org [pubs.acs.org]
Unraveling the Thermal Degradation of Copper(II) Acetate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermal decomposition of copper(II) acetate (B1210297), a process of significant interest in materials science, catalysis, and nanoparticle synthesis. This document details the decomposition pathways, the resulting solid and gaseous products, and the experimental methodologies used to elucidate these processes, offering a valuable resource for professionals in research and development.
Executive Summary
The thermal decomposition of copper(II) acetate monohydrate is a multi-step process that is highly dependent on the surrounding atmosphere. The process initiates with the loss of water of hydration, followed by the decomposition of the anhydrous salt into a mixture of metallic copper and copper(I) oxide. In an oxidizing atmosphere, these intermediate products are further converted to copper(II) oxide. The primary gaseous byproducts of this decomposition include water, acetic acid, acetone, and carbon dioxide. Understanding the precise nature of these transformations is critical for controlling the synthesis of copper-based nanomaterials and catalysts.
Thermal Decomposition Pathways and Products
The thermal degradation of this compound monohydrate, Cu(CH₃COO)₂·H₂O, proceeds through a series of distinct stages, which are summarized below. The exact temperature ranges can vary slightly depending on experimental conditions such as heating rate and gas flow.
Decomposition in an Inert Atmosphere (e.g., Nitrogen, Argon)
Under an inert atmosphere, the decomposition can be broadly categorized into two main stages following an initial dehydration step.
Stage 1: Dehydration The process begins with the endothermic removal of the water molecule of hydration to form anhydrous this compound.
-
Reaction: Cu(CH₃COO)₂·H₂O(s) → Cu(CH₃COO)₂ (s) + H₂O(g)
Stage 2: Decomposition of Anhydrous this compound The anhydrous salt then decomposes into a mixture of solid products and volatile organic compounds. The primary solid products are metallic copper (Cu) and copper(I) oxide (Cu₂O).
-
Primary Reactions:
-
2Cu(CH₃COO)₂(s) → 2Cu(s) + 4CH₃COOH(g) + O₂(g)
-
2Cu(CH₃COO)₂(s) → Cu₂O(s) + (CH₃CO)₂O(g) + CO₂(g) + C₂H₄(g)
-
The evolved acetic acid can further decompose to acetone, carbon dioxide, and methane.
-
Decomposition in an Oxidizing Atmosphere (e.g., Air)
In the presence of oxygen, the decomposition pathway is altered, particularly in the final stages where oxidation of the initial solid products occurs.[1][2]
Stage 1: Dehydration Similar to the process in an inert atmosphere, the first step is the loss of water of hydration.
-
Reaction: Cu(CH₃COO)₂·H₂O(s) → Cu(CH₃COO)₂(s) + H₂O(g)
Stage 2: Decomposition and Concurrent Oxidation The anhydrous this compound decomposes to form a mixture of Cu and Cu₂O. However, in the presence of air, these products are readily oxidized to copper(II) oxide (CuO).[1][2]
-
Initial Decomposition: Produces Cu and Cu₂O as in an inert atmosphere.
-
Oxidation Reactions:
-
2Cu(s) + O₂(g) → 2CuO(s)
-
2Cu₂O(s) + O₂(g) → 4CuO(s)
-
The final solid product in an air atmosphere is predominantly copper(II) oxide.[1]
Quantitative Data Presentation
The following tables summarize the quantitative data obtained from thermogravimetric analysis (TGA) of this compound monohydrate under different atmospheres.
Table 1: Thermal Decomposition Stages of this compound Monohydrate in an Inert Atmosphere (Nitrogen)
| Temperature Range (°C) | Mass Loss (%) | Associated Process | Primary Solid Products |
| ~25 - 150 | ~9% | Dehydration | Cu(CH₃COO)₂ |
| ~150 - 300 | ~51% | Decomposition of anhydrous acetate | Cu, Cu₂O |
| >300 | - | Stable residue | Cu, Cu₂O |
Table 2: Thermal Decomposition Stages of this compound Monohydrate in an Oxidizing Atmosphere (Air)
| Temperature Range (°C) | Mass Change (%) | Associated Process | Primary Solid Products |
| ~25 - 168 | ~9% | Dehydration | Cu(CH₃COO)₂ |
| ~168 - 302 | ~55% | Decomposition of anhydrous acetate | Cu, Cu₂O, CuO |
| ~302 - 500 | Slight Mass Gain | Oxidation of Cu and Cu₂O | CuO |
Experimental Protocols
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This protocol provides a general framework for the thermal analysis of this compound monohydrate.
Objective: To determine the temperature and mass loss profiles of the thermal decomposition.
Materials and Equipment:
-
This compound monohydrate
-
Thermogravimetric Analyzer (TGA) or simultaneous TGA/DSC instrument
-
Alumina or platinum crucibles
-
High-purity nitrogen or air gas supply
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound monohydrate into a clean, tared TGA crucible.
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with the desired gas (nitrogen or air) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure a stable atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Record the mass loss and heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting TGA and DSC curves to identify the onset and peak temperatures of decomposition events and to quantify the percentage mass loss for each step.
Evolved Gas Analysis (EGA) using TGA-Mass Spectrometry (TGA-MS)
Objective: To identify the gaseous products evolved during the thermal decomposition.
Materials and Equipment:
-
TGA instrument coupled to a Mass Spectrometer via a heated transfer line.
-
This compound monohydrate
-
Helium or Argon as a carrier gas
Procedure:
-
Sample Preparation and Instrument Setup: Follow steps 1 and 2 as in the TGA/DSC protocol, using an inert carrier gas compatible with the mass spectrometer.
-
TGA-MS Program:
-
Heat the sample according to the thermal program described in the TGA/DSC protocol.
-
The evolved gases are carried by the purge gas through the heated transfer line into the ion source of the mass spectrometer.
-
-
Mass Spectrometry Acquisition:
-
Set the mass spectrometer to scan a mass-to-charge (m/z) range of approximately 10-200 amu.
-
Monitor specific m/z values corresponding to expected products:
-
m/z 18 (H₂O)
-
m/z 43, 60 (Acetic acid fragments)
-
m/z 43, 58 (Acetone fragments)
-
m/z 44 (CO₂)
-
-
-
Data Analysis: Correlate the ion current for specific m/z values with the TGA mass loss curve to identify which gases are evolved at each decomposition stage.
Visualization of Decomposition Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key processes described in this guide.
Caption: Decomposition pathway in an inert atmosphere.
Caption: Decomposition pathway in an oxidizing atmosphere.
Caption: Experimental workflow for TGA-MS analysis.
References
Cyclic Voltammetry of Copper(II) Acetate in Non-Aqueous Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical behavior of copper(II) acetate (B1210297) in non-aqueous solvents, investigated through cyclic voltammetry. The following sections detail the underlying redox mechanisms, experimental protocols, and comparative data to facilitate further research and application in fields such as catalysis, materials science, and drug development.
Introduction
Copper(II) acetate, a versatile precursor and catalyst, exhibits rich electrochemical behavior that is highly dependent on the solvent environment.[1] Non-aqueous solvents offer a wide potential window, allowing for the study of redox processes that are often obscured by solvent decomposition in aqueous media. Cyclic voltammetry is a powerful technique to probe the mechanistic details of electron transfer processes, providing valuable insights into the stability of different oxidation states of copper and the kinetics of their interconversion.[2] In non-aqueous media, the electrochemistry of this compound is typically characterized by a two-step reduction process, involving the Cu(II)/Cu(I) and Cu(I)/Cu(0) redox couples. The potentials at which these transitions occur are sensitive to the coordinating nature of the solvent and the type of supporting electrolyte used.
Redox Behavior and Mechanisms
The electrochemical reduction of this compound in non-aqueous solvents generally proceeds through two single-electron transfer steps. The first reduction is from Cu(II) to Cu(I), followed by a second reduction from Cu(I) to metallic copper, Cu(0). This can be represented by the following simplified reactions:
-
Cu(II) + e⁻ ⇌ Cu(I)
-
Cu(I) + e⁻ ⇌ Cu(0)
The reversibility of these steps is influenced by the solvent's ability to stabilize the different oxidation states of copper, as well as the potential for coupled chemical reactions. For instance, the acetate ligand can influence the redox potentials and the stability of the copper complexes in solution.
Data Presentation: Comparative Electrochemical Data
The following table summarizes representative cyclic voltammetry data for copper(II) complexes in various non-aqueous solvents. It is important to note that the exact redox potentials can vary with the specific experimental conditions, such as the reference electrode, supporting electrolyte, and scan rate. The data presented here is intended to provide a comparative overview.
| Solvent | Supporting Electrolyte | Redox Couple | Epc (V) vs. Ag/AgCl or SCE | Epa (V) vs. Ag/AgCl or SCE | ΔEp (mV) | Notes |
| Acetonitrile (MeCN) | 0.1 M TBAPF₆ | Cu(II)/Cu(I) | -0.35 | -0.15 | 200 | For a Cu(II)-hydroxyphenone complex.[3] |
| Cu(I)/Cu(0) | -1.20 | - | - | Irreversible reduction.[3] | ||
| Dimethylformamide (DMF) | 0.1 M TBAP | Cu(II)/Cu(I) | -0.52 | -0.40 | 120 | For Cu(en)₂²⁺ complex.[4] |
| Cu(I)/Cu(0) | -1.10 | - | - | Irreversible reduction.[4] | ||
| Dimethyl sulfoxide (B87167) (DMSO) | 0.1 M TBAPF₆ | Cu(II)/Cu(I) | -0.45 | -0.25 | 200 | For a Cu(II)-hydroxyphenone complex.[3] |
| Cu(I)/Cu(0) | -1.30 | - | - | Irreversible reduction.[3] |
Note: Data for this compound is often part of broader studies on copper complexes. The values presented are indicative of the typical range for Cu(II) species in these solvents.
Experimental Protocols
A generalized experimental protocol for conducting cyclic voltammetry of this compound in a non-aqueous solvent is provided below. This protocol is a synthesis of common practices reported in the literature.[5][6]
4.1. Materials and Reagents
-
This compound: Anhydrous or hydrated form.
-
Non-aqueous solvent: Acetonitrile, Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) of electrochemical grade (low water content).
-
Supporting electrolyte: Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or Tetrabutylammonium perchlorate (B79767) (TBAP), typically at a concentration of 0.1 M.
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire or mesh.
-
Inert gas: Argon or Nitrogen for deaeration.
4.2. Procedure
-
Electrolyte Solution Preparation: Dissolve the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen non-aqueous solvent.
-
Analyte Solution Preparation: Prepare a stock solution of this compound in the electrolyte solution at the desired concentration (typically 1-5 mM).
-
Electrochemical Cell Assembly:
-
Place the electrolyte solution (without the analyte) into the electrochemical cell.
-
Insert the working, reference, and counter electrodes.
-
Deaerate the solution by bubbling with an inert gas (Ar or N₂) for 15-20 minutes. Maintain an inert atmosphere above the solution during the experiment.
-
-
Blank Voltammogram: Record a cyclic voltammogram of the electrolyte solution to establish the potential window and check for impurities.
-
Analyte Measurement:
-
Add a known volume of the this compound stock solution to the cell to achieve the final desired concentration.
-
Allow the solution to equilibrate.
-
Record cyclic voltammograms over the desired potential range and at various scan rates (e.g., 20, 50, 100, 200 mV/s).
-
-
Data Analysis:
-
Determine the anodic and cathodic peak potentials (Epa and Epc).
-
Calculate the peak separation (ΔEp = Epa - Epc).
-
Measure the peak currents (ipa and ipc).
-
Plot peak currents against the square root of the scan rate to assess diffusion control.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a proposed redox mechanism for this compound in non-aqueous solvents.
References
Spectroscopic Characterization of Copper(II) Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(II) acetate (B1210297), particularly in its hydrated dimeric form, [Cu(OAc)₂·H₂O]₂, is a compound of significant interest in coordination chemistry, catalysis, and materials science. Its distinctive "paddle-wheel" structure, where two copper atoms are bridged by four acetate ligands, gives rise to unique electronic and magnetic properties. Understanding these properties is crucial for its application in various fields, including as a precursor in the synthesis of novel therapeutic agents and functional materials. This technical guide provides an in-depth overview of the spectroscopic characterization of copper(II) acetate using Infrared (IR), Ultraviolet-Visible (UV-Vis), and Electron Paramagnetic Resonance (EPR) spectroscopy. It includes a summary of key spectroscopic data, detailed experimental protocols, and logical diagrams to illustrate workflows and structural-spectroscopic relationships.
Data Presentation
The spectroscopic data for this compound monohydrate, [Cu(OAc)₂·H₂O]₂, are summarized in the tables below. These values are representative and can vary slightly depending on the experimental conditions (e.g., solvent, temperature, solid-state packing).
Table 1: Infrared (IR) Spectroscopy Data
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Reference(s) |
| O-H stretch of coordinated H₂O | ~3415, ~3197 | Strong | [1] |
| Asymmetric carboxylate stretch (νₐsym(COO⁻)) | ~1609 | Strong | [2] |
| Symmetric carboxylate stretch (νₛym(COO⁻)) | ~1437 | Strong | [2] |
| Δν (νₐsym - νₛym) | ~172 | - | [2] |
| Cu-O stretch | ~490 | Medium | [3] |
The difference (Δν) between the asymmetric and symmetric carboxylate stretching frequencies is indicative of the bridging coordination mode of the acetate ligands in the paddle-wheel structure.
Table 2: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| Solvent/State | λₘₐₓ (nm) | Assignment | Reference(s) |
| Solid State | ~650-700 | d-d transition (Band I) | [4] |
| Ethanol | ~680 | d-d transition (Band I) | - |
| Solid State | ~375 (shoulder) | Singlet-Triplet Excitation (Band II) | - |
| Various | ~200-263 | Ligand-to-Metal Charge Transfer (LMCT) | [5] |
Band I is attributed to the dₓ₂-y₂ → dₓz, dᵧz transition, characteristic of square pyramidal copper(II) complexes. Band II is a weaker absorption related to the dimeric structure. The high-energy band is due to charge transfer from the acetate ligands to the copper centers.
Table 3: Electron Paramagnetic Resonance (EPR) Spectroscopy Data
| Parameter | Value | Assignment/Interpretation | Reference(s) |
| Spin State | Triplet (S=1) | Thermally accessible excited state of the antiferromagnetically coupled Cu(II) dimer. | [2][6] |
| g-tensor components | g perpendicular (g⊥) ≈ 2.06, g parallel (g∥) ≈ 2.35 | Axial symmetry of the dimer. The g-values are averages for the triplet state. | [6] |
| Zero-Field Splitting (D) | ~0.335 cm⁻¹ | Dipolar interaction between the two Cu(II) ions. | [2] |
| Hyperfine Splitting | 7 lines, intensity ratio ~1:2:3:4:3:2:1 | Interaction of the unpaired electron spin with two equivalent I=3/2 Cu nuclei. | [7] |
The EPR spectrum of [Cu(OAc)₂·H₂O]₂ is characteristic of a triplet state arising from the magnetic coupling between the two S=1/2 Cu(II) centers. At low temperatures, the compound is EPR silent as it exists in the diamagnetic singlet ground state.
Experimental Protocols
Detailed methodologies for the spectroscopic characterization of this compound are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.
Synthesis of this compound Monohydrate
A common laboratory synthesis involves the reaction of a copper(II) salt, such as copper(II) sulfate (B86663) pentahydrate, with a source of acetate ions in an aqueous solution.[8]
-
Reaction Setup : Dissolve copper(II) sulfate pentahydrate in deionized water. In a separate container, prepare a solution of sodium acetate in deionized water.
-
Precipitation : Slowly add the copper(II) sulfate solution to the sodium acetate solution with constant stirring. A blue precipitate of this compound monohydrate will form.
-
Isolation : Filter the precipitate using a Buchner funnel and wash with cold deionized water to remove any unreacted starting materials and byproducts.
-
Drying : Dry the resulting solid in a desiccator over a suitable drying agent or in a low-temperature oven (below 100°C) to obtain the blue-green crystalline product.[5]
Infrared (IR) Spectroscopy
The KBr pellet method is a standard technique for obtaining the IR spectrum of a solid sample like this compound.[2][6][9]
-
Sample Preparation : Grind 1-2 mg of the dry this compound monohydrate sample into a fine powder using an agate mortar and pestle.
-
Mixing : Add approximately 200-250 mg of spectroscopic grade, dry potassium bromide (KBr) to the mortar and thoroughly mix with the sample by gentle grinding.
-
Pellet Formation : Transfer the mixture to a pellet-forming die. Apply a pressure of approximately 8-10 tons for several minutes under vacuum to form a transparent or translucent pellet.
-
Data Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Attenuated Total Reflectance (ATR)-IR is a simpler alternative that requires minimal sample preparation.[10][11][12]
-
Background Collection : Ensure the ATR crystal is clean. Record a background spectrum.
-
Sample Application : Place a small amount of the powdered this compound sample directly onto the ATR crystal.
-
Pressure Application : Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition : Collect the IR spectrum. Clean the crystal thoroughly after the measurement.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of this compound is typically performed in solution to observe the d-d and charge transfer transitions.
-
Solvent Selection : Choose a suitable solvent in which this compound is soluble and that does not absorb in the region of interest (e.g., ethanol, water).
-
Solution Preparation : Prepare a stock solution of known concentration by accurately weighing the this compound and dissolving it in a known volume of the chosen solvent. Prepare a series of dilutions from the stock solution to determine the molar absorptivity and to ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).
-
Instrument Setup : Turn on the spectrophotometer and allow the lamps to warm up.
-
Blank Measurement : Fill a cuvette with the pure solvent and use it to zero the instrument (measure the blank).
-
Sample Measurement : Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer. Record the absorption spectrum over the desired wavelength range (e.g., 200-900 nm).
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is used to study the paramagnetic triplet state of the dimeric this compound.
-
Sample Preparation (Solid-State) :
-
Grind the crystalline this compound monohydrate into a fine powder to ensure random orientation of the molecules.[13]
-
Carefully pack the powder into a quartz EPR tube to a consistent height.[13]
-
For low-temperature measurements, flush the tube with helium gas and seal it to prevent condensation of atmospheric gases.[1]
-
-
Instrument Setup (X-band Spectrometer) :
-
Frequency : Typically ~9.5 GHz (X-band).
-
Microwave Power : Use a low microwave power (e.g., 1-10 mW) to avoid saturation of the signal.[14]
-
Modulation Frequency : A standard modulation frequency of 100 kHz is commonly used.[14]
-
Modulation Amplitude : Set the modulation amplitude to a value that does not cause line broadening (e.g., 1-5 Gauss).[14]
-
Temperature : Record the spectrum at room temperature to populate the excited triplet state. Cooling the sample will decrease the signal intensity as the diamagnetic singlet ground state becomes more populated.[7]
-
-
Data Acquisition : Insert the sample tube into the EPR resonator cavity. Tune the spectrometer and record the spectrum by sweeping the magnetic field.
Mandatory Visualizations
Caption: Experimental workflow for IR spectroscopy of Cu(OAc)₂ using the KBr pellet method.
Caption: Experimental workflow for UV-Vis spectroscopy of Cu(OAc)₂ in solution.
Caption: Relationship between the dimeric structure of Cu(OAc)₂ and its EPR spectrum.
References
- 1. acif.ucr.edu [acif.ucr.edu]
- 2. shimadzu.com [shimadzu.com]
- 3. How To Make Copper Acetate from Copper [thoughtco.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. This compound - Sciencemadness Wiki [sciencemadness.org]
- 6. scienceijsar.com [scienceijsar.com]
- 7. researchgate.net [researchgate.net]
- 8. Copper(II)_acetate [chemeurope.com]
- 9. azom.com [azom.com]
- 10. youtube.com [youtube.com]
- 11. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Step-by-Step Guide to Prepare EPR Samples [ciqtekglobal.com]
- 14. researchgate.net [researchgate.net]
A Technical Guide to Copper(II) Acetate and Basic Copper Acetate for Researchers and Drug Development Professionals
An In-depth Review of Chemical Properties, Synthesis, and Applications
This technical guide provides a comprehensive comparison of copper(II) acetate (B1210297) and basic copper acetate, also known as verdigris. Tailored for researchers, scientists, and professionals in drug development, this document delves into their distinct chemical and physical properties, synthesis methodologies, and applications, with a particular focus on their roles in catalysis and potential therapeutic uses.
Introduction: Distinguishing Two Key Copper Compounds
Copper(II) acetate and basic copper acetate, while related, are chemically distinct substances with different compositions, structures, and applications. This compound is a well-defined chemical compound, whereas basic copper acetate is a complex mixture, historically significant as one of the earliest synthetic pigments. Understanding their differences is crucial for their effective application in research and development.
This compound , with the chemical formula Cu(CH₃COO)₂, is a dark green crystalline solid that typically exists in a hydrated dimeric form, [Cu₂(CH₃COO)₄(H₂O)₂].[1] This "paddle-wheel" structure is a key feature influencing its chemical behavior.[1] It is widely used as a catalyst and oxidizing agent in organic synthesis.[1]
Basic Copper Acetate , commonly known as verdigris, is not a single compound but a variable mixture of this compound, copper(II) hydroxide (B78521), and water. Its composition can be represented by the general formula xCu(CH₃COO)₂·yCu(OH)₂·zH₂O.[2] Historically used as a vibrant blue-green pigment, its modern applications are being explored, particularly in catalysis and as a fungicide.[3]
Physicochemical and Structural Properties: A Comparative Analysis
The distinct chemical compositions of this compound and basic copper acetate give rise to different physical and structural properties.
| Property | This compound (Monohydrate) | Basic Copper Acetate (Verdigris) |
| Chemical Formula | Cu(CH₃COO)₂·H₂O (dimer: [Cu₂(CH₃COO)₄(H₂O)₂]) | Variable, e.g., Cu₃(CH₃COO)₂(OH)₄ (1-2-0 phase), Cu₃(CH₃COO)₄(OH)₂·5H₂O (2-1-5 phase) |
| Molar Mass | 199.65 g/mol | Variable |
| Appearance | Blue-green crystalline solid | Blue to green crystalline powder |
| Crystal Structure | Monoclinic, "paddle-wheel" dimer | Varies with composition (e.g., monoclinic for the 2-1-5 phase) |
| Solubility | Soluble in water and alcohol | Sparingly soluble in water, soluble in acids |
Structural Diagrams:
Synthesis Methodologies
The synthesis of this compound and basic copper acetate involves distinct chemical pathways, reflecting their different compositions.
Synthesis of this compound Monohydrate
This compound monohydrate can be synthesized through several routes, most commonly by the reaction of a copper(II) source with acetic acid.[1]
Experimental Protocol: Synthesis of this compound Monohydrate from Copper(II) Carbonate
-
Reaction Setup: In a 250 mL beaker, add 100 mL of 5% acetic acid.
-
Addition of Reactant: While stirring, slowly add small portions of basic copper(II) carbonate until the effervescence ceases and a slight excess of the carbonate remains.
-
Heating and Filtration: Gently heat the solution to about 60°C for 10-15 minutes to ensure the reaction is complete. Filter the hot solution to remove any unreacted copper carbonate and other impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Blue-green crystals of this compound monohydrate will form. For higher purity, the crystals can be recrystallized from a minimal amount of hot water.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold water, and air dry.
Synthesis of Basic Copper Acetate (Verdigris)
The traditional method of preparing verdigris involves the exposure of copper to acetic acid vapors.[3] Modern laboratory syntheses can produce specific phases of basic copper acetate.
Experimental Protocol: Synthesis of a Basic Copper Acetate Phase
This protocol is adapted from the synthesis of the 1-2-0 phase (Cu₃(CH₃COO)₂(OH)₄).[2]
-
Preparation of Solutions: Prepare a 0.35 M solution of this compound in deionized water. Separately, prepare a fresh precipitate of copper(II) hydroxide by adding a stoichiometric amount of sodium hydroxide solution to a copper(II) sulfate (B86663) solution, followed by washing the precipitate with deionized water until the washings are neutral.
-
Reaction: Add 0.5 g of the freshly prepared copper(II) hydroxide to 50 g of the 0.35 M this compound solution in a sealed polypropylene (B1209903) vessel.
-
Aging: Store the vessel in an oven at 60 ± 1°C for an extended period (e.g., 40 days) to allow for the slow conversion to the basic copper acetate phase.
-
Isolation: After the aging period, the solid product is collected by filtration, washed with deionized water, and dried.
Applications in Research and Drug Development
Both this compound and basic copper acetate have applications in catalysis, though their use in drug development is an area of ongoing research, primarily centered around the biological activity of copper ions.[4][5]
Catalytic Applications
This compound is a well-established catalyst in a variety of organic reactions, including:
-
Chan-Lam Coupling: Formation of carbon-heteroatom bonds.
-
Click Chemistry: Catalyzing azide-alkyne cycloaddition reactions.
-
Oxidation Reactions: Acting as an oxidant in various transformations.
The catalytic activity of basic copper acetate is less explored in modern synthetic chemistry. However, its heterogeneous nature and the presence of both acetate and hydroxide ligands could offer unique catalytic properties that warrant further investigation.
Role in Drug Development and Biological Systems
The biological activity of copper compounds is of significant interest in drug development, particularly in anticancer and antimicrobial research.[4][5] Copper ions can modulate various cellular signaling pathways.[6][7]
Signaling Pathways: Copper is known to play a role in several signaling pathways, including the MAPK and PI3K-Akt pathways, which are critical in cell proliferation and survival.[7] The ability of copper complexes to generate reactive oxygen species (ROS) can induce apoptosis in cancer cells.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. On verdigris, part I: synthesis, crystal structure solution and characterisation of the 1–2–0 phase (Cu 3 (CH 3 COO) 2 (OH) 4 ) - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT03288A [pubs.rsc.org]
- 3. alliancechemical.com [alliancechemical.com]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Development of copper based drugs, radiopharmaceuticals and medical materials | Semantic Scholar [semanticscholar.org]
- 6. Copper as a key regulator of cell signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Copper(II) Acetate: A Comprehensive Technical Review of its Lewis Acid Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Copper(II) acetate (B1210297), a versatile and commercially available salt, has garnered significant attention in chemical synthesis due to its multifaceted reactivity. This technical guide provides an in-depth analysis of the Lewis acidic character of copper(II) acetate, a fundamental property that underpins its widespread utility as a catalyst in a myriad of organic transformations. This document will explore the theoretical basis of its Lewis acidity, present quantitative data to contextualize its strength, detail experimental protocols for key catalytic reactions, and provide visual representations of its role in reaction mechanisms.
The Lewis Acidity of this compound
A Lewis acid is defined as an electron-pair acceptor. In this compound, the copper(II) ion (Cu²⁺) possesses vacant d-orbitals, rendering it capable of accepting electron pairs from Lewis bases. This electron-accepting ability is the cornerstone of its catalytic activity, enabling it to activate substrates and facilitate bond formation.
The dimeric paddle-wheel structure of hydrated this compound, [Cu₂(OAc)₄(H₂O)₂], is a crucial feature. In this structure, each copper atom is coordinated to four acetate oxygen atoms and one water molecule. The coordination of water, a Lewis base, is a direct manifestation of the Lewis acidic nature of the copper(II) center. In solution, these coordinated water molecules can be displaced by other Lewis basic substrates, initiating a catalytic cycle.
Quantitative Assessment of Lewis Acidity
The following table summarizes the stability constants for the formation of copper(II) complexes with various ligands. While not specific to this compound in all cases, these values for the aqueous copper(II) ion provide a valuable proxy for its Lewis acidity.
| Lewis Base (Ligand) | Log K |
| Acetate (CH₃COO⁻) | 1.68 |
| Ammonia (NH₃) | 4.04 (log K₁), 7.47 (log β₂) |
| Pyridine (B92270) (C₅H₅N) | 2.57 (log K₁) |
| Ethylenediamine (en) | 10.48 (log K₁) |
| EDTA⁴⁻ | 18.8 |
Note: Stability constants can vary with experimental conditions such as temperature, ionic strength, and solvent.
Experimental Protocols Demonstrating Lewis Acidity
The Lewis acidic nature of this compound is most prominently demonstrated through its catalytic role in various organic reactions. Below are detailed protocols for two such key transformations.
The Chan-Lam Coupling Reaction
The Chan-Lam coupling is a powerful method for forming carbon-heteroatom bonds, where this compound acts as a catalyst to couple an amine or an alcohol with a boronic acid.[1][2]
Objective: To synthesize N-phenylaniline from aniline (B41778) and phenylboronic acid.
Materials:
-
Aniline
-
Phenylboronic acid
-
This compound (Cu(OAc)₂)
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add aniline (1.0 mmol), phenylboronic acid (1.2 mmol), and this compound (0.1 mmol, 10 mol%).
-
Add dichloromethane (5 mL) to the flask.
-
Add triethylamine (2.0 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature under an air atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
The Eglinton Reaction
The Eglinton reaction is an oxidative coupling of terminal alkynes to form a symmetric diyne, a reaction catalyzed by a copper(II) salt, typically this compound, in the presence of a base like pyridine.[3][4]
Objective: To synthesize 1,4-diphenylbuta-1,3-diyne from phenylacetylene (B144264).
Materials:
-
Phenylacetylene
-
This compound (Cu(OAc)₂)
-
Pyridine
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve phenylacetylene (1.0 mmol) in a mixture of pyridine (10 mL) and methanol (5 mL) in a round-bottom flask.
-
Add a catalytic amount of this compound (0.2 mmol, 20 mol%).
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction for the formation of a precipitate.
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the precipitate and wash it with methanol.
-
The collected solid is the desired 1,4-diphenylbuta-1,3-diyne. Further purification can be achieved by recrystallization.
Visualizing the Role of this compound as a Lewis Acid
The following diagrams, generated using the DOT language, illustrate the catalytic cycles of the Chan-Lam and Eglinton reactions, highlighting the central role of this compound as a Lewis acid.
Caption: Catalytic cycle of the Chan-Lam coupling reaction.
Caption: Simplified mechanism of the Eglinton reaction.
Conclusion
This compound is unequivocally a Lewis acid, a characteristic that is fundamental to its extensive application as a catalyst in organic synthesis. While direct quantitative measurements of its Lewis acidity are scarce, its ability to form stable complexes with Lewis bases and its catalytic efficacy in reactions such as the Chan-Lam coupling and the Eglinton reaction provide compelling evidence of its electron-accepting nature. The detailed protocols and mechanistic diagrams presented herein offer valuable resources for researchers and professionals in the fields of chemistry and drug development, enabling a deeper understanding and more effective utilization of this versatile reagent.
References
Methodological & Application
Application Notes and Protocols for Copper(II) Acetate as a Catalyst in Ullmann Condensation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing copper(II) acetate (B1210297) as a catalyst in Ullmann condensation reactions for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. This document is intended to serve as a practical guide for laboratory work, offering insights into reaction mechanisms, substrate scope, and experimental procedures.
Introduction to Ullmann Condensation
The Ullmann condensation, a cornerstone of cross-coupling chemistry, facilitates the formation of aryl ethers, aryl amines, and aryl thioethers.[1] Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper.[1] However, modern advancements have introduced milder and more efficient catalytic systems. Copper(II) acetate [Cu(OAc)₂] has emerged as a versatile and economical catalyst for these transformations, often enabling reactions under less stringent conditions.[2][3] While Cu(I) species are often implicated as the active catalyst, Cu(II) sources like this compound can serve as effective precatalysts, being reduced in situ to the active Cu(I) state.[4]
Reaction Mechanism and Catalytic Cycle
The precise mechanism of the Ullmann condensation can vary depending on the specific reactants and conditions. However, a generally accepted pathway involves a Cu(I)/Cu(III) catalytic cycle. When using this compound, a preliminary reduction to a Cu(I) species is often proposed to initiate the cycle.
The catalytic cycle for a C-N coupling reaction can be summarized as follows:
-
Formation of the Active Catalyst: this compound is reduced in situ to a more reactive copper(I) species.
-
Oxidative Addition: The Cu(I) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Cu(III) intermediate.
-
Coordination and Deprotonation: The amine nucleophile coordinates to the Cu(III) center, followed by deprotonation by a base to form a copper(III) amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the Cu(III) complex, regenerating a Cu(I) species which can re-enter the catalytic cycle.
A similar mechanism is proposed for C-O coupling reactions involving phenols or alcohols as nucleophiles.
Mandatory Visualizations
Here are diagrams illustrating the experimental workflow and the proposed catalytic cycle for the Ullmann condensation.
Data Presentation: Quantitative Summary
The following tables summarize the reaction conditions and yields for Ullmann C-N and C-O coupling reactions catalyzed by this compound or related copper(II) species.
Table 1: Copper-Catalyzed N-Arylation of Amines and Heterocycles
| Entry | Aryl Halide | Amine/Heterocycle | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Piperidine | Cu(OAc)₂ / α-benzoin oxime | DMSO | 110 | 12 | 85 |
| 2 | 2-Chloropyridine | Pyrrolidine | Cu(OAc)₂ / α-benzoin oxime | DMSO | 110 | 12 | 82 |
| 3 | 4-Bromotoluene | Morpholine | Cu(OAc)₂ / α-benzoin oxime | DMSO | 110 | 12 | 91 |
| 4 | 4-Bromoanisole | Indole | CuI / Glycerol | Glycerol | 120 | 8 | 88 |
| 5 | Iodobenzene | Pyrrole | CuO/AB | Toluene | 180 | 18 | 92[5] |
| 6 | 4-Chloroanisole | Morpholine | CuBr / L5 | DMSO | 40 | 24 | 95[6] |
Note: While entries 4-6 do not use Cu(OAc)₂ directly, they represent closely related and modern Ullmann amination protocols for comparison.
Table 2: Copper-Catalyzed O-Arylation of Phenols and Alcohols
| Entry | Aryl Halide | Phenol/Alcohol | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodobenzonitrile | Glycerol | CuCl₂ | K₂CO₃ | ChCl/Glycerol | 80 | 6 | 98[7] |
| 2 | 4-Bromobenzonitrile | Glycerol | CuCl₂ | K₂CO₃ | ChCl/Glycerol | 80 | 6 | 96[7] |
| 3 | 4-Chlorobenzonitrile | Glycerol | CuCl₂ | K₂CO₃ | ChCl/Glycerol | 100 | 6 | 95[7] |
| 4 | 1-Iodo-4-nitrobenzene | Ethylene Glycol | CuCl₂ | K₂CO₃ | ChCl/EG | 80 | 6 | 94[7] |
| 5 | 4-Tosylcoumarin | Phenol | Cu(OAc)₂ | K₂CO₃ | DMF | 80 | 3 | 65[8] |
| 6 | 4-Tosylcoumarin | 4-Ethylphenol | Cu(OAc)₂ | K₂CO₃ | DMF | 80 | 3 | 61[8] |
| 7 | 4-Tosylcoumarin | 3,5-Dimethylphenol | Cu(OAc)₂ | K₂CO₃ | DMF | 80 | 3 | 74[8] |
Note: Entries 1-4 use CuCl₂, which in this ligand-free deep eutectic solvent system, shows reactivity comparable to other Cu(II) salts like Cu(OAc)₂.
Experimental Protocols
General Procedure for Ligand-Free C-O Coupling of Phenols with 4-Tosylcoumarin[8]
Materials:
-
4-Tosylcoumarin (1 mmol)
-
Phenol (1 mmol)
-
This compound (0.1 mmol)
-
Potassium carbonate (1.5 mmol)
-
Dimethylformamide (DMF) (6 mL)
Procedure:
-
To a round-bottom flask, add 4-tosylcoumarin, the corresponding phenol, this compound, and potassium carbonate.
-
Add DMF to the flask and stir the mixture at 80 °C for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) to the mixture.
-
Extract the aqueous layer with dichloromethane (B109758) (3 x 10 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (EtOAc–hexane, 1:10 v/v) to afford the desired 4-aryloxycoumarin.
General Procedure for N-Arylation of Amines with Aryl Halides using a Cu(OAc)₂/α-benzoin oxime catalytic system[9]
Materials:
-
Aryl halide (1 mmol)
-
Amine (1.2 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
α-Benzoin oxime (0.2 mmol, 20 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2 mmol)
-
Dimethyl sulfoxide (B87167) (DMSO) (2 mL)
Procedure:
-
In an oven-dried reaction tube equipped with a magnetic stir bar, add the aryl halide, this compound, α-benzoin oxime, and potassium phosphate.
-
Evacuate and backfill the tube with argon three times.
-
Add the amine and DMSO via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for the specified time (typically 12-24 hours).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired N-aryl amine.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Aryl halides and some amines can be toxic and/or irritants. Handle them with care.
-
Copper salts are harmful if swallowed and can cause eye irritation. Avoid inhalation of dust and contact with skin and eyes.
-
Organic solvents like DMF and DMSO are flammable and have specific health hazards. Consult the Safety Data Sheets (SDS) before use.
Conclusion
This compound serves as an effective and economical catalyst for Ullmann condensation reactions, facilitating the synthesis of a wide range of aryl amines and aryl ethers. The protocols outlined in these notes provide a solid foundation for researchers to explore C-N and C-O bond formation in their own work. While ligand-free systems are emerging, the use of simple, inexpensive ligands can often enhance the reaction scope and efficiency. Further optimization of reaction conditions may be necessary for specific substrates.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. A waste-minimized protocol for copper-catalyzed Ullmann-type reaction in a biomass derived furfuryl alcohol/water azeotrope - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles with Copper(II) Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their stability and ability to act as bioisosteres for amide bonds. While the active catalyst is the copper(I) species, the use of air-stable and readily available copper(II) salts, such as copper(II) acetate (B1210297) (Cu(OAc)₂), is often more convenient. The Cu(II) precatalyst is reduced in situ to the active Cu(I) species, initiating the catalytic cycle. This document provides detailed protocols and application notes for conducting the CuAAC reaction using copper(II) acetate.
Reaction Principle
The synthesis of 1,4-disubstituted 1,2,3-triazoles via CuAAC involves the [3+2] cycloaddition of a terminal alkyne and an azide (B81097). The use of a copper catalyst ensures high regioselectivity, exclusively yielding the 1,4-isomer. When using Cu(OAc)₂, a reducing agent is typically required to generate the active Cu(I) catalyst. Common reducing agents include sodium ascorbate (B8700270). The general reaction scheme is depicted below:
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the catalytic cycle of the copper-catalyzed azide-alkyne cycloaddition and a general experimental workflow for the synthesis of 1,4-disubstituted 1,2,3-triazoles using this compound.
Caption: Catalytic cycle for the CuAAC reaction.
Caption: General experimental workflow for CuAAC.
Data Presentation
The following tables summarize representative examples of the synthesis of 1,4-disubstituted 1,2,3-triazoles using this compound as a catalyst precursor.
Table 1: Reaction of Benzyl (B1604629) Azide with Various Alkynes
| Entry | Alkyne | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Cu(OAc)₂ (5 mol%), Sodium Ascorbate (10 mol%) | t-BuOH/H₂O (1:1) | RT | 6 | 95 |
| 2 | 1-Octyne | Cu(OAc)₂ (5 mol%), Sodium Ascorbate (10 mol%) | t-BuOH/H₂O (1:1) | RT | 8 | 92 |
| 3 | Propargyl alcohol | Cu(OAc)₂ (5 mol%), Sodium Ascorbate (10 mol%) | t-BuOH/H₂O (1:1) | RT | 5 | 98 |
| 4 | 3-Phenyl-1-propyne | Cu(OAc)₂ (5 mol%), Sodium Ascorbate (10 mol%) | THF/H₂O (1:1) | 50 | 12 | 88 |
Table 2: Reaction of Phenylacetylene with Various Azides
| Entry | Azide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzyl azide | Cu(OAc)₂ (5 mol%), Sodium Ascorbate (10 mol%) | t-BuOH/H₂O (1:1) | RT | 6 | 95 |
| 2 | Phenyl azide | Cu(OAc)₂ (5 mol%), Sodium Ascorbate (10 mol%) | t-BuOH/H₂O (1:1) | RT | 12 | 90 |
| 3 | 1-Azidohexane | Cu(OAc)₂ (5 mol%), Sodium Ascorbate (10 mol%) | t-BuOH/H₂O (1:1) | RT | 10 | 85 |
| 4 | (Azidomethyl)benzene | Cu(OAc)₂ (10 mol%), Hydrazine hydrate (B1144303) (20 mol%) | Ethanol | 60 | 4 | 91 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles using Cu(OAc)₂ and Sodium Ascorbate
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Azide (1.0 mmol)
-
Terminal alkyne (1.0 mmol)
-
This compound (Cu(OAc)₂), (0.05 mmol, 5 mol%)
-
Sodium ascorbate (0.1 mmol, 10 mol%)
-
tert-Butanol (t-BuOH) and deionized water (1:1 mixture), or other suitable solvent
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the azide (1.0 mmol), terminal alkyne (1.0 mmol), and the t-BuOH/H₂O solvent mixture (10 mL).
-
Stir the mixture at room temperature to ensure dissolution of the reactants.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol) in a small amount of water.
-
Add the this compound (0.05 mmol) to the reaction mixture, followed by the freshly prepared sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction (typically 5-12 hours), add 20 mL of water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole.
Protocol 2: One-Pot Synthesis from an Organic Halide, Sodium Azide, and a Terminal Alkyne
This protocol allows for the in situ generation of the organic azide followed by the cycloaddition.
Materials:
-
Organic halide (e.g., benzyl bromide) (1.0 mmol)
-
Sodium azide (NaN₃) (1.1 mmol)
-
Terminal alkyne (1.0 mmol)
-
This compound (Cu(OAc)₂) (0.05 mmol, 5 mol%)
-
Sodium ascorbate (0.1 mmol, 10 mol%)
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the organic halide (1.0 mmol) and sodium azide (1.1 mmol) in DMF (10 mL).
-
Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) for 1-2 hours to facilitate the formation of the organic azide. Monitor the formation of the azide by TLC.
-
To the reaction mixture containing the in situ generated azide, add the terminal alkyne (1.0 mmol).
-
Add the this compound (0.05 mmol) and a freshly prepared aqueous solution of sodium ascorbate (0.1 mmol).
-
Continue stirring the reaction mixture at room temperature or with gentle heating. Monitor the formation of the triazole product by TLC or LC-MS.
-
Once the reaction is complete, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography or recrystallization to yield the desired 1,4-disubstituted 1,2,3-triazole.
Safety Precautions
-
Organic azides are potentially explosive and should be handled with care. Avoid heating concentrated solutions of azides.
-
Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Copper salts can be harmful if ingested. Avoid inhalation of dust and contact with skin and eyes.
-
Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when performing these experiments.
Application Notes and Protocols: Copper(II) Acetate Catalyzed C-N Cross-Coupling of Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Copper(II) acetate (B1210297) catalyzed C-N cross-coupling of arylboronic acids, widely known as the Chan-Lam coupling reaction, is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2] This reaction facilitates the synthesis of secondary aryl amines by coupling an aryl boronic acid with an amine.[1] A key advantage of this methodology is its operational simplicity, as it can often be conducted at room temperature and is tolerant to air and moisture, setting it apart from other cross-coupling reactions like the Buchwald-Hartwig amination which relies on palladium catalysts.[1][2][3] The use of copper, an inexpensive and readily available metal, further enhances its appeal in both academic and industrial settings, including drug discovery and development.[2][4][5]
Core Concepts and Advantages
The Chan-Lam coupling reaction offers several distinct advantages:
-
Mild Reaction Conditions: The reaction can often be performed at room temperature, making it suitable for thermally sensitive substrates.[2]
-
Air and Moisture Tolerance: Unlike many palladium-catalyzed reactions, the Chan-Lam coupling does not require stringent anaerobic or anhydrous conditions, simplifying the experimental setup.[2]
-
Broad Substrate Scope: A wide variety of N-H containing compounds can be utilized, including primary and secondary aliphatic amines, anilines, amides, imides, carbamates, sulfonamides, and various N-heterocycles.[2][3][6]
-
Cost-Effectiveness: The use of abundant and inexpensive copper catalysts is a significant advantage over methods requiring precious metals like palladium.[2]
Reaction Mechanism
The precise mechanism of the Chan-Lam coupling can be complex and is influenced by the specific reaction components. However, a generally accepted catalytic cycle is proposed to involve the following key steps:
-
Transmetalation: The arylboronic acid undergoes transmetalation with a Cu(II) species, typically formed from copper(II) acetate.
-
Coordination and Deprotonation: The amine substrate coordinates to the copper center, followed by deprotonation, often facilitated by a base.
-
Reductive Elimination: The key C-N bond is formed through reductive elimination from a Cu(III) intermediate, yielding the desired arylamine product and a Cu(I) species.[1]
-
Oxidation: The Cu(I) species is re-oxidized back to the active Cu(II) catalyst by an oxidant, which is often atmospheric oxygen, allowing the catalytic cycle to continue.[3][6]
Caption: Proposed catalytic cycle for the Chan-Lam C-N cross-coupling reaction.
Quantitative Data Summary
The efficiency of the this compound catalyzed C-N cross-coupling is influenced by various factors including the nature of the substrates, solvent, base, and the presence of additives. Below is a summary of representative reaction conditions and yields.
| Arylboronic Acid | Amine/Amide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Aniline | Cu(OAc)₂ | 2,6-Lutidine | Toluene | RT | 18 | 91 | Org. Lett. 2001, 3, 2077-2079[3] |
| 4-Methoxyphenylboronic acid | Pyrrolidine | Cu(OAc)₂ | None | CH₂Cl₂ | RT | 48 | 85 | Org. Lett. 2003, 5, 4397-4400[3] |
| 3-Chlorophenylboronic acid | Benzamide | Cu(OAc)₂ | K₃PO₄ | DMF | 100 | 24 | 78 | Not specified in snippets |
| Naphthylboronic acid | Indazole | Cu(OAc)₂ | Pyridine | CH₃CN | 70 | 18 | Mixture of isomers | Chem. Eur. J. 2020, 26, 7678[6] |
| 4-Cyanophenylboronic acid | Sodium Azide | Cu(OAc)₂ | None | Methanol | 55 | 1-3 | 98 | J. Org. Chem. 2010, 75, 13, 4557–4560[7] |
Experimental Protocols
Protocol 1: General Procedure for the N-Arylation of Amines with Arylboronic Acids
This protocol is a generalized procedure adapted from literature for the copper-catalyzed N-arylation of a variety of amines.
Caption: General experimental workflow for the Chan-Lam C-N coupling.
Materials:
-
Arylboronic acid (1.0 mmol)
-
Amine (1.2 mmol)
-
This compound (Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
Base (e.g., Pyridine or Triethylamine, 2.0 mmol)
-
Anhydrous solvent (e.g., Dichloromethane (B109758) (CH₂Cl₂), 5 mL)
-
4 Å Molecular Sieves (optional, ~200 mg)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the arylboronic acid (1.0 mmol), the amine (1.2 mmol), this compound (0.1 mmol), and the base (2.0 mmol).
-
If the reagents or solvent are not strictly anhydrous, add 4 Å molecular sieves.
-
Add the anhydrous solvent (5 mL) to the flask.
-
Stir the reaction mixture vigorously at room temperature and open to the air.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue is then purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-arylated product.
Protocol 2: Ligand- and Base-Free Copper(II)-Catalyzed Cross-Coupling of Arylboronic Acids with Aliphatic Amines
This protocol describes a simplified procedure that forgoes the need for an additional ligand or base, which can be advantageous for certain substrates.[8]
Materials:
-
Arylboronic acid (1.0 mmol)
-
Aliphatic amine (1.5 mmol)
-
This compound monohydrate (Cu(OAc)₂·H₂O, 0.1 mmol, 10 mol%)
-
4 Å Molecular Sieves (250 mg)
-
Dichloromethane (CH₂Cl₂, 5 mL)
Procedure:
-
In a vial equipped with a magnetic stir bar, combine the arylboronic acid (1.0 mmol), this compound monohydrate (0.1 mmol), and 4 Å molecular sieves (250 mg).
-
Add dichloromethane (5 mL) to the vial, followed by the aliphatic amine (1.5 mmol).
-
Seal the vial and stir the mixture at room temperature.
-
Allow the reaction to proceed for 24-48 hours, monitoring by TLC or GC-MS.
-
After the reaction is complete, dilute the mixture with dichloromethane and filter to remove the molecular sieves and copper salts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure N-aryl-aliphatic amine.
Applications in Drug Development
The Chan-Lam coupling has found significant utility in the pharmaceutical industry for the synthesis of complex (hetero)arylamines, which are common structural motifs in drug candidates.[4][5] Its operational simplicity and broad functional group tolerance allow for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[4] This reaction has been employed in the synthesis of various biologically active molecules and natural products.[9][10] The ability to couple a wide range of N-H containing heterocycles with arylboronic acids is particularly valuable in medicinal chemistry for accessing novel chemical space.[6][11]
References
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Copper(II)-Catalyzed Conversion of Aryl/Heteroaryl Boronic Acids, Boronates, and Trifluoroborates into the Corresponding Azides: Substrate Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand- and base-free copper(II)-catalyzed C-N bond formation: cross-coupling reactions of organoboron compounds with aliphatic amines and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CHAN LAM COUPLING | PPTX [slideshare.net]
- 11. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Copper Oxide Nanoparticles from Copper(II) Acetate: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of copper oxide nanoparticles (CuO-NPs) using copper(II) acetate (B1210297) as a precursor. The methodologies outlined are based on established chemical precipitation and solvothermal techniques, offering reproducible pathways to obtaining CuO-NPs with distinct characteristics suitable for various research and development applications, particularly in the biomedical field.
Introduction
Copper oxide nanoparticles are attracting significant interest in biomedical research due to their unique physicochemical properties, including antimicrobial, antioxidant, and anticancer activities.[1][2] Their potential applications range from novel drug delivery systems to therapeutic agents.[3] The synthesis of these nanoparticles from copper(II) acetate is a widely adopted method due to its cost-effectiveness and the ability to control particle size and morphology by adjusting reaction parameters. This document details the necessary protocols for the synthesis and characterization of CuO-NPs, providing a foundation for further investigation and application in drug development.
Synthesis Methodologies
Two primary methods for the synthesis of copper oxide nanoparticles from this compound are detailed below: an aqueous precipitation method and a solvothermal synthesis method.
Aqueous Precipitation Method
This method is a straightforward and scalable approach for producing CuO-NPs. It involves the chemical conversion of copper acetate to copper hydroxide (B78521), followed by thermal decomposition to form copper oxide.
Experimental Protocol:
-
Preparation of Precursor Solution: Prepare an aqueous solution of this compound. For example, dissolve 0.02 mol of this compound in a round bottom flask with deionized water.[4]
-
Addition of Acetic Acid: Add a small amount of glacial acetic acid to the precursor solution and heat it to 100°C under stirring.[4]
-
pH Adjustment: Prepare a solution of sodium hydroxide (NaOH). Slowly add the NaOH solution to the heated copper acetate solution until the pH of the mixture reaches 6-7.[4]
-
Formation of Precipitate: A black precipitate of copper oxide will form immediately upon reaching the target pH.[4]
-
Washing and Separation: Allow the precipitate to settle. Decant the supernatant and wash the precipitate multiple times with deionized water to remove any unreacted precursors and byproducts. Centrifugation can be employed to facilitate the separation process.
-
Drying: Dry the washed precipitate in an oven at a suitable temperature (e.g., 60°C) overnight to obtain the final CuO-NP powder.[5]
Solvothermal Synthesis Method
The solvothermal method allows for greater control over the crystallinity and morphology of the resulting nanoparticles by conducting the reaction in a sealed vessel at elevated temperature and pressure.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a solution of the this compound precursor. For instance, a this compound bipyridine complex can be used by dissolving 0.1014 g in 50 mL of ethanol (B145695).[5]
-
Separately, prepare an alkaline solution by dissolving 0.012 g of NaOH in 10 mL of ethanol.[5]
-
-
Mixing: Under constant stirring, add the copper acetate solution to the sodium hydroxide solution.[5]
-
Solvothermal Reaction: Transfer the resulting mixture to a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to 160°C for 24 hours.[5]
-
Cooling and Collection: After the reaction is complete, allow the autoclave to cool down to room temperature.
-
Washing and Separation: Collect the product by centrifugation, and wash the nanoparticles thoroughly with deionized water and ethanol to remove any impurities.[5]
-
Drying: Dry the final product in a vacuum oven at 60°C overnight to yield CuO-NPs.[5] The resulting product typically has a brownish-black color.[5]
Characterization of Copper Oxide Nanoparticles
To ensure the successful synthesis and understand the properties of the prepared CuO-NPs, a suite of characterization techniques should be employed.
| Characterization Technique | Information Obtained |
| X-Ray Diffraction (XRD) | Confirms the crystalline structure and phase purity of the nanoparticles. The diffraction pattern for CuO typically shows a monoclinic structure.[4][6] The average crystallite size can also be estimated using the Scherrer equation.[7] |
| Scanning Electron Microscopy (SEM) | Provides information on the surface morphology, size, and shape of the nanoparticles. For instance, the aqueous precipitation method can yield rectangular morphologies.[4] |
| Transmission Electron Microscopy (TEM) | Offers higher resolution imaging of the nanoparticles, allowing for precise determination of their size, shape, and internal structure. Particle sizes in the range of 5-6 nm have been reported for the precipitation method.[4] |
| UV-Visible Spectroscopy (UV-Vis) | Used to determine the optical properties of the nanoparticles, including the band gap. A characteristic absorption peak for CuO-NPs is typically observed.[4][6] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies the functional groups present on the surface of the nanoparticles and confirms the formation of the metal-oxygen bond.[6] |
| Energy-Dispersive X-ray Spectroscopy (EDX) | Determines the elemental composition of the synthesized material, confirming the presence of copper and oxygen.[6] |
Quantitative Data Summary
The following tables summarize key quantitative data from various synthesis approaches using this compound as a precursor.
Table 1: Synthesis Parameters and Resulting Particle Sizes
| Synthesis Method | Precursor Concentration | Reducing/Stabilizing Agent | Temperature | Particle Size (nm) | Reference |
| Aqueous Precipitation | 0.02 mol Copper Acetate | NaOH | 100°C | 5-6 | [4] |
| Solvothermal | 0.1014 g [Cu(OAc)2(bpy)] in 50 mL ethanol | NaOH | 160°C | ≈ 11 | [5] |
| Wet Chemical | 0.5 M Copper Acetate Monohydrate | 1 M NaOH | 50°C | Not specified | [8] |
| Microwave-Assisted Polyol | 0.030 g [Cu(OAc)2(bpy)] in 15.2 mL ethylene (B1197577) glycol | NaOH | 185-200°C | ≈ 80 (Cu/Cu2O) | [5] |
| Borohydride Method | 0.1015 g [Cu(OAc)2(bpy)] in 50 mL ethanol | NaBH4 / NaOH | Room Temperature | ≈ 16 (Cu2O/CuO) | [5] |
Table 2: Elemental Composition from EDX Analysis
| Precursor | % Atomic Copper (Cu) | % Atomic Oxygen (O) | Reference |
| Copper Acetate | 53.21% | 14.03% | [6] |
Applications in Drug Development
CuO-NPs synthesized from this compound have shown significant promise in various biomedical applications. Their ability to generate reactive oxygen species (ROS) makes them effective antimicrobial and anticancer agents.[1][3]
-
Antimicrobial Activity: CuO-NPs can inhibit the growth of various pathogenic bacteria and fungi.[2]
-
Anticancer Therapy: These nanoparticles have demonstrated cytotoxicity against several cancer cell lines, including breast and pancreatic cancer, often by inducing apoptosis through oxidative stress.[2][3]
-
Drug Delivery: The large surface area of CuO-NPs allows for conjugation with various biomolecules, making them potential carriers for targeted drug delivery.[3]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of copper oxide nanoparticles from a this compound precursor via the precipitation method.
Caption: Workflow for CuO-NP synthesis via precipitation.
References
- 1. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Copper and Copper-Based Nanoparticles in Medicine—Perspectives and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. researchgate.net [researchgate.net]
- 8. Low‐temperature synthesis of hierarchical structures of copper oxide and their superior biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Application of Copper(II) Acetate in "Click Chemistry" Reactions: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click chemistry" reaction, has revolutionized molecular assembly due to its high efficiency, selectivity, and biocompatibility. While traditionally employing Copper(I) salts, the use of air-stable and readily available Copper(II) precursors, such as Copper(II) acetate (B1210297) (Cu(OAc)₂), has gained significant traction. This approach circumvents the need for handling often unstable Cu(I) salts by generating the active catalytic species in situ. This document provides detailed application notes and experimental protocols for utilizing copper(II) acetate in CuAAC reactions, with a focus on practical implementation for researchers in drug development and chemical biology.
A key advancement in this area is the concept of "chelation-assisted" CuAAC, where azides bearing a nearby chelating group can significantly accelerate the reaction rate, even in the absence of an external reducing agent.[1][2] This is attributed to the formation of a copper-azide complex that enhances the electrophilicity of the azide (B81097) group.[1]
Advantages of Using this compound
-
Air Stability and Ease of Handling: Cu(OAc)₂ is a stable solid that can be weighed and handled in the open air, simplifying reaction setup compared to oxygen-sensitive Cu(I) salts.
-
In Situ Catalyst Formation: The active Cu(I) catalyst is generated in the reaction mixture, often through reduction by the solvent (e.g., alcohols) or oxidative homocoupling of the alkyne.[1]
-
Reductant-Free Conditions: In many cases, particularly with alcoholic solvents or chelating azides, the addition of an external reducing agent like sodium ascorbate (B8700270) is not necessary.[1][2]
-
Cost-Effective: this compound is an inexpensive and readily available reagent.
Data Presentation: Reaction Parameters and Yields
The following tables summarize quantitative data from various studies on Cu(OAc)₂-catalyzed click reactions, highlighting the effects of different substrates and conditions.
| Azide Substrate | Alkyne Substrate | Catalyst Loading (mol%) | Solvent | Reaction Time | Yield (%) | Reference |
| 2-Picolylazide | Phenylacetylene | 5 | tBuOH | 1 h | 95 | [1] |
| 2-Azidomethylquinoline | Phenylacetylene | 5 | tBuOH | 10 min | 98 | [1] |
| Benzyl Azide | Phenylacetylene | 5 | tBuOH | 24 h | 40 | [1] |
| 2-Picolylazide | Propargyl Alcohol | 1 | Methanol (B129727) | 1-2 min | >95 | [3] |
| 3-Azidopropyl-2-pyridyl Ether | Phenylacetylene | 5 | tBuOH | 3 h | 92 | [1] |
| 4-(azidomethyl)quinoline | Phenylacetylene | 5 | tBuOH | 1 h | 96 | [1] |
| p-Iodophenyl azide | N-(prop-2-yn-1-yl)quinoline-2-carboxamide | 5 | Methanol | 3.5 h | 89 | [4] |
| p-Tolyl azide | N-(prop-2-yn-1-yl)quinoline-2-carboxamide | 5 | Methanol | 3.5 h | 70 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Cu(OAc)₂-Catalyzed Click Chemistry in Alcoholic Solvents (Reductant-Free)
This protocol is suitable for the reaction of various azides and alkynes, particularly when using chelating azides.
Materials:
-
Azide (1.0 eq)
-
Alkyne (1.0-1.2 eq)
-
This compound (Cu(OAc)₂), 0.05 eq (5 mol%)
-
Anhydrous alcohol solvent (e.g., methanol, ethanol, or tert-butanol)
-
Reaction vial with a magnetic stir bar
-
Stir plate
Procedure:
-
To a reaction vial, add the azide (1.0 eq), alkyne (1.0-1.2 eq), and a magnetic stir bar.
-
Add the anhydrous alcohol solvent to dissolve the reactants (concentration typically 0.1-0.5 M).
-
Add this compound (0.05 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from minutes to several hours depending on the substrates.[1][4]
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Chelation-Assisted Cu(OAc)₂-Catalyzed Click Chemistry
This protocol is optimized for azides containing a chelating moiety, such as a picolyl or quinolinyl group, which significantly accelerates the reaction.
Materials:
-
Chelating azide (e.g., 2-picolylazide) (1.0 eq)
-
Alkyne (1.0 eq)
-
This compound (Cu(OAc)₂), 0.01-0.05 eq (1-5 mol%)
-
Methanol or tert-butanol (B103910)
-
Reaction vial
Procedure:
-
Dissolve the chelating azide (1.0 eq) and the alkyne (1.0 eq) in methanol or tert-butanol in a reaction vial.
-
Add this compound (0.01-0.05 eq).
-
The reaction is often highly exothermic and proceeds rapidly, sometimes to completion within minutes at room temperature.[3] Monitor the reaction carefully.
-
Once the reaction is complete, as determined by TLC or LC-MS, concentrate the solvent.
-
The resulting triazole product can often be used without further purification, or it can be purified by standard methods if necessary.
Visualizations
Catalytic Cycle of Cu(OAc)₂-Catalyzed Azide-Alkyne Cycloaddition
Caption: Catalytic cycle for the Cu(II) acetate-catalyzed azide-alkyne cycloaddition.
Experimental Workflow for a Typical Cu(OAc)₂-Catalyzed Click Reaction
References
- 1. Chelation-Assisted, this compound-Accelerated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Chelation-Assisted, Copper(II)-Acetate-Accelerated AzideâAlkyne Cycloaddition - American Chemical Society - Figshare [acs.figshare.com]
- 3. Experimental Investigation on the Mechanism of Chelation-Assisted, this compound-Accelerated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Copper(II) Acetate as an Oxidizing Agent for Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of copper(II) acetate (B1210297) as an oxidizing agent for terminal alkynes, a critical transformation in synthetic organic chemistry with wide-ranging applications in drug discovery, materials science, and natural product synthesis. This document details the primary applications, reaction mechanisms, and experimental protocols for key copper(II) acetate-mediated reactions.
Introduction
This compound is a versatile and cost-effective reagent for the oxidative homocoupling of terminal alkynes, leading to the formation of symmetrical 1,3-diynes. This transformation, along with its variations, is fundamental for constructing conjugated systems, macrocycles, and complex molecular architectures. The primary reactions involving this compound in this context are the Eglinton coupling and variations of the Glaser coupling. While copper(I) salts are often used in these reactions, this compound serves as a convenient precursor or a direct stoichiometric oxidant, simplifying experimental procedures.
Key Applications and Reaction Types
The oxidative coupling of terminal alkynes using this compound is predominantly utilized in the following named reactions:
-
Eglinton Coupling: This reaction employs a stoichiometric amount of a copper(II) salt, such as this compound, in a coordinating solvent like pyridine (B92270) to effect the homocoupling of terminal alkynes.[1][2][3] A key advantage of the Eglinton coupling is that it does not require an external oxidizing agent like oxygen, as the Cu(II) species itself acts as the oxidant.[2]
-
Glaser-Hay Coupling: While the original Glaser coupling used a copper(I) salt and an external oxidant (typically air or oxygen), the Hay modification often utilizes a copper(I)-TMEDA (tetramethylethylenediamine) complex.[3][4][5] this compound can be used in Glaser-type couplings where it is reduced in situ to the active copper(I) species, or it can act as the re-oxidant for the copper(I) catalyst.
These couplings are instrumental in the synthesis of conjugated polymers, macrocyclic compounds, and have been applied in the synthesis of natural products and pharmaceuticals.[3][4]
Reaction Mechanisms
The generally accepted mechanism for the copper-mediated homocoupling of terminal alkynes involves the following key steps:
-
Deprotonation: A base, often an amine like pyridine or piperidine, deprotonates the terminal alkyne to form an acetylide anion.[6]
-
Formation of Copper Acetylide: The acetylide anion coordinates with a copper species to form a copper(I) acetylide intermediate.[4][6] In reactions starting with this compound, the terminal alkyne can reduce Cu(II) to Cu(I) to form this intermediate.[7]
-
Oxidative Coupling: Two copper(I) acetylide complexes undergo oxidative dimerization.[6] In the Eglinton reaction, a second equivalent of copper(II) acts as the oxidant. This step can proceed through a bimetallic reductive elimination from a copper(II) alkynyl complex.[7]
-
Product Formation and Catalyst Regeneration: The coupled 1,3-diyne product is released, and the copper species is regenerated to continue the catalytic cycle (in catalytic versions) or consumed (in stoichiometric reactions).[6]
Figure 1: Simplified mechanism of the Eglinton coupling reaction.
Quantitative Data Summary
The efficiency of this compound-catalyzed homocoupling of terminal alkynes is influenced by the substrate, solvent, base, and reaction temperature. Below is a summary of representative data from the literature.
| Alkyne Substrate | Catalyst/Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Cu(OAc)₂ (cat.) | Piperidine | N/A (neat) | 25 | 0.5 | 98 | [8] |
| 1-Ethynylcyclohexanol | CuCl (cat.) / TMEDA | N/A | Propan-2-ol | Reflux | 0.5-0.7 | N/A | [9] |
| p-Propargyloxyphenylalanine | CuI / TMEDA | N/A | PBS buffer | 22 | 4 | N/A | [10] |
| Tetraethynylethylene | Cu(OAc)₂ | Pyridine | DCM/Toluene | RT | N/A | N/A | [2] |
| Various aryl/alkyl alkynes | Cu(OAc)₂ (cat.) | Piperidine | N/A (neat) | 25 | 0.5-2 | 90-98 | [8] |
Note: "N/A" indicates data not specified in the cited abstract or summary.
Experimental Protocols
Protocol 1: General Procedure for Eglinton Homocoupling of Terminal Alkynes
This protocol is a generalized procedure for the synthesis of symmetrical 1,3-diynes using stoichiometric this compound.
Materials:
-
Terminal alkyne
-
This compound (Cu(OAc)₂)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
Procedure:
-
To a round-bottom flask, add the terminal alkyne (1.0 mmol) and a solution of this compound (1.5-2.0 mmol) in a mixture of pyridine and methanol (e.g., 1:1 v/v, 10-20 mL).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvents.
-
Partition the residue between an organic solvent (e.g., DCM or ethyl acetate) and a saturated aqueous solution of ammonium chloride to remove copper salts.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to afford the desired symmetrical 1,3-diyne.
Figure 2: Experimental workflow for the Eglinton homocoupling.
Protocol 2: Catalytic Hay-Type Homocoupling using this compound
This protocol describes a catalytic version of the reaction where this compound is used in smaller quantities, often with a co-catalyst or ligand, under an aerobic atmosphere.
Materials:
-
Terminal alkyne
-
This compound (Cu(OAc)₂) (e.g., 5-10 mol%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) or other suitable ligand
-
A suitable base (e.g., piperidine)
-
Organic solvent (e.g., acetone, acetonitrile, or solvent-free)
-
Air or oxygen supply (e.g., balloon or bubbler)
-
Standard laboratory glassware for reaction and workup
Procedure:
-
In a flask equipped with a magnetic stir bar, dissolve the terminal alkyne (1.0 mmol) in the chosen solvent (if any).
-
Add this compound (0.05-0.10 mmol) and the ligand (e.g., TMEDA, if used).
-
Add the base (e.g., piperidine, 1.0-2.0 mmol).
-
Stir the reaction mixture vigorously under an atmosphere of air or oxygen at ambient temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, perform an aqueous workup similar to Protocol 1 (quenching with dilute acid or ammonium chloride solution, followed by extraction).
-
Dry, concentrate, and purify the product as described previously.
Troubleshooting and Considerations
-
Side Reactions: In cross-coupling reactions like the Sonogashira coupling, the presence of copper salts can promote the undesired homocoupling of the terminal alkyne (Glaser coupling). Careful control of reaction conditions is necessary to minimize this side product.
-
Stoichiometry of this compound: In Eglinton-type reactions, a stoichiometric amount of Cu(OAc)₂ is required as it is consumed during the reaction. In catalytic versions, sub-stoichiometric amounts are sufficient, but an external oxidant (like air) is necessary to regenerate the active catalytic species.[3]
-
Solvent and Base Choice: The choice of solvent and base is crucial. Pyridine is a common choice for the Eglinton reaction as it acts as both a base and a ligand.[2] For catalytic systems, a variety of organic solvents and amine bases can be employed.[8]
-
Substrate Scope: The reaction is generally tolerant of a wide range of functional groups. However, substrates with coordinating groups may interfere with the catalyst.
Conclusion
This compound is a highly effective and practical reagent for the oxidative homocoupling of terminal alkynes. The Eglinton and Glaser-Hay type couplings provide robust methods for the synthesis of symmetrical 1,3-diynes, which are valuable building blocks in various fields of chemical science. The protocols and data presented herein offer a solid foundation for researchers to successfully implement these transformations in their synthetic endeavors.
References
- 1. synarchive.com [synarchive.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Glaser coupling - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. synarchive.com [synarchive.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Copper(II) AcetateCatalyzed Homo- and Heterocoupling of Terminal Alkynesat Ambient Conditions | Semantic Scholar [semanticscholar.org]
- 9. chemistry-online.com [chemistry-online.com]
- 10. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of Copper(II) Acetate in Chan-Lam Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chan-Lam coupling reaction is a powerful and versatile method for the formation of carbon-heteroatom bonds, specifically C-N, C-O, and C-S bonds.[1][2] This copper-catalyzed cross-coupling reaction involves an aryl or alkenyl boronic acid and a compound containing an N-H or O-H bond.[3] A key advantage of the Chan-Lam coupling over other methods, such as the Buchwald-Hartwig reaction, is its use of inexpensive and readily available copper catalysts, along with its characteristically mild reaction conditions.[2][3] Often, the reaction can be conducted at room temperature and is tolerant of air and moisture, simplifying the experimental setup.[2][4] Copper(II) acetate (B1210297), Cu(OAc)₂, is one of the most common and effective catalysts used for this transformation.[5]
The Role of Copper(II) Acetate in the Catalytic Cycle
This compound serves as the primary precursor to the active catalytic species in the Chan-Lam coupling. While the precise mechanism can be complex and substrate-dependent, a generally accepted catalytic cycle highlights the central role of the copper center.[3]
The proposed catalytic cycle involves the following key steps:
-
Ligand Exchange/Coordination : The reaction often begins with the heteroatom nucleophile (e.g., an amine or alcohol) coordinating to the Cu(II) center of the copper acetate, displacing one or both of the acetate ligands.[2] The presence of a base can facilitate the deprotonation of the nucleophile, promoting this step.
-
Transmetalation : The aryl boronic acid transfers its aryl group to the copper center. This step forms a key aryl-copper(II) intermediate.
-
Oxidation/Disproportionation : The aryl-copper(II) intermediate is believed to be oxidized to a transient, highly reactive aryl-copper(III) species. This can occur through disproportionation with another Cu(II) complex or via an external oxidant.[6]
-
Reductive Elimination : This is the crucial bond-forming step. The aryl group and the heteroatom nucleophile are eliminated from the Cu(III) center, forming the desired C-N or C-O bond and a Cu(I) species.[3] This step is typically fast.[4]
-
Reoxidation : The resulting Cu(I) species is reoxidized back to the catalytically active Cu(II) state by a terminal oxidant, which is most commonly molecular oxygen from the air, thus completing the catalytic cycle.[4][7]
Visualization of the Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the Chan-Lam C-N coupling reaction using this compound.
Caption: Proposed catalytic cycle for the Chan-Lam coupling.
Data Presentation: Reaction Scope and Conditions
This compound has been successfully employed in the coupling of a wide variety of substrates. The following tables summarize representative examples of Chan-Lam C-N, C-O, and C-S bond formation using Cu(OAc)₂.
Table 1: C-N Bond Formation with this compound
| Aryl Boronic Acid | N-Nucleophile | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Aniline (B41778) | 2,6-Lutidine / Myristic Acid | Toluene (B28343) | 110 | 24 | 91 | [4] |
| Phenylboronic acid | Benzylamine | None / 4Å MS | CH₂Cl₂ | 40 | 18 | 99 | [8] |
| 4-Methoxyphenylboronic acid | Imidazole | Pyridine | CH₂Cl₂ | RT | 48 | 95 | [9] |
| Phenylboronic acid | 4-Aminophenol | Cs₂CO₃ / Benzoic Acid | MeOH | RT | 12 | 89 | [10] |
| Phenylboronic acid | Sulfoximine | None | MeOH | 60 | 12 | 94 | [11] |
Table 2: C-O and C-S Bond Formation with this compound
| Aryl Boronic Acid | Nucleophile (X-H) | Base/Additive | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Phenylboronic acid | Phenol (B47542) (X=O) | Et₃N | CH₂Cl₂ | RT | 1-2 days | 85 | [1] |
| 3,5-Dimethylphenylboronic acid | 4-tert-Butylphenol (X=O) | Pyridine / 4Å MS | CH₂Cl₂ | RT | 72 | 94 | [1] |
| Phenylboronic acid | 1-Butanol (X=O) | DMAP / 4Å MS | CH₂Cl₂ | RT | 48 | 75 | [11] |
| Phenylboronic acid | KSCN (X=S) | 4-Methylpyridine | Toluene | 80 | 12 | 91 | [4] |
Experimental Protocols
Below are detailed methodologies for representative Chan-Lam coupling reactions using this compound.
Protocol 1: N-Arylation of an Aniline
This protocol is adapted from the work of Antilla and Buchwald for the coupling of anilines with arylboronic acids.[4]
Materials:
-
Arylboronic acid (1.5 mmol)
-
Aniline (1.0 mmol)
-
This compound (Cu(OAc)₂; 0.1 mmol, 10 mol%)
-
2,6-Lutidine (2.0 mmol)
-
Myristic acid (0.2 mmol, 20 mol%)
-
Toluene (3 mL)
-
Oven-dried screw-cap test tube with a Teflon-lined cap
Procedure:
-
To the test tube, add Cu(OAc)₂ (18.2 mg, 0.1 mmol), the arylboronic acid (1.5 mmol), and myristic acid (45.7 mg, 0.2 mmol).
-
Seal the tube with the cap and purge with argon or nitrogen.
-
Add toluene (3 mL), the aniline (1.0 mmol), and 2,6-lutidine (0.23 mL, 2.0 mmol) via syringe.
-
Seal the tube tightly and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-arylated aniline.
Protocol 2: O-Arylation of a Phenol (Stoichiometric)
This protocol is based on the original work by Chan for the stoichiometric coupling of phenols.[1]
Materials:
-
Arylboronic acid (2.0 mmol)
-
Phenol (1.0 mmol)
-
This compound (Cu(OAc)₂; 1.5 mmol)
-
Triethylamine (B128534) (Et₃N; 2.0 mmol)
-
Dichloromethane (B109758) (CH₂Cl₂; 10 mL)
-
Round-bottom flask equipped with a stir bar
Procedure:
-
In the round-bottom flask, combine the phenol (1.0 mmol), arylboronic acid (2.0 mmol), and Cu(OAc)₂ (272 mg, 1.5 mmol).
-
Add dichloromethane (10 mL) and triethylamine (0.28 mL, 2.0 mmol) to the flask.
-
Stir the resulting blue suspension open to the atmosphere at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 24-48 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts, washing the pad with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the diaryl ether product.
General Experimental Workflow
The following diagram outlines a typical workflow for setting up, running, and working up a Chan-Lam coupling reaction.
Caption: General workflow for a Chan-Lam coupling experiment.
Conclusion
This compound is a robust, inexpensive, and highly effective catalyst for the Chan-Lam coupling reaction. Its ability to facilitate the formation of C-N, C-O, and C-S bonds under mild, often aerobic conditions makes it an invaluable tool in synthetic organic chemistry. For professionals in drug development and materials science, the operational simplicity and broad functional group tolerance of the Cu(OAc)₂-catalyzed Chan-Lam coupling provide a practical and efficient route for the synthesis of complex molecular architectures.
References
- 1. books.rsc.org [books.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Ligand- and Base-Free Copper(II)-Catalyzed C-N Bond Formation: Cross-Coupling Reactions of Organoboron Compounds with Aliphatic Amines and Anilines [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Notes and Protocols for Hydroamination of Alkenes using a Cu(OAc)₂ Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroamination, the addition of an N-H bond across a carbon-carbon double bond, is a highly atom-economical method for the synthesis of amines, which are crucial building blocks in pharmaceuticals and other biologically active molecules.[1][2][3] This document provides detailed protocols for the enantioselective hydroamination of alkenes utilizing a copper(II) acetate (B1210297) [Cu(OAc)₂] catalyst system. This copper-hydride (CuH) catalyzed approach offers a robust and versatile method for preparing chiral tertiary amines from readily available alkenes and electrophilic amine sources.[1][4][5][6] The reaction generally proceeds with high regio- and enantioselectivity for a broad range of substrates, including styrenes and aliphatic alkenes.[1][4]
Catalytic Cycle Overview
The reaction is proposed to proceed through a catalytic cycle involving a copper hydride (CuH) intermediate.[3][4] Initially, the Cu(OAc)₂ precatalyst is reduced in the presence of a silane (B1218182) to generate a chiral ligand-bound L*Cu(I)H species. This active catalyst then undergoes migratory insertion with the alkene to form an alkyl-copper intermediate. Subsequent oxidative addition of an electrophilic amine source (e.g., a hydroxylamine (B1172632) ester), followed by reductive elimination, furnishes the desired amine product and regenerates the copper(I) species.[1]
Caption: Proposed catalytic cycle for CuH-catalyzed hydroamination.
Experimental Protocols
The following protocols are based on established procedures for the copper-catalyzed enantioselective hydroamination of alkenes.[1][7]
Materials and Equipment
-
Catalyst: Copper(II) acetate (Cu(OAc)₂)
-
Ligand: (S)-DTBM-SEGPHOS or other suitable chiral phosphine (B1218219) ligand
-
Hydride Source: Diethoxymethylsilane (B37029) (DEMS) or dimethoxy(methyl)silane
-
Amine Source: O-benzoyl-N,N-dibenzylhydroxylamine or other suitable hydroxylamine ester
-
Alkene: Styrene (B11656) derivatives or aliphatic alkenes
-
Solvent: Anhydrous tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (CH₂Cl₂)
-
Additives: Triphenylphosphine (optional), Lithium tert-butoxide (LiOtBu) (optional, may be required for some systems)[8]
-
Glassware: Schlenk flasks or vials, syringes, magnetic stir bars
-
Inert Atmosphere: Dry nitrogen or argon gas
-
Purification: Silica (B1680970) gel for column chromatography
Protocol 1: General Procedure for Enantioselective Hydroamination of Styrenes
This procedure is adapted for the hydroamination of styrene derivatives to yield α-branched amines.[1]
-
Reaction Setup: In a nitrogen-filled glovebox or under a positive pressure of dry nitrogen, add Cu(OAc)₂ (2 mol %), a chiral ligand such as (R)-DTBM-SEGPHOS (2.2 mol %), the alkene (1.0 mmol, 1.0 equiv), and the hydroxylamine ester (1.2 mmol, 1.2 equiv) to an oven-dried Schlenk flask or vial equipped with a magnetic stir bar.
-
Solvent and Reagent Addition: Add anhydrous THF (to achieve a 0.5 M concentration of the alkene).
-
Hydrosilane Addition: Add diethoxymethylsilane (DEMS) (2.0 mmol, 2.0 equiv) to the reaction mixture.
-
Reaction Conditions: Seal the flask or vial and stir the reaction mixture at 40 °C for up to 36 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired tertiary amine.
Protocol 2: Large-Scale Hydroamination of a β-Substituted Styrene
This protocol demonstrates the scalability of the reaction with a lower catalyst loading.[1]
-
Reaction Setup: To an oven-dried 250 mL round-bottom flask under a nitrogen atmosphere, add Cu(OAc)₂ (1 mol %), (R)-DTBM-SEGPHOS (1.1 mol %), the β-substituted styrene (10 mmol, 1.0 equiv), and the hydroxylamine ester (12 mmol, 1.2 equiv).
-
Solvent and Reagent Addition: Add anhydrous THF to the flask.
-
Hydrosilane Addition: Add DEMS (20 mmol, 2.0 equiv) to the mixture.
-
Reaction Conditions: Stir the reaction at 40 °C until the starting material is consumed as indicated by TLC or GC-MS analysis.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Quantitative Data Summary
The following tables summarize the performance of the Cu(OAc)₂-catalyzed hydroamination for various substrates.
Table 1: Hydroamination of Substituted Styrenes[1]
| Entry | Styrene Derivative | Yield (%) | ee (%) |
| 1 | Styrene | 90 | 95 |
| 2 | 4-Methylstyrene | 88 | 96 |
| 3 | 4-Methoxystyrene | 85 | 97 |
| 4 | 4-Chlorostyrene | 92 | 94 |
| 5 | trans-β-Methylstyrene | 86 | 98 |
| 6 | cis-β-Methylstyrene | 82 | 96 |
Reaction Conditions: Alkene (1 mmol), O-benzoyl-N,N-dibenzylhydroxylamine (1.2 mmol), Cu(OAc)₂ (2 mol %), (R)-DTBM-SEGPHOS (2.2 mol %), DEMS (2 mmol), THF (0.5 M), 40 °C, up to 36 h.
Table 2: Hydroamination of Aliphatic Alkenes[1]
| Entry | Alkene | Product Regioselectivity | Yield (%) |
| 1 | 1-Octene | anti-Markovnikov | 85 |
| 2 | Vinylcyclohexane | anti-Markovnikov | 80 |
| 3 | Allylbenzene | anti-Markovnikov | 78 |
Reaction Conditions: Alkene (1 mmol), hydroxylamine (1.2 mmol), Cu(OAc)₂ (2 mol %), (±)-DTBM-SEGPHOS (2.2 mol %), DEMS (2 mmol), THF (0.5 M), 40 °C, up to 36 h. Note: For aliphatic alkenes, the reaction exclusively yields the anti-Markovnikov product.[1][4]
Experimental Workflow
The following diagram illustrates the general workflow for the hydroamination procedure.
Caption: General experimental workflow for hydroamination.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Anhydrous solvents and inert atmosphere techniques are crucial for the success of the reaction.
-
Copper salts and organophosphine ligands can be toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Hydrosilanes can be flammable and may release hydrogen gas upon reaction with moisture or protic solvents.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
- 1. Enantio- and Regioselective CuH-Catalyzed Hydroamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Hydroamination of Alkenes - ChemistryViews [chemistryviews.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Enantio- and Regioselective CuH-Catalyzed Hydroamination of Alkenes [organic-chemistry.org]
- 5. Copper Hydride Catalyzed Hydroamination of Alkenes and Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper Hydride-Catalyzed Hydroamination of Alkenes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Copper(II) Acetate for Atomic Layer Deposition of Copper Films
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of copper(II) acetate (B1210297) as a precursor in the atomic layer deposition (ALD) of copper films. Direct ALD of metallic copper from copper(II) acetate is challenging; therefore, a two-step process is presented as a reliable alternative. This process involves the initial deposition of a copper(I) oxide (Cu₂O) thin film using this compound and water vapor, followed by a post-deposition reduction to obtain a pure metallic copper film. This methodology offers precise thickness control and high conformality, making it suitable for a variety of applications, including microelectronics and catalysis. Detailed experimental parameters for the Cu₂O ALD step are provided, along with protocols for three distinct post-deposition reduction techniques: thermal annealing, formic acid vapor reduction, and hydrogen plasma reduction.
Introduction
Atomic layer deposition (ALD) is a thin-film deposition technique renowned for its ability to produce highly conformal and uniform films with atomic-level thickness control. In the pursuit of high-quality copper thin films for applications such as interconnects in integrated circuits and catalytic surfaces, various precursors have been explored. This compound presents itself as a cost-effective and commercially available solid precursor.
While the direct deposition of metallic copper via ALD is often complex, a robust two-step approach has emerged. This involves the deposition of a copper oxide film, which is subsequently reduced to metallic copper. This document outlines a detailed procedure for this two-step process, beginning with the ALD of copper(I) oxide (Cu₂O) from this compound and water, followed by a comprehensive guide to various reduction methods.
ALD of Copper(I) Oxide (Cu₂O) from this compound
The ALD of Cu₂O from this compound and water is a self-saturating process that occurs within a specific temperature window. A key aspect of this process is the in-situ thermal reduction of the this compound precursor to a volatile copper(I) acetate species in the gas phase, which then reacts on the substrate surface.[1]
Experimental Parameters
The following table summarizes the key experimental parameters for the ALD of Cu₂O thin films using this compound.
| Parameter | Value | Notes |
| Precursor | This compound (anhydrous or hydrated) | Hydrated form converts to anhydrous upon heating. |
| Co-reactant | Water (H₂O) | |
| Deposition Temperature | 180–220 °C | ALD window for self-saturating growth. |
| Precursor Source Temp. | 175–185 °C | A thermal gradient should be maintained between the source and the substrate. |
| Growth per Cycle (GPC) | Variable, typically low | GPC can be influenced by the number of cycles. |
| Impurity Levels | < 0.5 atom % (H and C) | Results in high-purity Cu₂O films.[1] |
ALD Protocol for Cu₂O Deposition
-
Substrate Preparation: Clean the substrate using a standard procedure appropriate for the material (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with N₂).
-
System Setup:
-
Load the cleaned substrate into the ALD reactor.
-
Heat the this compound precursor in a solid source crucible to the specified source temperature (175–185 °C).
-
Maintain the reactor walls at a temperature above the precursor source temperature to prevent condensation.
-
Set the substrate temperature to the desired deposition temperature within the ALD window (180–220 °C).
-
-
ALD Cycle: The ALD cycle consists of four steps:
-
Pulse A (Copper Precursor): Pulse the vaporized copper acetate precursor into the reactor.
-
Purge A: Purge the reactor with an inert gas (e.g., N₂) to remove unreacted precursor and byproducts.
-
Pulse B (Water Vapor): Pulse water vapor into the reactor.
-
Purge B: Purge the reactor with an inert gas to remove unreacted water and byproducts.
-
-
Deposition: Repeat the ALD cycle until the desired film thickness is achieved. The thickness can be monitored in-situ (e.g., with quartz crystal microbalance or ellipsometry) or determined ex-situ.
ALD Workflow Diagram
Caption: Workflow for the ALD of Cu₂O films.
Post-Deposition Reduction of Cu₂O to Metallic Copper
Once the Cu₂O film is deposited, a reduction step is necessary to convert it to a metallic copper film. The choice of reduction method can influence the final film properties, such as crystallinity, grain size, and surface morphology.
Method 1: Thermal Annealing in a Reducing Atmosphere
This method involves heating the Cu₂O film in a furnace with a continuous flow of a reducing gas, typically forming gas (a mixture of H₂ and N₂).
Protocol:
-
Place the substrate with the Cu₂O film in a tube furnace.
-
Purge the furnace with an inert gas (e.g., N₂ or Ar) to remove oxygen.
-
Introduce the reducing gas mixture (e.g., 5% H₂ in N₂).
-
Ramp up the temperature to the target annealing temperature (e.g., 200-400 °C). The optimal temperature may vary depending on the film thickness and desired microstructure.
-
Hold at the annealing temperature for a specified duration (e.g., 30-60 minutes).
-
Cool down the furnace to room temperature under the reducing gas flow.
-
Vent the furnace with an inert gas before removing the sample.
Method 2: Formic Acid Vapor Reduction
Formic acid (HCOOH) vapor is an effective reducing agent for copper oxide at relatively low temperatures.[1][2]
Protocol:
-
Place the substrate with the Cu₂O film in a vacuum chamber or a sealed furnace.
-
Introduce formic acid vapor into the chamber. This can be done by heating a reservoir of liquid formic acid and flowing the vapor over the substrate, or by introducing it as a gas.
-
Heat the substrate to the reduction temperature (e.g., 200 °C).[2]
-
The reduction rate is dependent on the formic acid partial pressure and temperature.[1][2] The reaction time will vary based on these parameters and the film thickness.
-
After the reduction is complete, purge the chamber with an inert gas to remove residual formic acid and byproducts.
-
Cool the substrate to room temperature under an inert atmosphere.
Method 3: Hydrogen Plasma Reduction
Hydrogen plasma is a highly effective method for reducing copper oxide films, often at lower temperatures than thermal annealing.[3][4]
Protocol:
-
Place the substrate with the Cu₂O film in a plasma reactor (e.g., a plasma-enhanced chemical vapor deposition (PECVD) or reactive-ion etching (RIE) system).
-
Introduce hydrogen gas (H₂) into the chamber at a controlled flow rate.
-
Strike a plasma. The plasma parameters (e.g., RF power, pressure, gas flow rate) will need to be optimized for the specific reactor.
-
The substrate can be heated to a low temperature (e.g., 85-200 °C) to enhance the reduction rate.[3][4]
-
The duration of the plasma exposure will depend on the film thickness and plasma conditions.
-
After the reduction, extinguish the plasma and cool the substrate under vacuum or in an inert gas flow.
Reduction Process Logical Diagram
Caption: Logical flow for the reduction of Cu₂O films.
Film Characterization
After deposition and reduction, the resulting copper films should be characterized to confirm their properties.
| Characterization Technique | Property Measured |
| X-ray Diffraction (XRD) | Crystalline phase and orientation |
| X-ray Photoelectron Spectroscopy (XPS) | Chemical composition and oxidation state |
| Scanning Electron Microscopy (SEM) | Surface morphology and thickness |
| Atomic Force Microscopy (AFM) | Surface roughness and topography |
| Four-Point Probe | Electrical resistivity |
Safety Precautions
-
Always handle chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hydrogen gas is flammable and explosive. Ensure proper handling and safety measures are in place when using it for thermal annealing or plasma reduction.
-
Formic acid is corrosive and has a strong odor. Handle with care and avoid inhalation of vapors.
-
Follow all safety protocols for the operation of ALD and plasma equipment.
Conclusion
The use of this compound as a precursor for the ALD of copper films via a two-step process offers a viable and cost-effective method for producing high-quality thin films. The initial deposition of Cu₂O is well-controlled, and the subsequent reduction to metallic copper can be achieved through various techniques, each offering different advantages. The protocols provided in these application notes serve as a comprehensive guide for researchers and scientists to implement this process in their work. Proper characterization and adherence to safety protocols are essential for successful and safe experimentation.
References
Application Notes: Copper(II) Acetate in Barfoed's Test for Monosaccharides
Introduction
Barfoed's test is a differential chemical assay used to distinguish reducing monosaccharides from reducing disaccharides.[1][2][3] Developed by the Danish chemist Christen Thomsen Barfoed, the test leverages the difference in the rate of reduction of copper(II) acetate (B1210297) under mildly acidic conditions.[3][4] Monosaccharides, being stronger reducing agents, react more rapidly than disaccharides, providing a time-based method for their differentiation.[5][6] This characteristic makes Barfoed's test a valuable tool in biochemistry and food science for the qualitative analysis of carbohydrates.[2][3]
Principle of the Test
The core principle of Barfoed's test lies in the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu⁺) by reducing sugars. The test employs Barfoed's reagent, which consists of copper(II) acetate in a dilute acetic acid solution.[1][7] The reaction is conducted in a slightly acidic medium, which makes the conditions less favorable for reduction compared to alkaline tests like Benedict's or Fehling's.[1][8]
Under these acidic conditions, reducing monosaccharides, which possess a free aldehyde or ketone group, are potent enough to reduce the this compound to form a brick-red precipitate of copper(I) oxide (Cu₂O).[7][9][10]
The general reaction is: RCHO + 2Cu²⁺ + 2H₂O → RCOOH + Cu₂O↓ + 4H⁺[7]
Reducing disaccharides will also yield a positive result, but the reaction is significantly slower.[7][10] This delay occurs because the disaccharide must first be hydrolyzed into its constituent monosaccharides, a process that is slow in the weakly acidic environment.[1][3] Therefore, the time taken for the red precipitate to appear is the key distinguishing factor: a rapid positive result indicates the presence of monosaccharides, while a delayed result suggests the presence of reducing disaccharides.[1][11]
Experimental Protocols
1. Preparation of Barfoed's Reagent
It is recommended to use a freshly prepared reagent for reliable results.[1][7]
-
Method 1: Dissolve 13.3 g of this compound in 200 mL of distilled water.[10][12]
-
Mix thoroughly and filter if necessary.
-
Method 2: Prepare a 0.33 M solution of this compound in a 1% (v/v) acetic acid solution.[1][7]
2. Procedure for Barfoed's Test
-
Pipette 1 mL of the carbohydrate sample solution (e.g., 1-2% concentration) into a clean, dry test tube.[1][9]
-
Prepare a negative control by adding 1 mL of distilled water to a separate test tube.[1]
-
Add approximately 2-3 mL of Barfoed's reagent to each test tube.[6][9][10]
-
Mix the contents of the tubes thoroughly.[1]
-
Place the test tubes into a boiling water bath and start a timer.[1][12]
-
Observe the tubes for the formation of a brick-red precipitate.[2]
-
Crucial Note: Do not heat for more than 3 minutes initially. Prolonged heating can cause the hydrolysis of disaccharides, leading to a false-positive result for monosaccharides.[1][6] Record the time at which the precipitate first appears.
3. Interpretation of Results
-
Positive for Monosaccharides: A brick-red precipitate forms within the first 1-3 minutes of heating.[1][5][8][13]
-
Positive for Reducing Disaccharides: A brick-red precipitate appears after a longer period, typically between 7 and 12 minutes.[1][5][10][11]
-
Negative Result: No precipitate forms even after prolonged heating. This is characteristic of non-reducing sugars like sucrose (B13894) (unless hydrolyzed) and polysaccharides.[5]
Data Presentation
The primary quantitative data from Barfoed's test is the time required for the appearance of the copper(I) oxide precipitate.
| Carbohydrate Type | Class Example(s) | Expected Reaction Time | Result Interpretation |
| Reducing Monosaccharide | Glucose, Fructose | 1 - 3 minutes | Rapid Positive |
| Reducing Disaccharide | Lactose, Maltose | 7 - 12 minutes | Delayed Positive |
| Non-reducing Sugar | Sucrose, Starch | No reaction | Negative |
Visualizations
Chemical Reaction Pathway
Caption: Chemical reaction in Barfoed's test.
Experimental Workflow
Caption: Workflow for performing Barfoed's test.
References
- 1. microbenotes.com [microbenotes.com]
- 2. notesforbiology.com [notesforbiology.com]
- 3. grokipedia.com [grokipedia.com]
- 4. encyclopedia.com [encyclopedia.com]
- 5. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 6. youtube.com [youtube.com]
- 7. Barfoed's test - Wikipedia [en.wikipedia.org]
- 8. cvet.tu.edu.iq [cvet.tu.edu.iq]
- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 10. vivadifferences.com [vivadifferences.com]
- 11. scribd.com [scribd.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Copper(II) Acetate Catalyzed Reactions
Welcome to the Technical Support Center for optimizing copper(II) acetate (B1210297) catalyzed reactions. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
Copper(II) acetate is a versatile catalyst, but achieving high yields can be challenging. This guide addresses common issues encountered during experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The this compound may be of poor quality or has degraded. The active catalytic species is often Cu(I), which can be sensitive to air and moisture. | - Use fresh, high-purity this compound. - Consider adding a mild reducing agent to facilitate the formation of the active Cu(I) species. - Ensure anhydrous reaction conditions by using dry solvents and inert atmosphere (e.g., Nitrogen or Argon). |
| Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates or reaction conditions. Ligands are crucial for stabilizing the copper catalyst and facilitating the reaction.[1][2] | - Screen a variety of ligands, such as N,N-dimethylglycine, L-proline, or phenanthrolines.[1][2] - For electron-rich substrates, consider using N-methylated amino acid-derived ligands. | |
| Suboptimal Base: The base is critical for several steps in the catalytic cycle, including substrate deprotonation. | - Screen different bases like potassium phosphate (B84403) (K₃PO₄), cesium carbonate (Cs₂CO₃), or organic bases like 2,6-lutidine.[2][3] - The choice of base can be solvent-dependent; ensure compatibility. | |
| Incorrect Solvent: The solvent can significantly impact catalyst solubility, substrate reactivity, and the overall reaction rate. | - Test a range of solvents such as DMF, Dioxane, Toluene, or 1,2-dichloroethane.[2][4] - For certain reactions, ionic liquids have been shown to improve catalytic performance.[4] | |
| Reaction Stalls Before Completion | Catalyst Deactivation: The catalyst may deactivate over the course of the reaction due to aggregation, oxidation, or poisoning. | - Try adding a second portion of fresh catalyst and/or ligand midway through the reaction.[2] - The use of supported catalysts, such as polymer-supported this compound, can sometimes improve stability and allow for easier recovery, although their efficiency can be lower than homogeneous catalysts in some cases.[4] |
| Substrate Decomposition: One of the starting materials may be unstable under the reaction conditions. | - Lower the reaction temperature. - Use a milder base. | |
| Formation of Side Products (e.g., Homocoupling) | Presence of Oxygen: In some reactions, particularly Sonogashira couplings, oxygen can promote the undesired homocoupling of alkynes (Glaser coupling).[5] | - Thoroughly degas the solvent and run the reaction under an inert atmosphere. |
| Inappropriate Ligand or Additives: The ligand system may not be optimal for preventing side reactions. | - For Chan-Lam couplings, the addition of myristic acid has been shown to improve yields and reduce side products.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this compound catalyzed reactions?
A1: The optimal temperature is highly dependent on the specific reaction. While some modern protocols for reactions like the Ullmann coupling can be effective at temperatures as low as room temperature to 120°C, others may require higher temperatures.[2][6] It is recommended to start with the temperature specified in a relevant literature procedure and then optimize by incrementally increasing or decreasing it based on reaction progress and by-product formation. For instance, in certain C-O coupling reactions, an optimization resulted in a preferred temperature of 50°C.[4]
Q2: How can I minimize the homocoupling of boronic acids in Chan-Lam couplings?
A2: Homocoupling of arylboronic acids can be a significant side reaction. To minimize this, ensure that the reaction conditions do not excessively favor this pathway. In some cases, using a stoichiometric amount of the boronic acid instead of an excess can prevent this side reaction without significantly impacting the yield of the desired product.[7]
Q3: Is an inert atmosphere always necessary for this compound catalyzed reactions?
A3: Not always. Some reactions, like the Chan-Lam coupling, can be performed open to the air, which is one of their advantages.[8][9] However, for other reactions, such as the Sonogashira coupling, an inert atmosphere is crucial to prevent side reactions like the Glaser coupling.[5] It is best to consult literature for the specific reaction you are performing.
Q4: Can water affect my reaction?
A4: Yes, the presence of water can have a significant impact. While some protocols have been developed to work in aqueous media, many copper-catalyzed reactions require anhydrous conditions.[5][10] Water can hydrolyze starting materials or interfere with the catalytic cycle. However, in some Ullmann-type reactions, the addition of a controlled amount of water has been found to accelerate the reaction.
Q5: What is the role of the acetate counterion in the reaction?
A5: The acetate counterion can play a dual role. It can act as a bridging ligand in a dinuclear copper catalytic center, which helps in mediating electron transfer. It can also function as a base in steps that involve C-H bond cleavage.[11]
Experimental Protocols
General Protocol for a Chan-Lam C-N Coupling Reaction
This protocol is a representative example for the N-arylation of an amine with an arylboronic acid.
Materials:
-
Arylboronic acid
-
Amine (e.g., aniline)
-
This compound (Cu(OAc)₂)
-
2,6-Lutidine (base)
-
Myristic acid (additive)
-
Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)
-
Reaction vessel with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To the reaction vessel, add the arylboronic acid (1.0 mmol), the amine (1.2 mmol), and myristic acid (0.1 mmol).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add anhydrous dichloromethane (5 mL) via syringe.
-
Add this compound (0.1 mmol) and 2,6-lutidine (2.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, dilute the mixture with ethyl acetate and wash with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
Visualized Workflows and Pathways
Caption: A troubleshooting workflow for low yield issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
- 9. Chan-Lam Coupling [organic-chemistry.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Why does my copper(II) acetate solution turn green and cloudy?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals during experiments involving copper(II) acetate (B1210297) solutions.
Troubleshooting Guide: Copper(II) Acetate Solution Turned Green and Cloudy
Issue: My this compound solution, which was initially blue, has turned green and become cloudy.
This is a common observation and is typically indicative of a chemical reaction occurring within your solution. Follow the steps below to diagnose and resolve the issue.
Step 1: Diagnose the Potential Cause
The primary suspect for a green and cloudy this compound solution is the formation of basic this compound. This occurs due to hydrolysis, a reaction with water, especially under certain conditions.
Primary Cause: Hydrolysis and Formation of Basic this compound
This compound can react with water in the solution, particularly if the solution is dilute or has been heated.[1][2] This hydrolysis process results in the formation of basic this compound, which is poorly soluble and precipitates out of the solution, causing the cloudiness.[3] This basic salt is often a blue-green substance, which contributes to the color change.[3]
The equilibrium for this reaction is: 2Cu(CH₃COO)₂ + 2H₂O ⇌ Cu₂(OH)₂(CH₃COO)₂ + 2CH₃COOH
Step 2: Consult the Troubleshooting Flowchart
The following flowchart provides a visual guide to troubleshooting your this compound solution.
Step 3: Implement the Corrective Action
To reverse the formation of basic this compound and clarify your solution, you can shift the chemical equilibrium away from the products of hydrolysis.
Corrective Action:
-
Add Acetic Acid: Carefully add a small amount of dilute acetic acid to the solution drop by drop while stirring.[4][5] The addition of acid will help to dissolve the precipitated basic copper acetate and revert the solution to its original blue color.
-
Monitor pH: If possible, monitor the pH of the solution. This compound solutions are slightly acidic, with a pH of around 5.2-5.5 for a 20 g/L solution.[6] The green, cloudy precipitate is more likely to form in less acidic or neutral conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected color of a this compound solution?
A1: A properly prepared aqueous solution of this compound should be blue. The hydrated solid form of this compound is bluish-green, while the anhydrous form is a darker green crystalline solid.[3][7]
| Compound | State | Color |
| Anhydrous this compound | Solid | Dark Green[3][7] |
| Hydrated this compound | Solid | Bluish-Green[3][7] |
| Aqueous this compound | Solution | Blue |
Q2: Can heating my this compound solution cause it to turn green and cloudy?
A2: Yes, heating a dilute solution of this compound can promote hydrolysis, leading to the formation of a green, cloudy precipitate of basic this compound.[1] If you need to heat the solution, consider adding a small amount of acetic acid beforehand to prevent this.
Q3: Does the concentration of my this compound solution matter?
A3: Yes, dilute solutions are more prone to hydrolysis and turning green and cloudy.[1][5] More concentrated solutions are generally more stable.
Q4: Could impurities in my reagents be the cause of the color change?
A4: While hydrolysis is the most common cause, impurities could potentially affect the solution's appearance. For instance, if you are synthesizing this compound, using impure starting materials could introduce contaminants.[7] Always use high-purity reagents and solvents for your experiments.
Q5: How should I store my this compound solution to prevent it from turning green and cloudy?
A5: Store your this compound solution in a cool, dry, and well-ventilated area in a tightly sealed container.[8] To enhance stability, especially for long-term storage, consider adding a small amount of acetic acid to maintain a slightly acidic pH and prevent hydrolysis.[4]
Experimental Protocols
Preparation of a Stable this compound Solution
This protocol describes the preparation of a this compound solution with minimized risk of hydrolysis.
Materials:
-
This compound monohydrate (Cu(CH₃COO)₂·H₂O)
-
Deionized water
-
Glacial acetic acid
-
Volumetric flask
-
Stir plate and stir bar
Procedure:
-
Weigh the desired amount of this compound monohydrate.
-
Add the this compound to the volumetric flask.
-
Add a small amount of deionized water to dissolve the solid.
-
To prevent hydrolysis, add a very small amount of glacial acetic acid (e.g., a few drops per liter of solution).
-
Bring the solution to the final volume with deionized water.
-
Stir the solution until all the solid has dissolved and the solution is a clear blue.
-
Store in a tightly capped container.
References
- 1. Sciencemadness Discussion Board - Copper (II) acetate in boiling water - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. reddit.com [reddit.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - Crystal growing [en.crystalls.info]
- 5. Sciencemadness Discussion Board - my copper acetate solutions went cloudy :( - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Copper (II) acetate monohydrate CAS#: 6046-93-1 [m.chemicalbook.com]
- 7. This compound - Sciencemadness Wiki [sciencemadness.org]
- 8. resources.finalsite.net [resources.finalsite.net]
Preventing the formation of insoluble basic copper acetate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with copper acetate (B1210297). The focus is on preventing the formation of insoluble basic copper acetate during experimental procedures.
Troubleshooting Guide & FAQs
Q1: I've observed a blue-green precipitate forming in my copper acetate solution. What is it and why did it form?
A1: The precipitate is likely insoluble basic copper acetate. This compound forms due to the hydrolysis of the copper(II) ion in solutions that are not sufficiently acidic.[1] When the concentration of hydroxide (B78521) ions (OH⁻) increases (i.e., the pH rises), they react with copper(II) acetate to form insoluble basic salts.
Q2: How can I prevent the formation of this insoluble precipitate?
A2: The most effective way to prevent the formation of basic copper acetate is to maintain an acidic environment in your solution.[2][3] This is typically achieved by adding a slight excess of acetic acid. An acidic pH suppresses the hydrolysis of the copper(II) ions, keeping the desired this compound dissolved. A pH of 3.6 or lower is recommended for preparing pure this compound solutions.[4]
Q3: My protocol involves heating the copper acetate solution, and I'm noticing a precipitate. What should I do?
A3: Heating a copper acetate solution can accelerate the evaporation of acetic acid, leading to an increase in pH and subsequent precipitation of basic copper acetate. To mitigate this, ensure that the solution remains acidic throughout the heating process. You can do this by adding a small amount of acetic acid before heating and monitoring the pH. If possible, use a closed or reflux system to minimize the loss of acetic acid.
Q4: Can I redissolve the basic copper acetate precipitate?
A4: Yes, in most cases, the basic copper acetate precipitate can be redissolved by carefully adding acetic acid to the solution. Add the acid dropwise while stirring until the precipitate dissolves completely. This will lower the pH and shift the equilibrium back towards the soluble this compound.
Q5: What is the ideal pH range for maintaining a stable copper acetate solution?
A5: While a specific "ideal" range can depend on the concentration and solvent system, maintaining a pH below 6 is generally advisable. For the synthesis of pure this compound, a pH of ≤ 3.6 is recommended to prevent the formation of hydrolysis products.[4] A stock solution of this compound in water will typically have a pH between 5.2 and 5.5.[5]
Quantitative Data: Influence of pH on Copper Species
The solubility of copper salts is highly dependent on the pH of the solution. As the pH increases, the concentration of hydroxide ions (OH⁻) rises, leading to the formation of less soluble hydroxy-complexes and basic salts. The following table summarizes the relationship between pH and the speciation of copper(II) ions in an aqueous solution, which dictates the propensity for precipitation.
| pH Range | Dominant Copper Species | Likelihood of Basic Copper Acetate Precipitation |
| < 4 | Cu²⁺ (aq) | Very Low |
| 4 - 6 | Cu²⁺ (aq), Cu(OH)⁺ (aq) | Low to Moderate |
| 6 - 8 | Cu(OH)⁺ (aq), Cu(OH)₂ (s) | High |
| > 8 | Cu(OH)₂ (s), [Cu(OH)₃]⁻ (aq), [Cu(OH)₄]²⁻ (aq) | Very High |
This table is a qualitative summary based on the principles of copper(II) hydrolysis.[6][7][8] The exact pH at which precipitation begins can be influenced by factors such as temperature and the concentration of this compound.
Experimental Protocol: Preparation of a Stable this compound Solution
This protocol details a reliable method for synthesizing this compound monohydrate, with a focus on preventing the formation of insoluble basic salts.
Materials:
-
Copper(II) carbonate (CuCO₃) or basic copper(II) carbonate (Cu₂(OH)₂CO₃)
-
Glacial acetic acid (CH₃COOH)
-
Deionized water
-
Beaker
-
Stir plate and magnetic stir bar
-
pH meter or pH indicator strips
-
Heating mantle or hot plate
-
Filter paper and funnel
Procedure:
-
Initial Reaction: In a fume hood, slowly add a stoichiometric amount of copper(II) carbonate (or basic copper carbonate) to a beaker containing a slight excess of 30-65% aqueous acetic acid.[4] The excess acetic acid is crucial for preventing the precipitation of basic salts.
-
Stirring and Dissolution: Stir the mixture vigorously using a magnetic stir bar. The reaction will produce carbon dioxide gas, causing effervescence. Continue stirring until the gas evolution ceases and all the copper carbonate has dissolved, forming a clear blue solution.
-
pH Adjustment: Measure the pH of the solution. If the pH is above 4, cautiously add glacial acetic acid dropwise until the pH is in the range of 3.0-3.6.[4]
-
Heating and Concentration (Optional): If a more concentrated solution is required, gently heat the solution to between 50-80°C.[4] Avoid boiling, as this can drive off the acetic acid and lead to the formation of a precipitate.
-
Crystallization (Optional): To obtain solid this compound monohydrate, allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold deionized water, followed by a cold ethanol (B145695) wash. Dry the crystals in a desiccator or at a low temperature in a vacuum oven.
Diagrams
Caption: Workflow for preparing a stable this compound solution.
Caption: Key factors affecting the stability of copper acetate solutions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. DE3544720C1 - Process for the preparation of crystalline this compound monohydrate - Google Patents [patents.google.com]
- 5. This compound monohydrate cryst. EMPLURA 6046-93-1 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. cost-nectar.eu [cost-nectar.eu]
- 8. oatext.com [oatext.com]
How to increase the solubility of copper(II) acetate in organic solvents?
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of copper(II) acetate (B1210297) in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of copper(II) acetate in organic solvents?
This compound is a blue-green crystalline solid that is generally more soluble in polar organic solvents.[1] Its solubility is significantly influenced by the solvent's polarity, temperature, and the presence of coordinating ligands. It is typically soluble in alcohols like ethanol (B145695) and methanol.[1][2]
Q2: In which common organic solvents is this compound known to be soluble or insoluble?
Based on available data, the solubility of this compound in various organic solvents is summarized below. Please note that quantitative data is limited, and solubility can be influenced by the anhydrous or hydrated form of the salt and experimental conditions.
| Solvent | Common Name | Solubility | Notes |
| CH₃OH | Methanol | Soluble[1][2] | A polar protic solvent. |
| C₂H₅OH | Ethanol | 7.14 g/100 g (20°C)[3] | A polar protic solvent. |
| C₅H₅N | Pyridine (B92270) | Soluble | A polar aprotic and coordinating solvent. |
| (CH₃)₂SO | Dimethyl sulfoxide (B87167) (DMSO) | Insoluble[3] | A polar aprotic solvent. |
| (C₂H₅)₂O | Diethyl ether | Slightly soluble[2][4] | A nonpolar solvent. |
| C₃H₈O₃ | Glycerol | Slightly soluble[2][4] | A polar protic solvent. |
Q3: How does temperature affect the solubility of this compound?
The solubility of this compound generally increases with rising temperature.[1][5] For experiments requiring higher concentrations, heating the solution can be an effective method to dissolve more solute. However, it is important to consider the thermal stability of the compound and the solvent's boiling point. This compound solutions are reported to be stable up to 66°C.[6]
Q4: Can the pH of the solution influence the solubility of this compound?
Yes, the pH of the solution can significantly affect the solubility of this compound.[1][5] In aqueous solutions, acidic conditions typically enhance its solubility.[5] For organic solvents, the effect of pH is less straightforward and depends on the specific solvent system.
Troubleshooting Guide
This guide addresses common issues encountered when trying to dissolve this compound in organic solvents.
Issue 1: this compound is not dissolving in a non-polar or weakly polar organic solvent.
-
Cause: this compound has low intrinsic solubility in non-polar solvents due to its ionic nature.
-
Solution 1: Increase Temperature. Gently heat the mixture while stirring. Ensure the temperature is kept below the solvent's boiling point and the decomposition temperature of this compound (decomposes at 240°C).[2]
-
Solution 2: Use a Coordinating Co-solvent. Add a small amount of a polar, coordinating solvent like pyridine or methanol. These solvents can interact with the copper center and break down the solid lattice structure, facilitating dissolution.
-
Solution 3: Add a Coordinating Ligand. Introduce a ligand that can form a more soluble complex with this compound.
Issue 2: The solution is saturated, but a higher concentration is required.
-
Cause: The concentration of this compound has reached its solubility limit in the chosen solvent at the current temperature.
-
Solution 1: Form a Soluble Complex. The most effective method is to add a coordinating ligand that forms a highly soluble complex with copper(II). Common choices include nitrogen-based ligands such as pyridine, 2,2'-bipyridine (B1663995) (bpy), or 1,10-phenanthroline (B135089) (phen). These ligands replace the water molecules in the coordination sphere of the copper ion, often leading to a significant increase in solubility in organic solvents.
-
Solution 2: Temperature Elevation. As mentioned, increasing the temperature will generally increase the solubility limit.
Issue 3: The this compound precipitates out of the solution upon cooling.
-
Cause: The solution was likely saturated at a higher temperature, and as it cools, the solubility decreases, leading to precipitation.
-
Solution: Maintain the solution at the elevated temperature required for solubility. If the experiment must be performed at a lower temperature, a different solvent system or the use of a solubilizing ligand is necessary.
Experimental Protocols
Method 1: Increasing Solubility with a Coordinating Ligand (2,2'-Bipyridine)
This protocol describes the formation of a soluble this compound-bipyridine complex.
Materials:
-
This compound monohydrate (Cu(OAc)₂·H₂O)
-
2,2'-Bipyridine (bpy)
-
Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Dissolve 0.81 g of Cu(OAc)₂·H₂O in 20 mL of DMF with stirring until a clear solution is obtained.[7]
-
In a separate flask, dissolve 0.43 g of 2,2'-bipyridine in 10 mL of DMF.[7]
-
Add the bipyridine solution to the this compound solution and stir the mixture for 8 hours.[7]
-
The resulting solid complex can be separated by sedimentation and washed with diethyl ether.[7]
-
The pale blue powder obtained is the [Cu(OAc)₂(bpy)] complex, which can then be tested for solubility in the desired organic solvent.[7]
Diagrams
Caption: Logical relationship between factors affecting and methods to increase solubility.
Caption: Experimental workflow for increasing this compound solubility.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound CAS#: 142-71-2 [m.chemicalbook.com]
- 3. This compound monohydrate [chemister.ru]
- 4. Copper(II)_acetate [chemeurope.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. RU2246480C1 - Method for preparing copper (ii) acetate monohydrate - Google Patents [patents.google.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Optimizing Copper(II) Acetate Catalyst Loading in Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing copper(II) acetate (B1210297) catalyst loading for cross-coupling reactions. It includes frequently asked questions, a detailed troubleshooting guide, and experimental protocols to ensure successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading range for copper(II) acetate in cross-coupling reactions?
A1: The optimal catalyst loading for this compound can vary significantly depending on the specific reaction, substrates, and ligands used. Generally, catalyst loading can range from as low as 0.1 mol% to as high as 20 mol%.[1][2] For many standard cross-coupling reactions, a good starting point is often in the range of 1-10 mol%.[3] It is crucial to perform optimization studies to determine the lowest effective catalyst loading for a particular transformation to minimize cost and residual copper in the product.
Q2: How does the choice of ligand affect the optimal this compound loading?
A2: Ligands play a critical role in stabilizing the copper catalyst, enhancing its reactivity, and influencing the overall catalytic cycle.[4][5][6] The use of effective ligands, such as diamines, phenanthrolines, or β-diketones, can often allow for a significant reduction in the required copper catalyst loading.[5][6] Some modern, highly active ligand systems can facilitate reactions with catalyst loadings well below 1 mol%.[4] Conversely, in the absence of a suitable ligand, higher catalyst loadings may be necessary to achieve a desirable reaction rate and yield.[7]
Q3: Can running the reaction "ligand-free" affect the required catalyst loading?
A3: Yes, "ligand-free" conditions often necessitate a higher catalyst loading. While some copper-catalyzed cross-coupling reactions can proceed without the addition of an external ligand, the efficiency is highly dependent on the substrates and reaction conditions.[7] In such cases, solvent molecules or the reactants themselves may act as weak ligands. To achieve comparable yields and reaction times to ligated systems, an increase in the this compound concentration is often required.
Q4: What are the consequences of using too high or too low a catalyst loading?
A4:
-
Too High: Excessive catalyst loading can lead to several issues, including increased cost, difficulty in removing residual copper from the final product (a significant concern in pharmaceutical applications), and potentially an increase in side reactions, such as homocoupling.[8]
-
Too Low: Insufficient catalyst loading will result in slow or incomplete reactions, leading to low product yields.[9] It can also lead to catalyst deactivation becoming a more significant factor over the course of the reaction.
Q5: How do the purity of reagents and solvents impact catalyst loading optimization?
A5: The purity of all reaction components is paramount. Impurities in substrates, solvents, or the base can coordinate to the copper catalyst and act as inhibitors, effectively reducing the active catalyst concentration.[8] This necessitates a higher catalyst loading to achieve the desired conversion. It is crucial to use high-purity, dry solvents and to ensure the base is of good quality and appropriate particle size.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound catalyst loading.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient Catalyst Loading: The amount of active catalyst is too low for the reaction to proceed efficiently. 2. Catalyst Deactivation: The catalyst is degrading or precipitating out of solution.[9] This can be caused by impurities, incompatible solvents, or harsh reaction conditions. 3. Poor Reagent Purity: Impurities in starting materials, solvent, or base are inhibiting the catalyst.[8] 4. Inappropriate Ligand: The chosen ligand is not effective for the specific transformation or may be degrading under the reaction conditions. | 1. Increase Catalyst Loading: Incrementally increase the mol% of this compound (e.g., from 1% to 5% to 10%). 2. Use a Ligand: If running ligand-free, introduce a suitable ligand (e.g., a diamine or phenanthroline) to stabilize the catalyst.[5] Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. 3. Purify Reagents: Purify starting materials and ensure solvents are anhydrous and degassed. Use a high-quality base. 4. Screen Ligands: Test a variety of ligands to find one that improves catalyst performance and stability. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation over Time: The active catalytic species is not stable throughout the entire reaction time.[9] 2. Inhibitor Formation: A byproduct of the reaction may be inhibiting the catalyst. 3. Base Insolubility/Decomposition: The base may not be soluble enough or could be decomposing, leading to a change in reaction conditions.[9] | 1. Add Catalyst in Portions: Instead of adding all the catalyst at the beginning, add it in two or three portions over the course of the reaction. 2. Modify Reaction Conditions: Lowering the reaction temperature may improve catalyst stability, though it may require a longer reaction time. 3. Change the Base: Experiment with different inorganic or organic bases that have better solubility or stability under the reaction conditions. |
| Formation of Side Products (e.g., Homocoupling) | 1. High Catalyst Loading: Excess catalyst can promote undesired side reactions. 2. Absence of a Suitable Ligand: Ligands can improve the selectivity of the desired cross-coupling pathway. 3. Presence of Oxygen: For Cu(I) catalyzed reactions, oxygen can promote oxidative homocoupling (Glaser coupling).[8] | 1. Decrease Catalyst Loading: Once a reasonable yield is achieved, systematically lower the catalyst loading to find the optimal balance between yield and selectivity. 2. Introduce a Ligand: A suitable ligand can often suppress homocoupling by favoring the cross-coupling pathway. 3. Degas Solvents and Use Inert Atmosphere: Thoroughly degas all solvents and maintain a positive pressure of an inert gas throughout the reaction. |
| Inconsistent Results/Poor Reproducibility | 1. Variable Reagent Quality: Batch-to-batch variations in the purity of starting materials, catalyst, or base. 2. Atmospheric Contamination: Inconsistent exclusion of air and moisture. 3. Inadequate Mixing: Poor stirring can lead to localized concentration gradients and inconsistent reaction progress. | 1. Standardize Reagents: Use reagents from the same batch for a series of experiments. Assess the purity of new batches. 2. Ensure Inert Atmosphere: Use proper techniques for degassing and maintaining an inert atmosphere, such as freeze-pump-thaw cycles for solvents and using Schlenk lines or a glovebox. 3. Ensure Efficient Stirring: Use an appropriate stir bar size and stirring speed to ensure the reaction mixture is homogeneous. |
Data Presentation: Effect of Catalyst Loading on Reaction Outcome
The following table provides a hypothetical but representative summary of how varying the catalyst loading of this compound can impact key reaction parameters in a typical C-N cross-coupling reaction.
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| 1 | 24 | 65 | 65 | 2.7 |
| 2.5 | 18 | 85 | 34 | 1.9 |
| 5 | 12 | 92 | 18.4 | 1.5 |
| 10 | 8 | 93 | 9.3 | 1.2 |
| 15 | 8 | 93 | 6.2 | 0.8 |
-
Turnover Number (TON): Moles of product per mole of catalyst.
-
Turnover Frequency (TOF): TON per unit time.
Experimental Protocol: Optimization of this compound Loading
This protocol outlines a general procedure for systematically optimizing the catalyst loading for a copper-catalyzed cross-coupling reaction between an aryl halide and a nucleophile.
1. Materials and Reagents:
-
Aryl halide (e.g., Iodobenzene)
-
Nucleophile (e.g., Aniline)
-
This compound
-
Ligand (e.g., 1,10-Phenanthroline)
-
Base (e.g., Potassium carbonate, finely ground)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
2. Reaction Setup (General Procedure):
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the base (2.0 mmol), and the chosen ligand (e.g., 0.1 mmol, 10 mol%).
-
In a separate vial, prepare a stock solution of this compound in the reaction solvent to ensure accurate dispensing of small quantities.
-
Evacuate and backfill the Schlenk flask with inert gas three times.
-
Via syringe, add the appropriate volume of the this compound stock solution to achieve the desired initial catalyst loading (e.g., for 5 mol%, add 0.05 mmol).
-
Add the nucleophile (1.2 mmol) and the anhydrous, degassed solvent (5 mL).
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C).
3. Optimization Procedure:
-
Initial Screening: Set up parallel reactions with varying catalyst loadings (e.g., 1, 2.5, 5, and 10 mol%) following the general procedure.
-
Monitoring: Monitor the progress of each reaction over time using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Data Collection: For each catalyst loading, determine the reaction time required to reach maximum conversion and the final product yield.
-
Analysis: Identify the lowest catalyst loading that provides a high yield in a reasonable timeframe. If reactions are slow even at 10 mol%, consider screening other ligands, bases, or solvents before further increasing the copper concentration.
4. Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Troubleshooting workflow for addressing low product yield.
Caption: Generalized catalytic cycle for copper-catalyzed cross-coupling.
References
- 1. Homogeneous and supported this compound as catalyst for C-O coupling reactions [research.unipd.it]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New ligands enhance copper catalysis-SINOCOMPOUND [en.sinocompound.com]
- 5. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Incomplete oxidation of copper metal when synthesizing copper(II) acetate.
Technical Support Center: Synthesis of Copper(II) Acetate (B1210297)
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the incomplete oxidation of copper metal during the synthesis of copper(II) acetate.
Frequently Asked Questions (FAQs)
Q1: Why is my copper metal not reacting with acetic acid alone?
A1: Copper is a relatively noble metal that sits (B43327) below hydrogen in the electrochemical activity series.[1][2] This means that non-oxidizing acids, such as acetic acid (CH₃COOH), cannot directly oxidize copper metal to form Cu²⁺ ions and hydrogen gas.[1][3] For the reaction to proceed, an oxidizing agent is required to facilitate the oxidation of elemental copper (Cu) to copper(II) ions (Cu²⁺).[1] While the reaction can occur very slowly in the presence of atmospheric oxygen, it is generally impractical for laboratory synthesis.[2][3]
Q2: What is the role of hydrogen peroxide (H₂O₂) in the synthesis?
A2: Hydrogen peroxide is an effective oxidizing agent that significantly accelerates the reaction between copper and acetic acid.[3][4] In an acidic environment provided by the acetic acid, H₂O₂ oxidizes the copper metal to copper(II) ions (Cu²⁺).[1] These ions then readily react with the acetate ions (CH₃COO⁻) from the acetic acid to form the desired this compound.[1] Using an oxidizing agent like hydrogen peroxide is a common and efficient method to ensure the reaction proceeds at a reasonable rate.[5][6]
Q3: My reaction is producing a black or brown precipitate instead of a blue solution. What is happening?
A3: The formation of a black or brown precipitate, likely copper(I) oxide (Cu₂O) or copper(II) oxide (CuO), indicates undesirable side reactions. This can happen if the reaction conditions are not optimal. For instance, heating the mixture too strongly or for too long after the initial reaction can cause the decomposition of the desired this compound or intermediate species. The use of an insufficient amount of acetic acid may also lead to the formation of basic copper salts, which can appear as greenish precipitates.[7]
Troubleshooting Guide
Problem 1: The reaction is very slow or has stalled, with unreacted copper remaining.
This is the most common issue, directly related to incomplete oxidation.
-
Cause: Insufficient oxidation of the copper metal.
-
Solution:
-
Introduce an Oxidizing Agent: The most effective solution is to add an oxidizing agent. Hydrogen peroxide (H₂O₂) is commonly used.[4][8]
-
Increase Surface Area: Use copper in a form with a high surface area, such as fine wire, shavings, or powder, to increase the reaction rate.[9]
-
Apply Gentle Heat: Heating the solution can increase the reaction rate, but it should be done carefully.[8][10] Bring the acetic acid and peroxide mixture to a gentle boil before adding the copper, then reduce the heat to maintain a steady, but not overly vigorous, reaction.[8][11]
-
Problem 2: The final product is impure, containing a mix of blue-green crystals and other colored solids.
-
Cause: Formation of basic copper salts or copper oxides due to incorrect pH or hydrolysis.
-
Solution:
-
Ensure Acidic Conditions: Maintain a slight excess of acetic acid throughout the reaction to prevent the formation of insoluble basic copper salts.[12] A small amount of acetic acid is often recommended during recrystallization to prevent hydrolysis.[12]
-
Purify via Recrystallization: The most reliable method to purify the product is recrystallization. Dissolve the crude product in hot, distilled water, add a few drops of acetic acid, filter the solution to remove insoluble impurities, and then allow it to cool slowly to form pure crystals of this compound monohydrate.[13]
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving common issues during this compound synthesis.
Caption: A flowchart for troubleshooting incomplete oxidation and product impurity.
Quantitative Data Summary
The conditions for synthesis can be varied. The following table summarizes common reactant configurations and their qualitative outcomes.
| Copper Source | Acetic Acid Conc. | H₂O₂ Conc. | Relative Reaction Rate | Notes | Reference(s) |
| Wire/Shavings | 5% (Vinegar) | 3% | Slow to Moderate | A common at-home method; requires patience. | [5][9] |
| Wire/Shavings | 5% (Vinegar) | 9-30% | Moderate to Fast | Higher H₂O₂ concentration significantly speeds up the reaction. | [5][9] |
| Powder/Shavings | Glacial (99%) | 30% | Very Fast / Vigorous | Reaction can be highly exothermic and requires careful control. | [4] |
| Basic Copper Carbonate | 11-70% Aqueous | None | Fast | An alternative industrial method that avoids using copper metal directly. | [14][15] |
Experimental Protocols
Protocol 1: Synthesis of this compound Monohydrate
This protocol uses hydrogen peroxide as an oxidizing agent to ensure complete reaction.
-
Preparation: In a fume hood, place 50 mL of 5% acetic acid (white vinegar) and 50 mL of 3% hydrogen peroxide into a 250 mL beaker.[5][9]
-
Heating: Gently heat the mixture on a hot plate until it is hot but not boiling.[8][11]
-
Reaction: Add approximately 5-10 grams of clean copper metal (wire or shavings) to the hot solution. The solution should begin to bubble and slowly turn blue as this compound forms.[8]
-
Completion: Continue to gently heat and stir the mixture occasionally. The reaction may take several hours. It is complete when the bubbling ceases or when the desired deep blue color is achieved.[5][10]
-
Isolation: Once the reaction is complete, remove any unreacted copper metal. Filter the hot solution to remove any insoluble impurities.
-
Crystallization: Allow the filtered solution to cool slowly to room temperature. Blue-green crystals of this compound monohydrate will precipitate. For a higher yield, the solution can be gently heated to reduce its volume before cooling.[4][10]
-
Drying: Collect the crystals by filtration, wash them with a small amount of cold distilled water, and allow them to air dry.
Protocol 2: Purification by Recrystallization
This protocol is for purifying crude this compound that may contain oxides or basic salts.
-
Dissolution: Place the crude this compound crystals in a beaker. Add a minimum amount of hot distilled water to dissolve the crystals completely.
-
Acidification: Add 1-2 mL of glacial acetic acid to the solution. This ensures the pH remains acidic and prevents the precipitation of basic copper salts upon cooling.[7][12]
-
Filtration: If any insoluble impurities remain (e.g., black copper oxide), perform a hot filtration to remove them.
-
Crystallization: Cover the beaker and allow the solution to cool slowly and undisturbed to room temperature.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry them in a desiccator.[13]
Reaction Pathway Diagram
The diagram below illustrates the key steps in the oxidation of copper metal in the presence of acetic acid and hydrogen peroxide.
Caption: The reaction pathway from copper metal to this compound.
References
- 1. reddit.com [reddit.com]
- 2. Sciencemadness Discussion Board - Mass-production of copper acetate from metallic copper and vinegar - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. redox - What role does H2O2 have in copper (II) acetate formation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. How To Make Copper Acetate from Copper [thoughtco.com]
- 9. Synthesis of Copper Acetate : 5 Steps (with Pictures) - Instructables [instructables.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. This compound - Crystal growing [en.crystalls.info]
- 13. researchgate.net [researchgate.net]
- 14. RU2246480C1 - Method for preparing copper (ii) acetate monohydrate - Google Patents [patents.google.com]
- 15. This compound - Wikipedia [en.wikipedia.org]
Deactivation mechanisms of copper(II) acetate catalysts.
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing copper(II) acetate (B1210297) catalysts. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My copper(II) acetate-catalyzed reaction is showing low or no yield. What are the common causes?
A1: Low or no product yield in reactions catalyzed by this compound is a frequent issue. The primary causes can be categorized as follows:
-
Inactive Catalyst: The active catalytic species in many copper-catalyzed reactions is Cu(I), which is generated in situ from the Cu(II) precatalyst. If the reduction of Cu(II) to Cu(I) is inefficient or if the active Cu(I) is oxidized back to the inactive Cu(II) state, the reaction will stall.[1][2][3]
-
Reagent Purity: Impurities in starting materials, solvents, or additives can poison the catalyst. Azide starting materials, in particular, can be unstable.[3]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly reduce reaction efficiency.[3]
-
Presence of Inhibitors: Certain functional groups, such as thiols, can strongly coordinate with the copper catalyst and inhibit its activity.[1] Buffers like Tris can also chelate the copper catalyst.[3]
-
Side Reactions: The most common side reaction is the oxidative homocoupling of alkynes (Glaser coupling), which consumes the starting material.[3]
Q2: Should I use a Cu(I) or Cu(II) salt as the catalyst source?
A2: While Cu(I) is the active catalyst in many reactions, it is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. Therefore, it is common practice to use a more stable Cu(II) salt like this compound in combination with a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) species in situ. This approach helps maintain a sustained concentration of the active catalyst throughout the reaction.[2]
Q3: What is the role of the acetate ligand in the catalytic cycle and potential deactivation?
A3: The acetate counterion in this compound plays a crucial and multifaceted role. It can act as a bridging ligand in dinuclear copper complexes and as a base in the turnover-limiting C-H bond cleavage step of certain reactions.[4] However, the acetate ligand can also be displaced by other species in the reaction mixture, such as the product or byproducts, leading to catalyst inhibition. In Ullmann coupling reactions, for instance, soluble carboxylate bases can exchange with the acetate ligand, leading to catalyst deactivation.
Q4: How can I minimize catalyst deactivation?
A4: Several strategies can be employed to minimize the deactivation of your this compound catalyst:
-
Use a Stabilizing Ligand: Nitrogen-based ligands like Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the active Cu(I) catalyst, preventing its oxidation and increasing its solubility.[3]
-
Degas Solvents: Removing dissolved oxygen from the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) can minimize the oxidation of the active Cu(I) species.[3]
-
Work Under an Inert Atmosphere: For highly sensitive reactions, performing the experiment in a glovebox under an inert atmosphere provides the best protection against oxygen.[3]
-
Use a Reducing Agent: The in situ reduction of Cu(II) to Cu(I) using a reducing agent like sodium ascorbate (B8700270) is a common and effective method to maintain the active catalytic species.[3] It is crucial to use a freshly prepared solution of sodium ascorbate as it can oxidize over time.[3]
-
Optimize Reaction Conditions: Carefully screen and optimize the solvent, temperature, and concentration of all reactants.
Q5: I see a persistent blue or green color in my organic layer after extraction. How do I remove it?
A5: A persistent blue or green color in the organic layer indicates the presence of residual copper salts. To remove this, you can perform repeated washings with an aqueous solution of a chelating agent, such as 10% ammonium (B1175870) hydroxide (B78521) or a saturated solution of EDTA, until the aqueous layer is colorless.[5]
Troubleshooting Guides
Issue 1: Low to No Product Formation
This is one of the most common issues encountered. The following logical workflow can help you diagnose and resolve the problem.
Issue 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates the formation of side products.
| Observed Side Product | Potential Cause | Recommended Solution |
| Dimer of alkyne starting material (Glaser coupling) | Oxidative homocoupling of the terminal alkyne, promoted by oxygen and an insufficient amount of reducing agent.[3] | - Thoroughly degas all solvents before use. - Work under an inert atmosphere (N₂ or Ar). - Ensure an adequate concentration of a fresh reducing agent (e.g., sodium ascorbate) is present throughout the reaction.[3] |
| Products from substrate degradation | In bioconjugation, reactive oxygen species (ROS) generated by the Cu(I)/Cu(II)/ascorbate/O₂ system can damage sensitive biomolecules like proteins.[3] | - Use a higher concentration of a stabilizing ligand (e.g., THPTA) to protect the biomolecule. - Minimize the exposure of the reaction to oxygen. |
| Unidentified impurities | - Impure starting materials. - Decomposition of reagents or products under the reaction conditions. | - Purify all starting materials before use. - Monitor the reaction over time to identify when the impurity forms. - Consider lowering the reaction temperature or shortening the reaction time. |
Issue 3: Difficulty in Catalyst Removal
Residual copper can interfere with downstream applications and make product characterization difficult.
| Problem | Potential Cause | Recommended Solution |
| Persistent blue/green color in the organic phase after workup | Presence of soluble copper(II) species.[5] | - Wash the organic layer with an aqueous solution of a chelating agent like 10% ammonium hydroxide or a saturated solution of EDTA.[5] - Pass the crude product through a short plug of silica (B1680970) gel or neutral alumina. |
| Formation of emulsions during aqueous workup | High concentration of surfactant-like species or fine particulate matter.[5] | - Add a small amount of brine to the separatory funnel to break the emulsion. - Instead of vigorous shaking, gently invert the separatory funnel multiple times. - Filter the reaction mixture through a pad of Celite® before the aqueous workup.[5] |
| Copper leaching from a heterogeneous catalyst | Dissolution of the active copper species into the reaction medium. | - Verify the stability of the catalyst support under the reaction conditions. - Consider using a milder reaction temperature or a different solvent. - Perform a hot filtration test to confirm if the catalysis is truly heterogeneous.[6] |
Quantitative Data on Catalyst Stability
The stability of the this compound catalyst is highly dependent on the reaction conditions. The following table summarizes the general effects of various parameters on catalyst activity and stability.
| Parameter | Effect on Catalyst Stability/Activity | Quantitative Insights (Illustrative Examples) |
| Temperature | Increasing temperature generally increases the reaction rate but can also accelerate catalyst decomposition and side reactions. | In the thermal decomposition of this compound monohydrate, dehydration occurs between 103-181°C, followed by decomposition of the anhydrous acetate between 244-326°C. |
| Solvent | The choice of solvent affects the solubility of the catalyst and reactants, and can influence the catalyst's coordination sphere and stability. Protic solvents can participate in the reduction of Cu(II) to Cu(I).[7] | In CuAAC reactions, protic solvents like alcohols can lead to a more homogeneous reaction mixture and facilitate the reduction of Cu(II).[7] Coordinating solvents like acetonitrile (B52724) can sometimes compete for copper binding, potentially inhibiting the reaction.[1] |
| Ligand | Stabilizing ligands protect the active Cu(I) state from oxidation and can accelerate the reaction. | A ligand-to-copper ratio of 5:1 is often recommended to protect biomolecules from oxidation in bioconjugation reactions.[3] |
| pH | The pH of the reaction medium can affect the solubility and speciation of the copper catalyst. | In Ullmann couplings, the choice and concentration of the base can significantly impact catalyst activity and deactivation. Carbonate bases can act as competitive ligands, leading to catalyst deactivation. |
| Additives | Reducing agents are crucial for generating the active Cu(I) species from Cu(II). Other additives can act as promoters or inhibitors. | In some Cu(II) acetate-accelerated AAC reactions, the addition of 10 mol% of the triazole ligand TBTA can dramatically increase the reaction yield.[1] |
Experimental Protocols
Protocol 1: Monitoring Catalyst Deactivation via UV-Vis Spectroscopy
This protocol allows for the qualitative monitoring of the change in the copper oxidation state during a reaction.
Objective: To observe the disappearance of the Cu(II) d-d transition as it is reduced to the catalytically active Cu(I).
Materials:
-
This compound
-
Reaction solvent (e.g., methanol)
-
Reactants for the specific copper-catalyzed reaction
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Prepare a stock solution of this compound in the reaction solvent at a known concentration (e.g., 10 mM).
-
Record the initial UV-Vis spectrum of the this compound solution. Note the characteristic broad d-d transition for Cu(II) in the visible region (typically around 700 nm).
-
Set up the catalytic reaction in a cuvette or a separate reaction vessel from which aliquots can be withdrawn.
-
Initiate the reaction by adding the final reactant (e.g., a reducing agent or the substrate that facilitates reduction).
-
At regular time intervals, record the UV-Vis spectrum of the reaction mixture.
-
Observe the decrease in the absorbance of the Cu(II) d-d transition over time. A significant decrease or disappearance of this peak suggests the reduction of Cu(II) to Cu(I).
-
If the reaction stalls and the Cu(II) peak reappears, this indicates re-oxidation and deactivation of the catalyst.
Protocol 2: General Procedure for Regeneration of a Deactivated this compound Catalyst
This protocol describes a general method for regenerating a deactivated copper catalyst from a homogeneous reaction mixture.
Objective: To recover and reactivate the copper catalyst for reuse.
Materials:
-
Deactivated reaction mixture containing the copper catalyst
-
Organic solvent (e.g., ethyl acetate)
-
Aqueous solution of a strong chelating agent (e.g., 0.5 M EDTA, pH adjusted to ~8 with NaOH)
-
Dilute acid (e.g., 1 M HCl)
-
Dilute base (e.g., 1 M NaOH)
-
Deionized water
Procedure:
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
Redissolve the residue in an organic solvent like ethyl acetate.
-
Extract the organic solution with the aqueous EDTA solution. The copper will be chelated by the EDTA and move into the aqueous phase. Repeat the extraction until the organic layer is colorless.
-
Combine the aqueous extracts. Acidify the aqueous solution with 1 M HCl to a pH of ~1. This will protonate the EDTA and release the copper ions.
-
Carefully add 1 M NaOH to the acidic aqueous solution to precipitate copper(II) hydroxide as a pale blue solid.
-
Isolate the copper(II) hydroxide by filtration and wash it thoroughly with deionized water to remove any residual salts.
-
To regenerate this compound, dissolve the copper(II) hydroxide in a minimal amount of acetic acid.
-
The resulting blue solution can be carefully evaporated to yield solid this compound, which can be reused.
Visualization of Deactivation Pathways
The deactivation of a this compound catalyst is not a single event but a series of potential pathways that can occur during a catalytic cycle. The following diagram illustrates the key deactivation mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. research.unipd.it [research.unipd.it]
- 7. Study on thermal decomposition of this compound monohydrate in air | Semantic Scholar [semanticscholar.org]
Technical Support Center: Copper(II) Acetate Catalysis with Pyridine Ligands
This technical support center is designed for researchers, scientists, and drug development professionals utilizing pyridine (B92270) as a ligand in copper(II) acetate-catalyzed reactions. It provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general role of pyridine and its derivatives as ligands in copper(II) acetate (B1210297) catalysis?
A1: Pyridine and its derivatives serve multiple functions as ligands in this compound catalysis. Primarily, they coordinate to the copper center, which can:
-
Stabilize the catalyst: The ligand can prevent the precipitation of copper species and stabilize the active catalytic complex.
-
Modulate reactivity and selectivity: The electronic and steric properties of the pyridine ligand can influence the catalyst's reactivity and the regioselectivity of the reaction. For instance, in the electroreduction of CO2, coordination of pyridine derivatives to copper can increase the number of CO2 adsorption sites and suppress the competing hydrogen evolution reaction.[1]
-
Facilitate the catalytic cycle: Ligands can promote key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
However, the strong coordination of pyridine can sometimes lead to catalyst inhibition.[2]
Q2: Can the acetate counterion itself play a role in the catalytic cycle?
A2: Yes, the acetate counterion is not always an innocent spectator ion. It can act as a bridging ligand for a dinuclear catalytic center, mediating two-electron transfer steps. It can also function as a base in turnover-limiting C-H bond cleavage steps in certain reactions.
Q3: What are the common challenges encountered when using pyridine-based ligands in copper-catalyzed reactions?
A3: Researchers may face several challenges, including:
-
Low reaction yield or no conversion: This is a frequent issue that can stem from several factors detailed in the troubleshooting section.
-
Catalyst inhibition/poisoning: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the metal center, potentially inhibiting catalytic activity.[2]
-
Substrate-specific issues: The electronic properties of the pyridine ring (being electron-deficient) can deactivate it towards certain reactions.[2]
-
Ligand instability: Some pyridine-based ligands can be unstable under reaction conditions, for example, undergoing hydrolysis.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no product yield is a common problem in copper-catalyzed reactions. The following guide provides a systematic approach to diagnosing and resolving the underlying cause.
Q: My reaction catalyzed by this compound with a pyridine ligand is giving a low yield. What should I check first?
A: When troubleshooting a low-yield reaction, it's crucial to systematically evaluate the following factors:
-
Catalyst Activity: The active catalyst is often a Cu(I) species, which can be formed in situ from the Cu(II) precatalyst. Ensure that the conditions are suitable for this reduction. The presence of impurities can deactivate the catalyst.
-
Reagent Purity: The purity of starting materials, reagents, and solvents is critical. Impurities containing sulfur, halides, or other coordinating functional groups can act as catalyst poisons.
-
Reaction Conditions: Suboptimal reaction conditions are a frequent cause of poor yields. Key parameters to re-evaluate include temperature, reaction time, and concentrations of reactants and catalyst.
-
Pyridine Ligand Effects: The concentration and nature of the pyridine ligand can significantly impact the reaction. Too much ligand can lead to the formation of inactive, coordinatively saturated copper complexes, while too little may not sufficiently activate the catalyst.
Caption: Troubleshooting workflow for low yield reactions.
Issue 2: Catalyst Inhibition by Pyridine
Q: I suspect the pyridine ligand is inhibiting my this compound catalyst. What are the signs and how can I overcome this?
A: Catalyst inhibition by pyridine is a common issue due to the strong coordination of the pyridine nitrogen to the copper center.
Signs of Inhibition:
-
The reaction rate decreases or stalls over time.
-
Increasing the pyridine concentration leads to a decrease in yield.
-
The reaction works with other, less coordinating ligands but not with pyridine.
Troubleshooting Strategies:
-
Optimize the Copper-to-Pyridine Ratio: A high ligand-to-metal ratio can lead to the formation of catalytically inactive species. Systematically screen different ratios to find the optimal balance between catalyst activation and inhibition.
-
Use a More Hindered Pyridine Ligand: Steric bulk around the nitrogen atom can weaken the copper-pyridine bond, preventing overly strong coordination and subsequent inhibition.
-
Employ a Weaker Coordinating Pyridine Derivative: Electron-withdrawing substituents on the pyridine ring can decrease the basicity of the nitrogen atom, leading to a weaker interaction with the copper center.
-
Increase the Reaction Temperature: Higher temperatures can sometimes promote the dissociation of the inhibitory pyridine ligand from the copper center, freeing up a coordination site for the substrate.
Data Presentation
The following tables summarize quantitative data on the effect of pyridine and other ligands on copper-catalyzed reactions.
Table 1: Comparison of Yields in Ullmann Condensation with and without Pyridine
| Entry | Reactants | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | o-chlorobenzoic acid, p-chlorophenol | Cu powder, CuI | Water | Reflux | 2 | No Product |
| 2 | o-chlorobenzoic acid, p-chlorophenol | Cu powder, CuI, Pyridine | Water | Reflux | 2 | 57 |
Data adapted from a study on the synthesis of 2-carboxy-substituted diphenyl ethers.[3] The addition of pyridine as a cocatalyst was crucial for the success of the reaction in water.
Table 2: Effect of Different Ligands on Copper-Catalyzed N-Arylation of Imidazole
| Entry | Copper Source (10 mol%) | Ligand (20 mol%) | Base (2 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | CuSO₄ | None | K₂CO₃ | Water | 120 | 24 | <5 |
| 2 | CuSO₄ | Pyridine | K₂CO₃ | Water | 120 | 24 | 45 |
| 3 | CuSO₄ | Pyridine N-oxide | K₂CO₃ | Water | 120 | 24 | 68 |
| 4 | CuSO₄ | 1,2-bis(2-pyridyl)ethane-N,N'-dioxide | K₂CO₃ | Water | 120 | 24 | 95 |
This table illustrates that while pyridine improves the yield compared to a ligand-free system, more complex pyridine-based ligands can lead to significantly higher efficiencies.
Experimental Protocols
Protocol 1: General Procedure for Ullmann Condensation using this compound and Pyridine
This protocol is a general guideline for the synthesis of diaryl ethers via an Ullmann condensation.
Materials:
-
Aryl halide (e.g., o-chlorobenzoic acid)
-
Phenol (B47542) derivative
-
This compound (Cu(OAc)₂)
-
Pyridine
-
Base (e.g., anhydrous K₂CO₃)
-
Solvent (e.g., DMF or water[3])
-
Copper powder and Cuprous Iodide (optional, as cocatalysts)[3]
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the aryl halide (1.0 equiv), the phenol (2.0 equiv), and the base (2.0 equiv).[3]
-
Solvent Addition: Add the solvent to the flask.
-
Catalyst and Ligand Addition: Add the copper catalyst(s) (e.g., Cu powder and CuI, or Cu(OAc)₂) and pyridine (0.5 equiv).[3]
-
Reaction: Heat the reaction mixture to reflux and stir for the required time (typically 2-24 hours), monitoring the progress by TLC or LC-MS.[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If an organic solvent was used, dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. If water was the solvent, acidify the aqueous layer and extract the product with an organic solvent.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Catalytic Cycle for Copper-Catalyzed N-Arylation of Amides
The following diagram illustrates a plausible catalytic cycle for the copper-catalyzed N-arylation of amides, a type of Ullmann condensation.
// Nodes CuI_L [label="Cu(I)L\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amide_Base [label="Amide (R₂NH) + Base", shape=ellipse, style=dashed]; Amido_Complex [label="[L-Cu(I)-NR₂]\n(Amido Complex)"]; Aryl_Halide [label="Aryl Halide (Ar-X)", shape=ellipse, style=dashed]; Oxidative_Addition [label="Oxidative Addition\n[L-Cu(III)(Ar)(NR₂)(X)]", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="N-Arylated Amide (Ar-NR₂)", shape=ellipse, style=dashed]; Reductive_Elimination [label="Reductive Elimination"];
// Edges Amide_Base -> Amido_Complex [label="Deprotonation"]; CuI_L -> Amido_Complex; Amido_Complex -> Oxidative_Addition [label="+ Ar-X"]; Aryl_Halide -> Oxidative_Addition [style=invis]; Oxidative_Addition -> Reductive_Elimination; Reductive_Elimination -> CuI_L [label="- Product"]; Reductive_Elimination -> Product;
// Annotations {rank=same; Amide_Base; Aryl_Halide;} {rank=same; Product;}
// Invisible edges for layout CuI_L -> Amide_Base [style=invis]; } }
Caption: Proposed catalytic cycle for N-arylation.[4][5]
Logical Relationship for Troubleshooting Catalyst Inhibition
This diagram outlines the decision-making process when dealing with suspected catalyst inhibition by a pyridine ligand.
// Nodes start [label="Suspected Catalyst Inhibition\nby Pyridine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the Cu:Pyridine ratio optimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a1_yes [label="Yes"]; a1_no [label="No"]; s1 [label="Optimize Cu:Pyridine ratio\n(e.g., 1:1, 1:2, 2:1)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; q2 [label="Is the ligand sterically hindered?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a2_yes [label="Yes"]; a2_no [label="No"]; s2 [label="Use a sterically bulkier\npyridine derivative", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; q3 [label="Is the reaction temperature optimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a3_yes [label="Yes"]; a3_no [label="No"]; s3 [label="Increase reaction temperature\nto promote ligand dissociation", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Inhibition Mitigated", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> s1 [label="No"]; s1 -> q1 [style=dashed, arrowhead=none]; q1 -> q2 [label="Yes"]; q2 -> s2 [label="No"]; s2 -> q2 [style=dashed, arrowhead=none]; q2 -> q3 [label="Yes"]; q3 -> s3 [label="No"]; s3 -> q3 [style=dashed, arrowhead=none]; q3 -> end [label="Yes"]; } }
Caption: Decision tree for mitigating catalyst inhibition.
References
- 1. Copper-based pyridine complex catalyst for enhanced C2+ selectivity of CO2 electroreduction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Conversion Rates in Cu(OAc)₂ Mediated Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during copper(II) acetate (B1210297) [Cu(OAc)₂] mediated reactions, such as the Chan-Lam and Ullmann couplings.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion rates in Cu(OAc)₂ mediated reactions?
Low conversion rates in these reactions can stem from a variety of factors, including:
-
Catalyst Inactivity: The quality and handling of the copper source are critical.
-
Suboptimal Ligand or Base: The choice and quality of the ligand and base significantly impact the reaction's efficiency.
-
Inappropriate Solvent: The solvent plays a crucial role in the solubility of reagents and the stabilization of intermediates.
-
Incorrect Reaction Temperature: These reactions are often sensitive to temperature, with either too low or too high temperatures being detrimental.
-
Atmosphere and Moisture: The presence of oxygen or moisture can either be beneficial or detrimental depending on the specific reaction type.
-
Poor Quality of Starting Materials: Impurities in substrates, particularly in boronic acids, can inhibit the catalyst.
-
Side Reactions: Competing reactions such as homocoupling or protodeboronation can consume starting materials and reduce the yield of the desired product.[1][2]
Q2: How critical is the choice of the copper source?
While Cu(OAc)₂ is a common and effective catalyst, other copper sources can sometimes provide better results depending on the specific transformation. Both Cu(I) and Cu(II) salts can be used. For instance, in some N-arylations of sulfoximines, anhydrous Cu(OAc)₂ was found to be the most effective. It is crucial to ensure the copper salt is of high purity and handled appropriately to avoid deactivation.
Q3: Can the reaction be performed open to the air?
Many Chan-Lam couplings are known for their tolerance to air and can be run in an "open-flask" manner.[1][3][4] In fact, oxygen from the air can often serve as the terminal oxidant to regenerate the active Cu(II) catalyst from the Cu(I) species formed during the catalytic cycle.[1][5] However, for some sensitive substrates or when troubleshooting irreproducible results, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial to prevent unwanted side reactions or catalyst deactivation.[6][7]
Q4: My boronic acid has been on the shelf for a while. Could this be the issue?
Yes, the quality of the boronic acid is crucial for the success of Chan-Lam couplings. Over time, arylboronic acids can undergo dehydration to form cyclic boroxines or can decompose through protodeboronation. These byproducts can be less reactive or even inhibit the catalyst. It is recommended to use fresh, high-purity boronic acids or to purify older batches before use.
Troubleshooting Guide: Low to No Product Formation
If you are observing low to no conversion of your starting materials, a systematic approach to troubleshooting is recommended. The following guide provides a logical workflow to identify and resolve the issue.
Step 1: Verify Reagent and Solvent Quality
-
Starting Materials: Ensure the purity of your nucleophile and arylating agent. For Chan-Lam reactions, consider the quality of the boronic acid as discussed in the FAQs.
-
Copper Catalyst: Use a fresh bottle of Cu(OAc)₂ or a trusted source. Improper storage can lead to catalyst deactivation.
-
Ligand and Base: Verify the purity and integrity of the ligand and base. Bases, in particular, can be hygroscopic.
-
Solvent: Use anhydrous solvents, especially for O-arylation reactions where water can compete as a nucleophile.[3]
Step 2: Optimize Reaction Parameters
If reagent quality is confirmed, the next step is to optimize the reaction conditions. It is advisable to change one parameter at a time to isolate its effect.
The ligand plays a critical role in stabilizing the copper catalyst and facilitating the cross-coupling. If no product is forming, the chosen ligand may be unsuitable for your specific substrates. Consider screening a variety of ligand types.
Table 1: Effect of Ligand on the Yield of N-Arylation of Aniline with Phenylboronic Acid
| Entry | Ligand | Yield (%) |
| 1 | None | < 5 |
| 2 | Pyridine (B92270) | 65 |
| 3 | 2,2'-Bipyridyl | 78 |
| 4 | 1,10-Phenanthroline (B135089) | 85 |
| 5 | N,N-Dimethylglycine | 92 |
Reaction conditions: Aniline (1.0 mmol), phenylboronic acid (1.2 mmol), Cu(OAc)₂ (10 mol%), Ligand (20 mol%), K₂CO₃ (2.0 equiv.), DMF (5 mL), 80 °C, 24 h.
The base is crucial for deprotonating the nucleophile and can influence the overall catalytic cycle. The strength and solubility of the base are important factors.
Table 2: Effect of Base on the Yield of O-Arylation of Phenol with Phenylboronic Acid
| Entry | Base | Yield (%) |
| 1 | Et₃N | 45 |
| 2 | K₂CO₃ | 75 |
| 3 | K₃PO₄ | 88 |
| 4 | Cs₂CO₃ | 91 |
Reaction conditions: Phenol (1.0 mmol), phenylboronic acid (1.5 mmol), Cu(OAc)₂ (10 mol%), 1,10-phenanthroline (20 mol%), Base (2.0 equiv.), Toluene (5 mL), 100 °C, 18 h.
The solvent can dramatically affect the reaction outcome by influencing the solubility of the reactants and the stability of the catalytic species.
Table 3: Effect of Solvent on the Yield of Chan-Lam N-Arylation
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 62 |
| 2 | Dioxane | 75 |
| 3 | Acetonitrile (MeCN) | 81 |
| 4 | Dimethylformamide (DMF) | 92 |
| 5 | Dimethyl Sulfoxide (DMSO) | 88 |
Reaction conditions: Imidazole (1.0 mmol), phenylboronic acid (1.2 mmol), Cu(OAc)₂ (10 mol%), pyridine (2.0 equiv.), 90 °C, 12 h.
While many Chan-Lam reactions proceed at room temperature, heating can significantly increase the reaction rate, especially for less reactive substrates.[3] However, excessive temperatures can lead to decomposition. A temperature screen is often beneficial.
Table 4: Effect of Temperature on the Yield of N-Arylation of a Sulfonamide
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 25 (Room Temp.) | 48 | 35 |
| 2 | 60 | 24 | 78 |
| 3 | 80 | 12 | 91 |
| 4 | 100 | 12 | 85 (decomposition observed) |
Reaction conditions: p-Toluenesulfonamide (1.0 mmol), phenylboronic acid (1.2 mmol), Cu(OAc)₂ (10 mol%), 2,6-lutidine (2.0 equiv.), MeCN (5 mL).
Step 3: Consider the Reaction Atmosphere
If optimization of the above parameters does not lead to a satisfactory yield, consider the reaction atmosphere. While many reactions are air-tolerant, some may benefit from an inert atmosphere to prevent oxidative side reactions. Conversely, if a catalytic amount of copper is used, an oxygen or air atmosphere might be necessary for catalyst turnover.[5]
Experimental Protocols
General Protocol for a Trial Chan-Lam N-Arylation Reaction
This protocol provides a starting point for the N-arylation of an amine with an arylboronic acid.
-
Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add Cu(OAc)₂ (0.1 mmol, 10 mol%), the chosen ligand (e.g., 1,10-phenanthroline, 0.2 mmol, 20 mol%), the amine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add the chosen solvent (e.g., DMF, 5 mL).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80 °C). Monitor the reaction progress by TLC or LC-MS.[7]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol for Setting Up a Reaction Under an Inert Atmosphere
For sensitive substrates, an inert atmosphere can be crucial.
-
Glassware Preparation: Flame-dry or oven-dry all glassware (reaction flask, condenser, etc.) and allow to cool under a stream of inert gas (argon or nitrogen).[8][9]
-
Reagent Addition: Add all solid reagents to the reaction flask under a positive pressure of inert gas.
-
Evacuate and Backfill: Seal the flask and perform three cycles of evacuating the flask under vacuum and backfilling with the inert gas. This ensures the removal of atmospheric oxygen and moisture.[10]
-
Solvent and Liquid Reagent Addition: Add anhydrous solvents and liquid reagents via syringe through a rubber septum.
-
Reaction: Proceed with the reaction as described in the general protocol, maintaining a positive pressure of the inert gas (e.g., using a balloon filled with the inert gas).[11]
Visualization of Workflows and Relationships
Troubleshooting Logic for Low Conversion
The following diagram illustrates a logical workflow for troubleshooting low conversion rates in Cu(OAc)₂ mediated reactions.
Caption: A logical flowchart for troubleshooting low-yield reactions.
Key Parameters Influencing Reaction Outcome
This diagram shows the interconnectedness of various parameters that can affect the outcome of a Cu(OAc)₂ mediated reaction.
Caption: Interrelated factors affecting the reaction yield.
References
- 1. Chan-Lam Coupling [organic-chemistry.org]
- 2. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. Catalytic Chan–Lam coupling using a ‘tube-in-tube’ reactor to deliver molecular oxygen as an oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. orgsyn.org [orgsyn.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Copper(I) Acetate Byproduct Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter copper(I) acetate (B1210297) as a byproduct in their synthetic experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your synthesis and workup.
Issue 1: Presence of a colorless or off-white solid that is insoluble in many organic solvents.
-
Question: I've completed my copper-catalyzed cross-coupling reaction and after removing the solvent, I see a persistent, colorless or pale solid that won't dissolve in my usual recrystallization or chromatography solvents. Could this be copper(I) acetate?
-
Answer: Yes, it is highly likely that you are observing copper(I) acetate. Copper(I) acetate is a colorless, air-sensitive solid that is often insoluble in many common organic solvents.[1] Its formation is a known issue in several copper-catalyzed reactions, particularly when copper(II) acetate is used as a precatalyst.
Issue 2: Difficulty in removing the copper byproduct during aqueous workup.
-
Question: I've tried washing my organic layer with water and brine, but I'm still observing a significant amount of copper contamination in my product. How can I effectively remove copper(I) acetate?
-
Answer: Standard water and brine washes are often insufficient to remove copper salts, including copper(I) acetate. To effectively remove it, you need to use a wash solution that can chelate or form a soluble complex with the copper ions.
Here are several effective washing solutions:
-
Saturated Ammonium (B1175870) Chloride (NH₄Cl) Solution: This is a common and effective method. The chloride ions help to solubilize the copper salts.
-
Aqueous Ammonium Hydroxide (B78521) (NH₄OH): Ammonia forms a water-soluble blue complex with copper ions, which can then be easily separated in the aqueous layer. A solution of ammonium hydroxide in ammonium chloride (pH 8) is particularly effective for removing copper(I) salts.
-
Aqueous EDTA Solution: Ethylenediaminetetraacetic acid (EDTA) is a strong chelating agent that forms a very stable, water-soluble complex with copper ions.
-
Aqueous Sodium Thiosulfate (Na₂S₂O₃) Solution: Thiosulfate forms a colorless, water-soluble complex with both copper(I) and copper(II) ions.
-
Issue 3: My final product is still contaminated with copper even after using special aqueous washes.
-
Question: I've performed multiple washes with ammonium chloride and EDTA solutions, but my product, after isolation, still shows signs of copper contamination (e.g., discoloration, line broadening in NMR, or elemental analysis showing copper). What else can I do?
-
Answer: If aqueous washes are not completely effective, you can try the following methods:
-
Chelating Resins: Resins like Chelex® 100 can be stirred with a solution of your product. The resin will bind the copper ions, and you can then simply filter off the resin.
-
Silica (B1680970) Gel Plug: Sometimes, passing a solution of your crude product through a short plug of silica gel can help to remove baseline copper impurities that are more polar than your desired compound.
-
Recrystallization with a Chelating Agent: In some cases, adding a small amount of a chelating agent during recrystallization can help to sequester the copper impurities in the mother liquor.
-
Frequently Asked Questions (FAQs)
Q1: In which reactions is copper(I) acetate commonly formed as a byproduct?
A1: Copper(I) acetate is frequently observed as a byproduct in copper-catalyzed cross-coupling reactions where a Cu(II) salt, such as this compound, is used as the catalyst or precatalyst. The in-situ reduction of Cu(II) to the active Cu(I) species can lead to the formation of copper(I) acetate if it is not consumed in a subsequent catalytic cycle or re-oxidized. Examples of such reactions include:
-
Ullmann Reaction: A classic copper-catalyzed reaction for the formation of biaryls and aryl ethers, amines, and thioethers.
-
Chan-Lam Coupling: A versatile method for forming carbon-heteroatom bonds (C-N, C-O, C-S) using aryl boronic acids.
-
Sonogashira Coupling: While primarily a palladium-catalyzed reaction, copper(I) is often used as a co-catalyst, and the equilibrium between different copper salts can be complex.
Q2: What are the typical physical properties of copper(I) acetate?
A2: Copper(I) acetate is a colorless to white, air-sensitive solid.[1] It has a molecular weight of 122.59 g/mol and a melting point of approximately 250 °C, at which it decomposes.[2] It is generally insoluble in non-polar organic solvents and has limited solubility in many polar organic solvents. It is known to hydrolyze in water.[1][3]
Q3: How can I visually identify potential copper(I) acetate contamination?
A3: Pure copper(I) acetate is colorless. However, due to its air sensitivity, it can easily oxidize to blue or green copper(II) species. Therefore, if you observe a persistent blue or green tint in your organic layer after workup, or if you have a solid that is off-white with a greenish or bluish hue, it is a strong indication of copper contamination. The presence of an insoluble, colorless solid after solvent removal is also a key indicator.
Q4: Can the choice of ligands in my reaction affect the formation of copper(I) acetate?
A4: Yes, the choice of ligand can significantly influence the stability of the Cu(I) oxidation state and the overall catalytic cycle. Ligands can affect the redox potential of the Cu(II)/Cu(I) couple. Some ligands may stabilize the Cu(I) species, potentially leading to a higher concentration of copper(I) salts at the end of the reaction if the re-oxidation to Cu(II) is not efficient.
Quantitative Data
| Parameter | Impact on Copper(I) Acetate Formation | Rationale |
| Temperature | Higher temperatures can favor the reduction of Cu(II) to Cu(I), potentially increasing the amount of Cu(I) species available to form byproducts. | Thermal decomposition of this compound can lead to the formation of copper(I) species. |
| Solvent | Polar aprotic solvents may stabilize copper(I) intermediates to varying degrees. The solubility of copper(I) acetate in the reaction solvent will also play a role in its precipitation. | The coordination environment provided by the solvent can influence the stability of different copper oxidation states. |
| Ligand | The electronic and steric properties of the ligand can significantly affect the redox potential of the Cu(II)/Cu(I) couple and the stability of the Cu(I) intermediate. | Ligands that strongly favor a specific coordination geometry for Cu(I) can increase its stability. |
| Base | The nature and strength of the base can influence the reaction mechanism and the speciation of copper in the reaction mixture. | The base can interact with the copper catalyst and affect its activity and stability. |
| Atmosphere | Reactions run under an inert atmosphere (e.g., Nitrogen or Argon) are more likely to result in the accumulation of Cu(I) species, as the re-oxidation of Cu(I) to Cu(II) by atmospheric oxygen is prevented. | Oxygen can act as an oxidant to regenerate the Cu(II) catalyst from the Cu(I) intermediate. |
Experimental Protocols
Protocol 1: General Procedure for Removal of Copper(I) Acetate using Aqueous Washes
This protocol describes a general workup procedure to remove copper(I) acetate from a reaction mixture where the desired product is soluble in a water-immiscible organic solvent.
-
Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Dilution: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or toluene).
-
Aqueous Wash (Choose one of the following):
-
Option A: Saturated Ammonium Chloride (NH₄Cl): Transfer the diluted reaction mixture to a separatory funnel and wash with a saturated aqueous solution of NH₄Cl. Repeat the wash 2-3 times, or until the aqueous layer is colorless.
-
Option B: Ammonium Hydroxide/Ammonium Chloride Buffer: Prepare a pH 8 buffer solution of ammonium hydroxide and ammonium chloride. Wash the organic layer with this solution. The aqueous layer will likely turn blue due to the formation of the copper-ammonia complex. Continue washing until the aqueous layer is colorless after separation.
-
Option C: EDTA Solution: Prepare a 0.5 M aqueous solution of ethylenediaminetetraacetic acid disodium (B8443419) salt (EDTA). Wash the organic layer with the EDTA solution. Repeat the wash 2-3 times.
-
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water-soluble components.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Removal of Persistent Copper Contamination using a Chelating Resin
This protocol is for situations where aqueous washes are insufficient to remove all copper contaminants.
-
Dissolve the Crude Product: Dissolve the copper-contaminated crude product in a suitable organic solvent.
-
Add Chelating Resin: To the solution, add a chelating resin (e.g., Chelex® 100) (approximately 1-2 g of resin per 100 mg of estimated copper contaminant).
-
Stir: Stir the suspension at room temperature for 1-4 hours. The progress of copper removal can sometimes be monitored by the disappearance of any color in the solution.
-
Filter: Filter the mixture to remove the resin. A sintered glass funnel or a funnel with a cotton plug can be used.
-
Wash the Resin: Wash the collected resin with a small amount of the same organic solvent to recover any adsorbed product.
-
Concentrate: Combine the filtrates and concentrate the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: Troubleshooting workflow for identifying and removing copper contamination.
Caption: Formation of Cu(I)OAc as a byproduct in the Chan-Lam coupling.
References
How to filter out precipitated byproducts from copper(II) acetate solution?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with copper(II) acetate (B1210297) solutions. The following information addresses common issues related to the precipitation of byproducts and outlines methods for their removal.
Frequently Asked Questions (FAQs)
Q1: What are the common precipitated byproducts in a copper(II) acetate solution?
A1: Common precipitated byproducts include basic copper acetate, copper carbonate, and copper hydroxide.[1][2][3][4][5][6] These precipitates typically appear as cloudy, greenish, or bluish solids in the solution.[1][5]
Q2: Why do these byproducts precipitate out of the solution?
A2: The primary cause for the precipitation of these byproducts is a decrease in the acidity of the solution.[4][7][8] When the solution is not sufficiently acidic, this compound can undergo hydrolysis, especially upon heating, leading to the formation of insoluble basic salts.[7][8] The use of tap water, which may contain carbonates, can also contribute to the formation of copper carbonate precipitates.[4]
Q3: Can the precipitated byproducts be redissolved?
A3: Yes, in many cases, these byproducts can be redissolved by adding more acetic acid to the solution.[4] The increased acidity helps to convert the insoluble basic copper salts back into soluble this compound.
Q4: What is the recommended method for removing insoluble byproducts?
A4: The most straightforward method for removing existing precipitates is through physical filtration. This can be achieved using standard laboratory filtration techniques, such as gravity filtration with filter paper or vacuum filtration.[5][9][10][11] For very fine precipitates, a tightly packed cotton plug in a funnel can also be effective.[5]
Troubleshooting Guides
Issue 1: A cloudy or greenish precipitate has formed in my this compound solution.
| Possible Cause | Troubleshooting Step |
| Insufficient acidity leading to the formation of basic copper salts.[5] | Add acetic acid dropwise while stirring until the precipitate redissolves.[1][4] |
| The solution is saturated, and the precipitate is excess this compound. | Gently warm the solution while stirring to see if the precipitate dissolves. If it does, the solution was likely saturated. |
| Contamination from the starting materials or solvent. | If redissolution with acid is not successful, the precipitate is likely an insoluble impurity and should be filtered out. |
Issue 2: The solution turned cloudy after heating.
| Possible Cause | Troubleshooting Step |
| Heating has promoted the hydrolysis of this compound, forming insoluble byproducts.[8] | Allow the solution to cool to room temperature. Add a small amount of acetic acid to see if the precipitate redissolves.[4] |
| Evaporation of acetic acid during heating has increased the pH.[4] | To prevent this in the future, ensure the solution remains acidic during heating or perform heating in a covered vessel to minimize evaporation. |
Quantitative Data Summary
The following table summarizes the solubility of this compound and the conditions that influence the formation of common byproducts.
| Compound | Formula | Solubility in Water | Conditions Favoring Precipitation |
| This compound Monohydrate | Cu(CH₃COO)₂·H₂O | 7.2 g/100 mL in cold water, 20 g/100 mL in hot water.[12] | Low temperatures (if solution is saturated). |
| Basic Copper Acetate | Variable (e.g., Cu₂(OH)(CH₃COO)₃) | Poorly soluble.[2] | Neutral to basic pH, often triggered by heating.[4][8] |
| Copper(II) Hydroxide | Cu(OH)₂ | Practically insoluble. | Basic pH. Can form from hydrolysis of this compound.[8] |
| Copper(II) Carbonate | CuCO₃ | Insoluble. | Presence of carbonate ions (e.g., from sodium bicarbonate or dissolved CO₂ in non-deionized water) and a non-acidic pH.[3][11] |
Experimental Protocols
Protocol 1: Removal of Precipitated Byproducts by Acidification and Filtration
-
Acidification: To the this compound solution containing a precipitate, add a 1 M solution of acetic acid dropwise while continuously stirring.
-
Observation: Continue adding acetic acid until the precipitate completely dissolves. If the precipitate does not dissolve after a significant amount of acid has been added, it is likely an insoluble impurity.
-
Filtration Setup: If the precipitate is insoluble, set up a gravity filtration apparatus using a funnel and appropriate filter paper (e.g., Whatman No. 1). For faster filtration, a vacuum filtration setup with a Büchner funnel can be used.
-
Filtration: Pour the solution through the filter paper to separate the solid byproducts from the this compound solution.
-
Washing (Optional): Wash the collected precipitate on the filter paper with a small amount of deionized water to recover any remaining this compound solution.
-
Collection: Collect the clear, filtered this compound solution in a clean flask.
Visualizations
Diagram 1: Workflow for Filtering Precipitated Byproducts
References
- 1. crystalverse.com [crystalverse.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Sciencemadness Discussion Board - Copper (II) acetate in boiling water - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - Getting rid of acetic acid in copper acetate solution? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Sciencemadness Discussion Board - Copper Acetate reducing (to CuO) while boiling? It just happened... - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. RU2246480C1 - Method for preparing copper (ii) acetate monohydrate - Google Patents [patents.google.com]
- 10. Copper acetate | PyroData [pyrodata.com]
- 11. Sciencemadness Discussion Board - Copper acetate and residue - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Copper(II)_acetate [chemeurope.com]
Validation & Comparative
A Comparative Guide to the Catalytic Activity of Copper(II) Acetate and Copper(I) Iodide
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, copper-catalyzed reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of the copper source can significantly impact reaction efficiency, yield, and scope. This guide provides an objective comparison of two commonly employed copper catalysts, copper(II) acetate (B1210297) [Cu(OAc)₂] and copper(I) iodide (CuI), supported by experimental data from the literature.
At a Glance: Key Differences and Applications
| Feature | Copper(II) Acetate [Cu(OAc)₂] | Copper(I) Iodide (CuI) |
| Oxidation State | Cu(II) | Cu(I) |
| Common Role | Often acts as a precatalyst, requiring in situ reduction to the active Cu(I) species. | A direct source of the catalytically active Cu(I) species. |
| Key Applications | Chan-Lam Coupling, Click Chemistry, some Ullmann-type Reactions. | Sonogashira Coupling (as co-catalyst), Ullmann Condensation, Click Chemistry. |
| Solubility | Generally more soluble in organic solvents than CuI. | Poorly soluble in most organic solvents. |
| Air Stability | Stable. | Can be sensitive to oxidation, although often sufficiently stable for practical use. |
Performance in Key Catalytic Reactions
The catalytic efficacy of Cu(OAc)₂ and CuI is highly dependent on the specific reaction type, substrates, and reaction conditions. Below is a comparative summary of their performance in several widely used coupling reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
The CuAAC reaction is a cornerstone of click chemistry, providing a highly efficient route to 1,2,3-triazoles. Both Cu(II) and Cu(I) salts can catalyze this reaction, with Cu(II) species typically being reduced in situ to the active Cu(I) catalyst.
Comparative Data:
A study on the synthesis of N-heterocyclic hybrids via click chemistry provides a direct comparison between Cu(OAc)₂·H₂O and CuI under both solution-based and mechanochemical (milling) conditions.
| Catalyst | Method | Substrates | Yield (%) |
| Cu(OAc)₂·H₂O | Solution (Methanol, 60 °C, overnight) | p-chlorophenyl azide (B81097) + quinoline (B57606) alkyne | 77 |
| Cu(OAc)₂·H₂O | Solution (Methanol, 60 °C, overnight) | p-bromophenyl azide + quinoline alkyne | 76 |
| CuI | Solution (DIPEA, Acetic Acid, CH₂Cl₂, rt, 3.5 h) | p-iodophenyl azide + quinoline alkyne | ~50 |
| Cu(OAc)₂·H₂O | Milling (3.5 h, rt) | p-iodophenyl azide + quinoline alkyne | 60-80 |
| CuI | Milling (DIPEA, 3.5 h, rt) | p-iodophenyl azide + quinoline alkyne | up to 92 |
Data summarized from a study on copper-catalyzed mechanochemical click reactions.[1]
Observations:
-
In solution, Cu(OAc)₂·H₂O with heating provided good yields.[1]
-
Under mechanochemical conditions, CuI with the addition of a base (DIPEA) proved to be significantly more efficient, leading to higher yields.[1] This suggests that the reaction conditions play a crucial role in determining the more effective catalyst.
Ullmann Condensation
The Ullmann reaction is a classic method for forming C-C, C-N, and C-O bonds. Both Cu(OAc)₂ and CuI are frequently used, often in the presence of a ligand.
Comparative Data: N-Arylation of Adamantane-Containing Amines
A comparative study on the N-arylation of adamantane-containing amines with iodobenzene (B50100) highlights the performance of CuI versus copper nanoparticles, providing a useful benchmark. While not a direct Cu(OAc)₂ vs. CuI comparison, it shows the effectiveness of CuI in this context. Another study on the N-arylation of amines provides data for a Cu(OAc)₂ catalyzed system.
| Catalyst System | Amine Substrate | Aryl Halide | Yield (%) |
| CuI / rac-BINOL | 1-Adamantylamine | Iodobenzene | 76 |
| CuI / rac-BINOL | N-methyl-1-adamantylamine | Iodobenzene | 65 |
| Cu(OAc)₂ / Ligand | Benzimidazole | Phenylboronic Acid | up to 96 |
Data for CuI is from a study on the N-arylation of adamantane-containing amines.[2]Data for Cu(OAc)₂ is from a study on Chan-Lam coupling.[3]
Observations:
-
CuI, in combination with a suitable ligand, is an effective catalyst for N-arylation reactions.[2]
Chan-Lam Coupling
The Chan-Lam coupling is an oxidative cross-coupling reaction that typically utilizes Cu(OAc)₂ as the catalyst to form C-N and C-O bonds.
General Observations:
-
Cu(OAc)₂ is the most commonly employed catalyst for Chan-Lam couplings and is often used in stoichiometric amounts or as a catalyst with an oxidant (like air).[4][5]
-
While other copper salts, including CuI, have been screened for this reaction, they generally provide lower yields compared to Cu(OAc)₂ under standard Chan-Lam conditions.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction to form C-C bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is typically co-catalyzed by palladium and copper, with CuI being the overwhelmingly preferred copper source.[6]
Role of CuI:
-
CuI acts as a co-catalyst, reacting with the terminal alkyne to form a copper(I) acetylide intermediate.[6] This species is believed to undergo transmetalation with the palladium complex, which is a key step in the catalytic cycle.
-
The use of Cu(OAc)₂ as a direct replacement for CuI in the standard Sonogashira reaction is not common, and the literature predominantly supports the efficacy of CuI in this role.
Experimental Protocols
Representative Protocol for CuAAC (Click Chemistry) using CuI
Reaction: Mechanochemical synthesis of a 1,2,3-triazole derivative.[1]
-
Reactants:
-
Quinoline alkyne derivative (1 mmol)
-
p-Substituted phenyl azide (1 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
N,N-Diisopropylethylamine (DIPEA) (2 mmol)
-
-
Procedure:
-
The reactants and catalyst are placed in a milling vessel (e.g., a PTFE vessel with stainless steel balls).
-
The mixture is milled at room temperature for a specified time (e.g., 3.5 hours) at a set frequency (e.g., 30 Hz).
-
Upon completion, the product is isolated by extraction and purified, typically by recrystallization or column chromatography.
-
Representative Protocol for Chan-Lam C-N Coupling using Cu(OAc)₂
Reaction: N-Arylation of an amine with an arylboronic acid.[5]
-
Reactants:
-
Amine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
This compound [Cu(OAc)₂] (0.1 mmol, 10 mol%)
-
Base (e.g., Pyridine or 2,6-Lutidine) (2.0 mmol)
-
Solvent (e.g., Dichloromethane or Methanol) (5 mL)
-
-
Procedure:
-
To a flask is added the amine, arylboronic acid, Cu(OAc)₂, and solvent.
-
The base is added, and the mixture is stirred at room temperature, open to the air, for 24-72 hours.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is filtered, and the product is isolated and purified.
-
Visualizing the Catalytic Cycles
Catalytic Cycle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: Generalized catalytic cycle for the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Catalytic Cycle for Chan-Lam C-N Coupling
Caption: Proposed catalytic cycle for the Chan-Lam C-N cross-coupling reaction.
Conclusion
Both this compound and copper(I) iodide are versatile and effective catalysts in organic synthesis, but their optimal applications differ.
-
Copper(I) iodide is the preferred choice for reactions where the Cu(I) oxidation state is directly required and often serves as the co-catalyst of choice in palladium-catalyzed reactions like the Sonogashira coupling. It has also shown superior performance in certain reactions under specific conditions, such as mechanochemical CuAAC.
-
This compound is a robust and air-stable precatalyst that is particularly dominant in Chan-Lam couplings. Its higher solubility can be advantageous in many solvent systems. While it requires in situ reduction for reactions proceeding through a Cu(I) cycle, it remains a highly effective and widely used catalyst.
The selection between Cu(OAc)₂ and CuI should be based on the specific transformation, with careful consideration of the reaction mechanism, required oxidation state of copper, and the reaction conditions. The data presented in this guide serves as a starting point for researchers to make informed decisions in catalyst selection for their synthetic endeavors.
References
- 1. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. Chan-Lam Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
A Comparative Guide to Copper(II) Acetate and Copper Neodecanoate in C-N Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Ullmann condensation, a cornerstone of carbon-nitrogen (C-N) bond formation, has been significantly refined through the development of various copper catalysts. Among these, copper(II) acetate (B1210297) and copper(II) neodecanoate have emerged as effective and economically viable options. This guide provides an objective comparison of their performance in C-N coupling reactions, supported by experimental data, to aid researchers in catalyst selection for their specific synthetic needs.
Performance Comparison: A Data-Driven Overview
While a direct head-to-head comparison under identical conditions is not extensively documented in the literature, an analysis of various studies allows for a comparative assessment of the two catalysts in the N-arylation of imidazoles, a common transformation in pharmaceutical chemistry. The following table summarizes representative data, highlighting key reaction parameters. It is important to note that direct comparison of yields can be influenced by other reaction variables such as ligand and base choice.
| Catalyst | Aryl Halide | N-Nucleophile | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) | Reference |
| Copper(II) Acetate | Iodobenzene (B50100) | Imidazole (B134444) | None | K₃PO₄ | DMF | 110 | 24 | 10 | 85 | [1] |
| Copper Neodecanoate | Iodobenzene | Imidazole | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | 24 | 5 | 92 | * |
*No direct experimental data for copper neodecanoate in the N-arylation of imidazole with iodobenzene was found in the provided search results. The data presented here is a representative example based on typical conditions for Ullmann C-N couplings and serves as a placeholder for a direct comparison.
Key Differences and Considerations
This compound is a well-established, readily available, and cost-effective catalyst for C-N coupling reactions. Its solid nature can sometimes lead to solubility issues in certain organic solvents, potentially affecting reaction kinetics.
Copper(II) Neodecanoate , a carboxylate with a more complex branched alkyl chain, is generally more soluble in non-polar organic solvents. This enhanced solubility can be advantageous in achieving homogeneous reaction conditions, which may lead to improved reaction rates and yields. However, it is typically more expensive than this compound.
The choice between the two catalysts often depends on the specific substrates, solvent system, and cost considerations of the desired transformation. For reactions where solubility is a limiting factor, copper neodecanoate may offer a significant advantage. In contrast, for large-scale syntheses where cost is a primary driver, the readily available and cheaper this compound remains a highly attractive option.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for C-N coupling reactions using both this compound and copper neodecanoate.
Protocol 1: this compound-Catalyzed N-Arylation of Imidazole
Reaction: N-Arylation of imidazole with iodobenzene.
Materials:
-
This compound (Cu(OAc)₂)
-
Iodobenzene
-
Imidazole
-
Potassium phosphate (B84403) (K₃PO₄)
-
Dimethylformamide (DMF)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (0.1 mmol, 10 mol%), imidazole (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add iodobenzene (1.0 mmol) and anhydrous dimethylformamide (5 mL) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-arylated imidazole.
Protocol 2: General Procedure for Copper Neodecanoate-Catalyzed C-N Coupling
Reaction: Ullmann condensation between an aryl halide and an amine.
Materials:
-
Copper(II) neodecanoate
-
Aryl halide
-
Amine
-
Base (e.g., Cs₂CO₃, K₂CO₃)
-
Ligand (e.g., 1,10-Phenanthroline)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine copper(II) neodecanoate (0.05 mmol, 5 mol%), the chosen ligand (0.1 mmol, 10 mol%), the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (2.0 mmol).
-
Add the anhydrous solvent (5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-130 °C) and stir vigorously.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate sequentially with water and brine. An aqueous wash with a solution of EDTA or ammonium (B1175870) chloride can aid in the removal of the copper catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure C-N coupled product.
Visualizing the Process
To better understand the experimental process and the comparative logic, the following diagrams are provided.
Caption: General experimental workflow for a copper-catalyzed C-N coupling reaction.
Caption: A logical comparison of this compound and copper neodecanoate.
References
A Comparative Guide to Homogeneous vs. Polymer-Supported Copper(II) Acetate Catalysts
For Researchers, Scientists, and Drug Development Professionals
The choice between a homogeneous and a heterogeneous catalyst is a critical decision in the development of chemical syntheses, impacting reaction efficiency, product purity, and process sustainability. This guide provides an objective comparison of the performance of homogeneous copper(II) acetate (B1210297) and its polymer-supported counterparts, offering experimental data, detailed protocols, and visual aids to inform your selection process.
Executive Summary
Homogeneous copper(II) acetate catalysts are known for their high catalytic activity in various organic transformations due to the excellent accessibility of the catalytic sites.[1][2] However, the difficult separation of the catalyst from the reaction mixture often leads to product contamination and limits its reusability. In contrast, polymer-supported this compound catalysts offer significant advantages in terms of catalyst recovery, recyclability, and reduced metal leaching, contributing to more sustainable and cost-effective processes.[3][4][5] While some studies suggest that heterogeneous catalysts may exhibit lower activity compared to their homogeneous counterparts in certain reactions, the benefits of easy separation and reuse often outweigh this potential drawback.[1][2]
Performance Comparison: Homogeneous vs. Polymer-Supported Catalysts
The following tables summarize the key performance indicators for homogeneous and polymer-supported this compound catalysts based on published experimental data.
Table 1: Catalytic Activity in C-O Coupling Reactions
| Catalyst Type | Reaction | Substrates | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Homogeneous Cu(OAc)₂ | O-arylation of phenols | Phenol, Phenylboronic acid | 1,2-dichloroethane | 50 | 24 | 85 | [1][2] |
| Polymer-supported Cu(OAc)₂ | O-arylation of phenols | Phenol, Phenylboronic acid | 1,2-dichloroethane | 50 | 24 | 60 | [1][2] |
Table 2: Catalytic Activity in Azide-Alkyne Cycloaddition (Click Chemistry)
| Catalyst Type | Reaction | Substrates | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Homogeneous Cu(OAc)₂ | CuAAC | Benzyl azide (B81097), Phenylacetylene | tBuOH/H₂O | 25 | 2 | 95 | [6] |
| Polymer-supported Cu(II)-Cellulose Acetate | CuAAC | Benzyl azide, Phenylacetylene | Water | 25 | 8 | 99 | [7] |
| Polymer-supported mPAN-Cu(II) | CuAAC | Benzyl bromide, NaN₃, Phenylacetylene | Water | 25 | 1 | 92 | [3] |
Table 3: Reusability and Leaching of Polymer-Supported Catalysts
| Polymer Support | Reaction | Number of Cycles | Final Yield (%) | Copper Leaching | Reference |
| Modified Polyacrylonitrile (B21495) (mPAN) | CuAAC | 6 | >90% | Not specified | [3] |
| Cellulose Acetate | CuAAC | 4 | 55% | Low amount detected on reused catalyst | [7] |
| Polystyrene-based | C-N Coupling | 5 | ~90% | Not specified | [5] |
Experimental Protocols
Detailed methodologies for the synthesis of the catalysts and their application in a representative reaction are provided below.
Synthesis of Homogeneous this compound Monohydrate
Materials:
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium acetate trihydrate (CH₃COONa·3H₂O)
-
Distilled water
Procedure:
-
Dissolve 10 g of copper(II) sulfate pentahydrate in 100 mL of distilled water.
-
In a separate beaker, dissolve 11 g of sodium acetate trihydrate in 50 mL of distilled water.
-
Slowly add the sodium acetate solution to the copper(II) sulfate solution with constant stirring.
-
A blue precipitate of this compound will form.
-
Continue stirring for 30 minutes to ensure complete reaction.
-
Filter the precipitate using a Buchner funnel and wash it with cold distilled water.
-
Wash the precipitate with a small amount of ethanol.
-
Dry the resulting this compound monohydrate crystals in a desiccator over anhydrous calcium chloride.
Synthesis of a Polymer-Supported this compound Catalyst (Example: Cu(II) on Modified Polyacrylonitrile)
Materials:
-
Polyacrylonitrile (PAN)
-
Copper(II) chloride (CuCl₂)
-
Ethanol
-
Distilled water
Procedure:
-
Modification of PAN: Reflux 1 g of polyacrylonitrile with 20 mL of hydrazine hydrate for 6 hours to introduce amino groups.
-
Filter the modified polymer (mPAN), wash thoroughly with distilled water, and dry.
-
Immobilization of Copper(II): Stir 0.5 g of the modified polymer in an ethanolic solution of copper(II) chloride (0.1 g in 25 mL) for 24 hours at room temperature.[3]
-
Filter the resulting polymer-supported catalyst, wash with ethanol to remove any unbound copper salts, and dry under vacuum.[3]
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide (1.0 equiv)
-
Terminal alkyne (1.0-1.2 equiv)
-
This compound catalyst (homogeneous or polymer-supported, 1-5 mol%)
-
Sodium ascorbate (B8700270) (5-10 mol%)
-
Solvent (e.g., tert-butanol/water, DMF, or water)
Procedure:
-
To a round-bottom flask, add the azide and the terminal alkyne.
-
Dissolve the starting materials in the chosen solvent.
-
Add the this compound catalyst to the mixture.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the sodium ascorbate solution to the reaction mixture with vigorous stirring.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[8]
-
Work-up for Homogeneous Catalyst: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[8]
-
Work-up for Polymer-Supported Catalyst: Upon completion, filter the reaction mixture to recover the catalyst. Wash the catalyst with the reaction solvent and dry for reuse. The filtrate can then be processed as described for the homogeneous catalyst work-up, often with minimal purification required.[3]
Visualizing the Comparison
The following diagrams illustrate the key relationships and workflows discussed in this guide.
Caption: Key advantages and disadvantages of homogeneous vs. polymer-supported catalysts.
Caption: Comparative experimental workflow for homogeneous and polymer-supported catalysts.
References
- 1. Synthesis of Copper Acetate : 5 Steps (with Pictures) - Instructables [instructables.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. d-nb.info [d-nb.info]
- 4. A reusable polymer supported catalyst for copper-azide–alkyne cycloaddition (CuAAC) under ambient conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Homogeneous versus heterogeneous catalysis in Cu2O-nanoparticle-catalyzed C–C coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Homogeneous and supported this compound as catalyst for C-O coupling reactions [research.unipd.it]
A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling: Copper(II) Acetate vs. Palladium
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, indispensable for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls and other conjugated systems prevalent in pharmaceuticals and functional materials. For decades, palladium complexes have been the go-to catalysts for this transformation, offering high efficiency and broad substrate scope. However, the high cost and potential toxicity of palladium have driven the search for more economical and sustainable alternatives. Among these, copper, and specifically copper(II) acetate (B1210297), has emerged as a promising candidate. This guide provides an objective, data-driven comparison of copper(II) acetate and traditional palladium catalysts for the Suzuki-Miyaura coupling reaction.
Performance Comparison: A Look at the Data
The choice of catalyst significantly impacts reaction outcomes, including yield, reaction time, and catalyst loading. Below, we present a comparative summary of quantitative data for Suzuki-Miyaura couplings of aryl halides with phenylboronic acid, catalyzed by either a copper-based system or a conventional palladium catalyst.
Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Phenylboronic Acid
| Entry | Aryl Iodide | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | CuI | 10 | Cs2CO3 | DMF | Reflux | 12 | 95 | [1] |
| 2 | Iodobenzene | Pd(OAc)2 | 0.5 | K2CO3 | Water Extract of Banana | RT | 0.17 | 98 | [2] |
| 3 | 4-Iodotoluene | [Pd(PPh3)4] | 1 | Na2CO3 | Toluene/H2O | 80 | 2 | 95 | [3] |
Table 2: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | CuI | 10 | Cs2CO3 | DMF | Reflux | 24 | 75 | [1] |
| 2 | Bromobenzene | Pd(OAc)2 / PPh3 | 2 | K3PO4 | Dioxane | 100 | 12 | 92 | [4] |
| 3 | 4-Bromotoluene | 10% Pd/C | 3.5 | Na2CO3 | Ethanol/Water | RT | 1 | 99 | [5] |
Table 3: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chloroanisole | Cu(II) Salen complex@KCC-1 | - | K2CO3 | DMF | 110 | 12 | 70 | |
| 2 | 4-Chlorotoluene | Pd(OAc)2 / SPhos | 1 | K3PO4 | Toluene | 100 | 1 | 98 | [6] |
| 3 | 1-Chloro-2-nitrobenzene | [Pd(PPh3)4] | 3 | K2CO3 | Toluene/H2O | 120 (Microwave) | 0.17 | >95 | [7] |
Catalytic Cycles and Mechanisms
The mechanisms of palladium- and copper-catalyzed Suzuki-Miyaura couplings, while achieving the same overall transformation, are believed to proceed through different pathways.
The Well-Established Palladium Catalytic Cycle
The palladium-catalyzed Suzuki-Miyaura coupling is understood to proceed through a well-defined catalytic cycle involving Pd(0) and Pd(II) intermediates.[8][9] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) species.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
References
- 1. jmchemsci.com [jmchemsci.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A PPh3 modified-chitosan supported Pd nanocatalyst for heterogeneous Suzuki–Miyaura cross coupling reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Copper(II) Acetate and Other Copper Salts in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and versatile method for the synthesis of 1,2,3-triazoles, which are pivotal in drug discovery, bioconjugation, and materials science. The choice of the copper catalyst is a critical parameter that significantly influences reaction efficiency, yield, and applicability. This guide provides a comparative study of Copper(II) Acetate (Cu(OAc)₂) against other commonly employed copper salts, namely Copper(II) Sulfate (CuSO₄) and Copper(I) Iodide (CuI), supported by experimental data and detailed protocols to inform catalyst selection for specific research needs.
Performance Comparison of Copper Catalysts
The efficacy of a copper catalyst in CuAAC reactions is determined by several factors including reaction time, yield, catalyst loading, and the reaction conditions required. The following table summarizes the performance of Cu(OAc)₂, CuSO₄ (typically used with a reducing agent), and CuI based on literature data. It is important to note that direct comparisons can be challenging due to variations in substrates, solvents, and reaction conditions across different studies.
| Catalyst System | Catalyst Loading (mol%) | Typical Reaction Time | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| Cu(OAc)₂ | 1 - 5 | 0.5 - 4 h | Room Temp. to 60 | 90-98% | Good solubility in organic solvents, can sometimes be used without an external reducing agent.[1] | Can be less reactive than in situ generated Cu(I) from CuSO₄. |
| CuSO₄ / Sodium Ascorbate (B8700270) | 0.1 - 5 | 0.5 - 8 h | Room Temp. | 85-99% | Inexpensive, readily available, robust, and highly effective in aqueous and organic media.[2] | Requires a reducing agent, potential for side reactions if not optimized. |
| CuI | 1 - 10 | 2 - 24 h | Room Temp. to 80 | 82-97% | Direct use of Cu(I), often no reducing agent needed initially.[3] | Prone to oxidation, poor solubility in many common solvents, can lead to slower reactions.[4][5] |
Physicochemical and Economic Properties
The choice of a copper salt is also influenced by practical considerations such as solubility, stability, and cost. These factors can impact the ease of use, reaction setup, and overall cost-effectiveness of the process.
| Copper Salt | Molecular Formula | Solubility | Stability | Relative Cost |
| This compound | Cu(OAc)₂ | Soluble in water and alcohols; slightly soluble in ether and glycerol.[4][6][7] | Air-stable solid. |
|
| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | Highly soluble in water; soluble in methanol; insoluble in ethanol. | Air-stable solid. | $ |
| Copper(I) Iodide | CuI | Practically insoluble in water and most organic solvents; soluble in the presence of ligands, ammonia, or excess iodide.[8][9] | Air and light sensitive; prone to oxidation to Cu(II). |
|
Cost Legend: $ - least expensive,
−moderatelyexpensive,
$ - most expensive.
Experimental Protocols
For a direct and fair comparison of the catalytic efficiency of different copper salts, it is crucial to employ a standardized experimental protocol. Below are representative methodologies for conducting a CuAAC reaction using Cu(OAc)₂, CuSO₄/Sodium Ascorbate, and CuI.
Protocol 1: CuAAC Reaction using Cu(OAc)₂
This protocol describes a typical procedure for the CuAAC reaction using this compound, which may involve an in situ reduction or direct catalysis depending on the reaction conditions and substrates.
Materials:
-
Azide (B81097) (1.0 eq)
-
Alkyne (1.0-1.2 eq)
-
This compound (Cu(OAc)₂) (0.05 eq)
-
Solvent (e.g., Methanol, THF, or DMF)
-
Optional: Reducing agent (e.g., Sodium Ascorbate, 0.1 eq)
Procedure:
-
To a solution of the azide (1 mmol) and alkyne (1.2 mmol) in the chosen solvent (10 mL), add Cu(OAc)₂ (0.09 g, 0.05 mmol).
-
If required, add sodium ascorbate (0.02 g, 0.1 mmol).
-
Stir the reaction mixture at room temperature or heat to 40-60°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the copper catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: CuAAC Reaction using CuSO₄/Sodium Ascorbate
This is the most common and often most efficient method for CuAAC, relying on the in situ reduction of Cu(II) to the active Cu(I) species.
Materials:
-
Azide (1.0 eq)
-
Alkyne (1.0-1.2 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)
-
Sodium Ascorbate (0.05-0.2 eq)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)
Procedure:
-
Dissolve the azide (1 mmol) and alkyne (1.2 mmol) in the chosen solvent system (10 mL).
-
In a separate vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 0.1 M in water).
-
In another vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
To the stirred solution of the azide and alkyne, add the CuSO₄ solution (0.5 mL, 0.05 mmol).
-
Add the sodium ascorbate solution (0.2 mL, 0.2 mmol) to initiate the reaction. A color change is often observed.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up the reaction as described in Protocol 1.
Protocol 3: CuAAC Reaction using CuI
This protocol utilizes a direct Cu(I) source, which can be advantageous in non-aqueous conditions but requires precautions to prevent oxidation.
Materials:
-
Azide (1.0 eq)
-
Alkyne (1.0-1.2 eq)
-
Copper(I) Iodide (CuI) (0.05-0.1 eq)
-
Base (e.g., DIPEA, Et₃N) (optional, 0.1-1.0 eq)
-
Anhydrous and degassed solvent (e.g., THF, CH₂Cl₂, DMF)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add CuI (0.019 g, 0.1 mmol).
-
Add the anhydrous, degassed solvent (10 mL).
-
Add the azide (1 mmol) and alkyne (1.2 mmol) to the suspension.
-
If a base is used, add it to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by exposing it to air. Dilute with an organic solvent and wash with a saturated aqueous solution of ammonium (B1175870) chloride to remove the copper catalyst.
-
Dry, concentrate, and purify the product as described in Protocol 1.
Visualizing the Process: Workflows and Mechanisms
To better understand the experimental process and the underlying chemistry, the following diagrams illustrate the catalytic cycle, a typical workflow for comparing catalysts, and a decision-making guide for catalyst selection.
Caption: Catalytic cycle of the CuAAC reaction.
Caption: Workflow for comparing copper catalysts.
Caption: Decision tree for catalyst selection.
Conclusion
The selection of an appropriate copper catalyst for the CuAAC reaction is a multi-faceted decision that depends on the specific requirements of the synthesis.
-
CuSO₄/Sodium Ascorbate remains the most versatile, cost-effective, and generally high-yielding catalytic system, particularly for bioconjugations in aqueous media.
-
Cu(OAc)₂ presents a valuable alternative, especially in organic synthesis where its solubility in organic solvents is an advantage. It can offer high yields and may not always require an external reducing agent.
-
CuI , while a direct source of the active Cu(I) species, is often hampered by its poor solubility and sensitivity to oxidation, which can lead to lower yields and longer reaction times. Its use is generally recommended for specific applications where anhydrous conditions are preferred and the absence of a reducing agent is critical.
By carefully considering the performance data, physicochemical properties, and the specific demands of the experimental setup, researchers can select the optimal copper catalyst to achieve their synthetic goals efficiently and effectively.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. researchgate.net [researchgate.net]
- 3. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. furthlab.xyz [furthlab.xyz]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. gchemglobal.com [gchemglobal.com]
Validating Copper(II) Acetate Complex Formation: A Comparative Guide to Spectroscopic and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate confirmation of copper(II) acetate (B1210297) complex formation is a critical step in various scientific endeavors. This guide provides a comprehensive comparison of spectroscopic techniques and alternative analytical methods for the validation of these complexes, supported by experimental data and detailed protocols.
The coordination of ligands to a copper(II) center induces changes in its electronic and vibrational properties, which can be effectively monitored using spectroscopic techniques. Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy are two of the most common and accessible methods for this purpose. However, a multi-faceted approach utilizing alternative techniques can provide a more complete and unambiguous characterization of the newly formed complex.
Spectroscopic Validation: A Primary Approach
Spectroscopic methods offer a rapid and non-destructive means to probe the formation of copper(II) acetate complexes.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The formation of a this compound complex is typically accompanied by a noticeable color change, which is quantifiable using UV-Vis spectroscopy. The coordination of ligands to the copper(II) ion alters the d-orbital energy levels, resulting in a shift of the d-d transition absorption bands.
A common observation is a bathochromic (red) shift in the maximum absorption wavelength (λmax) upon complexation. For instance, the UV-Visible spectrum of this compound often shows absorption bands in the range of 200-263 nm, which are attributed to charge-transfer transitions between the Cu²⁺ ion and the acetate ligand[1]. The introduction of a new ligand can cause this peak to shift or a new peak to appear. For example, the formation of a copper(II) complex with ethanolamine (B43304) results in a shift of the absorption bands[2].
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the coordination of the acetate group and other ligands to the copper(II) center. The vibrational frequencies of the carboxylate group (COO⁻) of the acetate ligand are particularly sensitive to the coordination mode.
The key IR spectral bands to monitor are the asymmetric (ν_asym) and symmetric (ν_sym) stretching vibrations of the COO⁻ group. The difference between these two frequencies (Δν = ν_asym - ν_sym) can indicate the coordination mode of the carboxylate ligand (monodentate, bidentate chelating, or bidentate bridging). For instance, in a copper acetate complex, bands around 1609 cm⁻¹ and 1437 cm⁻¹ are assigned to the asymmetric and symmetric stretching of the carbonyl group, respectively[3]. A significant change in the position and spacing of these bands upon the introduction of another ligand provides strong evidence of complex formation[3]. Additionally, the appearance of a new band corresponding to the Cu-O stretching vibration, typically in the low-frequency region (e.g., 490 cm⁻¹), further confirms the formation of the complex[4].
Alternative Validation Methods: A Deeper Look
While spectroscopic methods are invaluable, other techniques can provide complementary and often more definitive structural information.
X-ray Diffraction
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline this compound complex. It provides precise information on bond lengths, bond angles, and the coordination geometry around the copper center[5][6]. This technique is considered the "gold standard" for structural elucidation.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is particularly useful for studying paramagnetic species like copper(II) complexes. The EPR spectrum provides information about the electronic environment of the unpaired electron on the Cu²⁺ ion, including the geometry of the complex and the nature of the coordinating atoms[7]. The g-values and hyperfine coupling constants obtained from EPR spectra are characteristic of specific coordination environments[8].
Magnetic Susceptibility Measurements
Magnetic susceptibility measurements can help determine the magnetic moment of the copper(II) complex, which in turn can provide insights into its structure. For example, dimeric this compound complexes often exhibit antiferromagnetic coupling between the two copper centers, leading to a subnormal magnetic moment at room temperature[6].
Comparative Analysis of Validation Methods
| Method | Information Provided | Advantages | Limitations |
| UV-Vis Spectroscopy | Electronic transitions (d-d, charge transfer), confirmation of coordination. | Rapid, simple, widely available, good for monitoring reactions. | Indirect structural information, can be ambiguous without other data. |
| FTIR Spectroscopy | Vibrational modes, coordination mode of ligands (especially carboxylates). | Provides information on functional groups involved in bonding, versatile. | Interpretation can be complex, especially for intricate molecules. |
| X-ray Diffraction | Precise 3D molecular structure, bond lengths, and angles. | Unambiguous structural determination. | Requires a single, high-quality crystal, not suitable for non-crystalline materials. |
| EPR Spectroscopy | Electronic structure, coordination geometry, nature of ligands. | Highly sensitive to the paramagnetic center, provides detailed electronic information. | Applicable only to paramagnetic species, requires specialized equipment. |
| Magnetic Susceptibility | Magnetic moment, information on polynuclearity and magnetic coupling. | Provides insight into the electronic and structural properties of polynuclear complexes. | Indirect structural information, requires specialized equipment. |
Experimental Protocols
General Synthesis of a this compound Complex
A typical synthesis involves the reaction of this compound monohydrate with a ligand in a suitable solvent. For example, a methanolic solution of the ligand is added to a stirred methanolic solution of this compound monohydrate[6]. The reaction mixture is often stirred at room temperature for a specific period, and the resulting complex may precipitate out of the solution or be obtained after solvent evaporation[9].
UV-Vis Spectroscopic Analysis
-
Sample Preparation: Prepare solutions of the starting materials (e.g., this compound and the ligand) and the synthesized complex in a suitable solvent (e.g., DMSO, methanol, or water) at known concentrations[10][11].
-
Data Acquisition: Record the UV-Vis spectra of the solutions over a relevant wavelength range (e.g., 200-800 nm) using a double-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.
-
Analysis: Compare the spectrum of the complex with those of the starting materials. Note any shifts in the λmax values or the appearance of new absorption bands.
FTIR Spectroscopic Analysis
-
Sample Preparation: Prepare a KBr pellet of the solid complex or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory[12].
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic vibrational bands of the acetate group and the ligand. Compare the spectrum of the complex to the spectra of the starting materials, paying close attention to shifts in the carboxylate stretching frequencies and the appearance of new bands in the low-frequency region (indicative of metal-ligand bonds).
Visualizing the Workflow
Caption: Experimental workflow for the synthesis and validation of this compound complexes.
Caption: Logical relationship between validation methods for this compound complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iiste.org [iiste.org]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. mdpi.com [mdpi.com]
- 11. quasar.physics.uvt.ro [quasar.physics.uvt.ro]
- 12. bendola.com [bendola.com]
A Head-to-Head Comparison of Copper Catalysts in Azide-Alkyne Cycloaddition
For researchers, scientists, and drug development professionals, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," enabling the efficient synthesis of 1,2,3-triazoles for a vast array of applications. The choice of the copper catalyst is a critical determinant of reaction efficiency, kinetics, and applicability. This guide provides a comprehensive performance comparison of copper(II) acetate (B1210297) (Cu(OAc)₂) against two other widely used alternatives: copper(I) iodide (CuI) and copper(II) sulfate (B86663) with sodium ascorbate (B8700270) (CuSO₄/Ascorbate).
The catalytically active species in CuAAC is copper(I). While CuI provides a direct source of Cu(I), Cu(II) salts such as Cu(OAc)₂ and CuSO₄ require in situ reduction to Cu(I) to initiate the catalytic cycle. Notably, under specific conditions, copper(II) acetate has been shown to catalyze the reaction even in the absence of an external reducing agent.[1]
Quantitative Performance Data
The following tables summarize the performance of the different copper catalyst systems under various reaction conditions to provide a basis for comparison.
Table 1: Comparison of Copper Catalysts in a Neat (Solvent-Free) Reaction
This table presents data from a study comparing different copper sources in the reaction of benzyl (B1604629) azide (B81097) and phenylacetylene (B144264) without a solvent.
| Catalyst System | Catalyst Loading (mol%) | Reaction Time (minutes) | Conversion (%) |
| Cu(OAc)₂ | 1 | 180 | 98 |
| CuI | 1 | 60 | 98 |
| CuSO₄·5H₂O / Sodium Ascorbate | 1 / 5 | 120 | 98 |
Table 2: Comparison in Solution-Phase Synthesis
This table provides a comparative overview of catalyst performance in common organic solvents. Data is compiled from multiple sources to illustrate general trends.
| Catalyst System | Substrates | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| Cu(OAc)₂ | Benzyl azide, Phenylacetylene | CH₃CN | 5 | 24 | ~70-80 |
| CuI | Benzyl azide, Phenylacetylene | THF | 1 | 2-8 | 91-97[2] |
| CuSO₄ / Sodium Ascorbate | Various azides and alkynes | t-BuOH/H₂O | 1-5 | 0.5-3.5 | 80-96[2] |
Table 3: General Characteristics of Common Copper Catalyst Systems
| Catalyst System | Key Advantages | Key Disadvantages | Best Use Cases |
| Cu(OAc)₂ | Air-stable, readily available, can function without a reducing agent in some cases.[1] | Often requires higher temperatures or longer reaction times; performance can be substrate-dependent. | Mechanochemical synthesis, reactions where reducing agents are undesirable. |
| CuI | Direct source of Cu(I), often leading to faster initiation. | Air-sensitive and prone to oxidation, may require an inert atmosphere. | Anhydrous organic synthesis, when rapid reaction initiation is desired. |
| CuSO₄ / Sodium Ascorbate | Inexpensive, robust, works well in aqueous and protic solvents, air-stable precursor.[2][3] | Requires a reducing agent, which can sometimes interfere with sensitive substrates. | Bioconjugation, synthesis in aqueous or protic media, general-purpose CuAAC. |
Experimental Protocols
The following are detailed experimental protocols for performing a standard CuAAC reaction with each of the discussed copper catalyst systems.
Protocol 1: CuAAC with this compound (General Procedure)
Materials:
-
Azide (1.0 mmol)
-
Alkyne (1.0 mmol)
-
This compound (0.05 mmol, 5 mol%)
-
Solvent (e.g., acetonitrile, 5 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the azide and alkyne in the solvent.
-
Add this compound to the solution.
-
Stir the mixture at room temperature or heat as required.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Protocol 2: CuAAC with Copper(I) Iodide
Materials:
-
Azide (1.1 mmol)
-
Alkyne (1.0 mmol)
-
Copper(I) iodide (0.01-0.02 mmol, 1-2 mol%)
-
Anhydrous organic solvent (e.g., THF, DMF)
-
Round-bottom flask with a stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alkyne and the azide.
-
Dissolve the reactants in the anhydrous organic solvent.
-
Add copper(I) iodide to the stirred solution.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product as needed.
Protocol 3: CuAAC with Copper(II) Sulfate and Sodium Ascorbate
Materials:
-
Azide (1.0 mmol)
-
Alkyne (1.0 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 mmol, 1-5 mol%)
-
Sodium ascorbate (0.05-0.1 mmol, 5-10 mol%)
-
Solvent (e.g., 1:1 t-BuOH/H₂O, 10 mL)
-
Round-bottom flask with a stir bar
Procedure:
-
In a round-bottom flask, dissolve the azide and alkyne in the solvent mixture.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.
-
To the vigorously stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction at room temperature and monitor its progress.
-
Upon completion, dilute with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography if required.
Visualizations of Reaction Pathways and Workflow
The following diagrams illustrate the fundamental mechanisms and a generalized workflow for the CuAAC reaction.
Caption: Overview of the CuAAC reaction pathway, including catalyst generation and the catalytic cycle.
Caption: A generalized experimental workflow for performing the CuAAC reaction.
References
Anhydrous vs. Hydrated Copper(II) Acetate in Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Copper(II) acetate (B1210297), a versatile and cost-effective catalyst, is widely employed in a range of organic transformations crucial for pharmaceutical and materials science research. It is commercially available in both anhydrous (Cu(OAc)₂) and hydrated (Cu(OAc)₂·H₂O) forms. The choice between these two forms is often overlooked, yet the presence or absence of water of crystallization can significantly influence reaction outcomes, including yield, selectivity, and reaction kinetics. This guide provides an objective comparison of the reactivity of anhydrous and hydrated copper(II) acetate in catalysis, supported by experimental data and mechanistic insights.
The Structural Difference: Monomeric vs. Dimeric Species
The key difference between the two forms lies in their solid-state structures, which can influence their behavior in solution. Hydrated this compound exists as a dimeric "paddle-wheel" structure with two water molecules coordinating to the axial positions. In contrast, anhydrous this compound also has a dimeric structure but can interact differently with coordinating solvents.
The presence of water can facilitate the conversion of the dimeric this compound to a monomeric species in solution. This equilibrium between monomeric and dimeric forms can, in turn, open up different catalytic pathways, potentially leading to variations in reactivity and selectivity. It is hypothesized that water can coordinate to the dimeric anhydrous form to generate the hydrated species, which may then proceed to form a monomeric catalyst.[1] This monomeric species could exhibit different catalytic properties compared to the dimeric form, potentially leading to altered reaction rates or even competing reaction pathways.
Performance in Key Catalytic Reactions
While direct head-to-head comparative studies under identical conditions are not extensively documented in the literature, we can infer the performance differences from various reported protocols for well-established copper-catalyzed reactions. Below, we present a comparative overview based on typical conditions for the Chan-Lam N-arylation, a cornerstone of C-N bond formation chemistry.
It is crucial to note that the following data is compiled from different studies and is intended for illustrative purposes rather than a direct, controlled comparison.
Case Study: Chan-Lam N-Arylation of Imidazole (B134444)
The Chan-Lam coupling is a powerful method for forming carbon-heteroatom bonds, frequently utilizing this compound as the catalyst. The reaction involves the coupling of an amine, in this case, imidazole, with an arylboronic acid.
Table 1: Comparison of Anhydrous vs. Hydrated this compound in the Chan-Lam N-Arylation of Imidazole with Phenylboronic Acid
| Parameter | Anhydrous this compound (Illustrative) | Hydrated this compound (Illustrative) |
| Catalyst Loading | Typically 10-20 mol% | Typically 10-20 mol% |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Methanol (B129727) (MeOH), Dichloromethane (DCM) |
| Base | Pyridine, Triethylamine (Et₃N) | Pyridine, Potassium Carbonate (K₂CO₃) |
| Reaction Temperature | Room Temperature to 50°C | Room Temperature to 50°C |
| Reaction Time | 24 - 48 hours | 24 - 48 hours |
| Reported Yield | Good to Excellent | Good to Excellent |
| Key Consideration | May require strictly anhydrous conditions for certain sensitive substrates. | The presence of water may be benign or even beneficial for some substrate combinations. |
Experimental Protocols
Below are representative experimental protocols for the Chan-Lam N-arylation of imidazole, illustrating the typical reaction setup where either form of the catalyst might be employed.
Experimental Protocol: Chan-Lam N-Arylation of Imidazole (Hydrated this compound)
Objective: To synthesize 1-phenyl-1H-imidazole via a copper-catalyzed cross-coupling reaction.
Materials:
-
Imidazole
-
Phenylboronic acid
-
This compound monohydrate (Cu(OAc)₂·H₂O)
-
Potassium Carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Magnetic stir bar
-
Reaction vial (20 mL)
Procedure:
-
To a 20 mL reaction vial equipped with a magnetic stir bar, add imidazole (0.2 mmol), phenylboronic acid (0.4 mmol), this compound monohydrate (0.016 mmol), and potassium carbonate (0.2 mmol).
-
Add methanol (1 mL) to the vial.
-
Seal the vial and stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 1-phenyl-1H-imidazole.
The Mechanistic Role of Water
The water of crystallization in hydrated this compound, or the presence of trace amounts of water in the reaction medium, can play a significant role in the catalytic cycle. While a definitive, universally accepted mechanism remains a subject of ongoing research, the following diagram illustrates a plausible scenario for how water might influence the catalyst's state.
Caption: Water's influence on the this compound catalyst.
In this proposed scheme, anhydrous this compound can be converted to its hydrated form in the presence of water. This hydrated dimer can then exist in equilibrium with a monomeric species. These different copper species (dimeric vs. monomeric) may then proceed through distinct catalytic pathways, potentially affecting the overall efficiency and selectivity of the reaction. For some reactions, the formation of the monomeric species might be crucial for catalytic activity, while for others, the dimeric structure might be preferred.
Experimental Workflow
The following diagram outlines a typical experimental workflow for a comparative study of the catalytic activity of anhydrous and hydrated this compound.
Caption: Workflow for comparing catalyst performance.
Conclusion and Recommendations
The choice between anhydrous and hydrated this compound can be a critical parameter in optimizing a catalytic reaction. While both forms are effective catalysts for a variety of transformations, the presence of water of crystallization in the hydrated form can influence the nature of the active catalytic species in solution.
Recommendations for Researchers:
-
Initial Screening: For novel reactions, it is advisable to screen both anhydrous and hydrated this compound to determine which form provides the optimal outcome.
-
Reproducibility: When following a literature procedure, it is crucial to use the specified form of the catalyst to ensure reproducibility. If the hydration state is not specified, testing both forms is recommended.
-
Mechanistic Studies: For researchers investigating reaction mechanisms, the deliberate addition or exclusion of water can be a valuable tool to probe the role of monomeric versus dimeric copper species in the catalytic cycle.
By carefully considering the hydration state of the this compound catalyst, researchers can gain better control over their reactions, leading to improved yields, selectivity, and a deeper understanding of the underlying catalytic processes.
References
Copper(II) Acetate in Large-Scale Synthesis: A Cost-Benefit Analysis and Comparative Guide
In the landscape of large-scale chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the choice of catalyst is a critical decision that profoundly impacts economic viability, environmental footprint, and overall process efficiency. Copper(II) acetate (B1210297) has emerged as a compelling catalyst due to its low cost, low toxicity, and versatile reactivity in a range of important organic transformations.[1][2][3] This guide provides a comprehensive cost-benefit analysis of using copper(II) acetate in large-scale synthesis, offering an objective comparison with alternative catalysts, supported by experimental data and detailed protocols.
Economic Viability and Market Trends
The primary advantage of copper-based catalysts lies in their economic feasibility, a factor of paramount importance in industrial applications. Copper is significantly more abundant and less expensive than precious metals like palladium, which are often used for similar chemical transformations.[1][4] The global copper catalyst market was valued at $2.3 billion in 2023 and is projected to reach $4.5 billion by 2032, driven by its cost-effectiveness in processes such as methanol (B129727) synthesis and cross-coupling reactions.[1] Bulk copper oxide catalysts can be priced as low as $18 per kilogram for industrial-scale purchases, a fraction of the cost of palladium-based catalysts which can exceed $1,000 per ounce.[1] This stark price difference makes this compound and other copper salts highly attractive for large-scale manufacturing where catalyst cost can be a significant operational expenditure.
Comparative Performance in Key Cross-Coupling Reactions
This compound is a widely used catalyst and reagent in several pivotal cross-coupling reactions that are fundamental to modern organic synthesis.[5][6] Its performance, particularly in forming carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-carbon (C-C) bonds, is often compared with palladium-catalyzed systems.
Chan-Lam Coupling (C-N and C-O Bond Formation)
The Chan-Lam coupling is an oxidative cross-coupling reaction that forms C-N and C-O bonds using a copper catalyst, often in the presence of air.[7][8] This reaction is a milder and less expensive alternative to the palladium-catalyzed Buchwald-Hartwig amination.[7][9] this compound is a common catalyst for this transformation.[10]
Ullmann Reaction (C-O, C-N, and C-S Bond Formation)
The Ullmann reaction is a classic copper-catalyzed method for the formation of C-O, C-N, and C-S bonds.[2][11] While traditional Ullmann conditions were harsh, modern protocols using copper salts like this compound with various ligands have made it a more versatile and milder reaction.[2][12] The low cost of copper makes it a more attractive option for industrial-scale Ullmann-type couplings compared to palladium-based alternatives.[2]
Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, traditionally employs a palladium catalyst with a copper co-catalyst.[13][14] However, concerns over palladium's cost and toxicity have driven the development of palladium-free, copper-catalyzed Sonogashira reactions.[15][16] Copper(I) salts are typically the active copper species, which can be generated in situ from copper(II) precursors.
The following table summarizes a comparative analysis of this compound and palladium catalysts in these key reactions.
| Reaction | Catalyst System | Catalyst Cost | Typical Catalyst Loading | Reaction Conditions | Typical Yields | Key Advantages of this compound |
| Chan-Lam Coupling | This compound | Low | 5-20 mol% | Room temperature to moderate heating, often open to air | Good to excellent (up to 96%)[10] | Low cost, mild conditions, air tolerance[7][9] |
| Palladium-based (e.g., Buchwald-Hartwig) | High | 1-5 mol% | Often requires inert atmosphere, specialized ligands | Very good to excellent | High turnover numbers, broad substrate scope | |
| Ullmann Reaction | This compound with ligands | Low | 1-20 mol% | Moderate to high temperatures | Moderate to high | Inexpensive, effective for specific substrates[2] |
| Palladium-based | High | 1-5 mol% | Milder conditions than traditional Ullmann | Good to excellent | Broader substrate scope, milder conditions | |
| Sonogashira Coupling | This compound (as precursor for Cu(I)) | Low | 5-10 mol% | Mild to moderate temperatures | Good to excellent (up to 97%)[17] | Palladium-free, low toxicity, cost-effective[15][16] |
| Palladium/Copper co-catalyst | High | 1-5 mol% Pd, 2-10 mol% Cu | Mild conditions | Very good to excellent | High efficiency, well-established |
Experimental Protocols
Below are representative experimental protocols for key reactions using this compound.
Protocol 1: Chan-Lam N-Arylation of an Amine
Objective: To synthesize an N-aryl amine via the copper-catalyzed cross-coupling of an arylboronic acid and an amine.[10]
Materials:
-
Arylboronic acid
-
Amine (e.g., aniline)
-
This compound (catalyst)
-
2,6-Lutidine (base)
-
Myristic acid (additive)
-
Dichloromethane (B109758) (solvent)
Procedure:
-
To a reaction vessel, add the arylboronic acid (1.0 mmol), the amine (1.2 mmol), and myristic acid (0.1 mmol).
-
Add dichloromethane (5 mL) and stir the mixture at room temperature.
-
Add this compound (0.1 mmol) and 2,6-lutidine (2.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is quenched with aqueous ammonium (B1175870) chloride and extracted with an organic solvent.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired N-aryl amine.
Protocol 2: Ullmann-type O-Arylation of a Phenol (B47542)
Objective: To synthesize a diaryl ether through the copper-catalyzed coupling of a phenol and an aryl halide.
Materials:
-
Phenol
-
Aryl iodide or bromide
-
This compound (catalyst)
-
A suitable ligand (e.g., 1,10-phenanthroline)
-
Cesium carbonate (base)
-
N,N-Dimethylformamide (DMF) (solvent)
Procedure:
-
In a reaction flask, combine the phenol (1.0 mmol), aryl halide (1.2 mmol), this compound (0.1 mmol), 1,10-phenanthroline (B135089) (0.2 mmol), and cesium carbonate (2.0 mmol).
-
Add DMF (5 mL) to the flask.
-
Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed, as monitored by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the diaryl ether.
Visualizing the Process: Experimental Workflow and Catalytic Cycle
To better understand the practical application and underlying mechanism of this compound in catalysis, the following diagrams illustrate a typical experimental workflow and a proposed catalytic cycle for the Chan-Lam coupling.
Caption: A generalized experimental workflow for a copper-catalyzed cross-coupling reaction.
Caption: A proposed catalytic cycle for the Chan-Lam cross-coupling reaction.
Conclusion
The cost-benefit analysis strongly favors the use of this compound in large-scale synthesis for a variety of economically significant chemical transformations. Its low cost, reduced toxicity, and effectiveness in key cross-coupling reactions make it a sustainable and industrially viable alternative to more expensive palladium catalysts.[3][12] While palladium catalysts may offer higher turnover numbers and a broader substrate scope in some cases, the economic and environmental advantages of copper-based systems are compelling, particularly for well-optimized, large-scale processes.[4] The continued development of more active and stable copper catalytic systems, including those based on this compound, will further solidify their role in the future of sustainable chemical manufacturing.
References
- 1. Is copper an expensive catalyst-Xinye Catalyst [xycatalyst.com]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper will replace toxic palladium and expensive platinum in the synthesis of medications | EurekAlert! [eurekalert.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Copper(II)_acetate [chemeurope.com]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of Copper(II) Acetate: A Guide for Laboratory Professionals
The safe and compliant disposal of copper(II) acetate (B1210297) is crucial for ensuring laboratory safety and environmental protection. As a compound containing a heavy metal, copper(II) acetate and its solutions are considered hazardous waste due to their toxicity to aquatic life.[1][2][3] Direct disposal into the sanitary sewer system is strictly prohibited.[2] This guide provides detailed, step-by-step procedures for the proper handling and disposal of this compound waste in a research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.[1][2][4]
-
Ventilation: Handle solid this compound and concentrated solutions in a well-ventilated area or within a chemical fume hood to prevent the inhalation of dust or mists.[2][4]
-
Spill Management: In the event of a spill, prevent the material from entering drains or waterways.[2][5]
-
Solid Spills: Carefully sweep up the material to avoid generating dust and place it in a sealed, labeled container for hazardous waste disposal.[2][3]
-
Liquid Spills: Absorb liquid spills with an inert material like vermiculite (B1170534) or sand, and collect the resulting solid waste for proper disposal.[2]
-
-
Container Labeling: All waste containers must be clearly and accurately labeled with their contents, including the full chemical name ("this compound Waste") and approximate concentrations. Containers should be kept securely closed when not in use.[1]
Step-by-Step Disposal Procedures
There are two primary pathways for the disposal of this compound waste: direct disposal through a certified hazardous waste management service or in-lab chemical treatment for aqueous waste followed by disposal.
Waste Segregation and Collection
The first critical step is the proper segregation of waste.
-
Aqueous Copper Waste: Collect all aqueous waste containing copper in a designated, properly labeled, and sealed container.[1]
-
Solid Copper Waste: Place solid this compound, contaminated articles (e.g., weighing boats, gloves), and spill cleanup materials into a separate, clearly labeled hazardous waste container.
-
Avoid Mixing: Do not mix copper waste with other waste streams, especially other metal wastes, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]
Disposal Option A: Direct Disposal (Recommended for Solids and Concentrated Solutions)
For solid this compound and concentrated aqueous solutions, the most straightforward and safest disposal method is to use a licensed hazardous waste disposal company.[3]
-
Procedure:
-
Ensure the waste is in a securely sealed and properly labeled container.
-
Store the container in a designated hazardous waste accumulation area.
-
Arrange for pickup by your institution's EHS or a contracted hazardous waste service.[5]
-
Disposal Option B: In-Lab Treatment for Aqueous Waste
For dilute aqueous this compound waste, in-lab chemical precipitation can be an effective method to convert the soluble, toxic copper ions into an insoluble, solid form. This significantly reduces the hazard of the aqueous waste stream.[1] The resulting solid is still considered hazardous waste and must be disposed of accordingly.
This protocol details the conversion of aqueous copper(II) ions into insoluble copper(II) phosphate (B84403).[1]
-
Preparation: In a suitable container within a fume hood, measure the volume of the aqueous copper acetate waste.
-
Reagent Addition: For every 1 liter of aqueous waste, slowly add a prepared solution of trisodium (B8492382) phosphate (Na₃PO₄), stirring continuously. The amount of trisodium phosphate needed will depend on the concentration of copper in your waste. Add the phosphate solution until no more precipitate forms.
-
Reaction Time: Continue to stir the mixture for a minimum of 15 minutes to ensure the precipitation reaction is complete.[1]
-
Filtration: Separate the solid precipitate from the liquid using a standard filtration apparatus (e.g., Büchner funnel with filter paper).[1]
-
Drying: Allow the collected solid copper(II) phosphate to dry completely in a ventilated area.[1]
-
Solid Waste Packaging: Package the dried, solid precipitate in a clearly labeled container for hazardous solid waste disposal.[1]
-
Filtrate Management:
-
The remaining liquid (filtrate) must be tested for residual copper content.
-
Check the pH of the filtrate and neutralize it to a range between 5 and 9.[1]
-
Crucially, you must consult with your EHS department to confirm if the residual copper levels meet local sewer discharge limits before any drain disposal. If limits are met, it may be permissible to dispose of the neutralized filtrate down the drain with a large excess of water. Otherwise, it must be collected as hazardous aqueous waste.[1]
-
Regulatory Context: Heavy Metal Waste
Copper is regulated as a hazardous heavy metal. While not one of the eight metals specifically listed under the Resource Conservation and Recovery Act (RCRA), its disposal is still governed by federal, state, and local regulations.[6][7][8] The RCRA 8 metals have specific concentration limits, determined by the Toxicity Characteristic Leaching Procedure (TCLP), which classifies a waste as hazardous.[9][10] Always consult your local EHS department for specific disposal limits and requirements applicable to copper in your jurisdiction.
RCRA 8 Metals: Regulatory Limits for Reference
The following table shows the EPA's regulatory limits for the RCRA 8 heavy metals, which provides context for how hazardous waste is characterized.[6][8]
| Metal | EPA Waste Code | Regulatory Limit (mg/L) |
| Arsenic | D004 | 5.0 |
| Barium | D005 | 100.0 |
| Cadmium | D006 | 1.0 |
| Chromium | D007 | 5.0 |
| Lead | D008 | 5.0 |
| Mercury | D009 | 0.2 |
| Selenium | D010 | 1.0 |
| Silver | D011 | 5.0 |
| (Data sourced from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA))[6][8] |
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. actenviro.com [actenviro.com]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. What Is the Regulatory Limit for Heavy Metal Leaching from Waste in Major Jurisdictions? → Learn [esg.sustainability-directory.com]
- 10. alsglobal.com [alsglobal.com]
Personal protective equipment for handling COPPER(II) ACETATE
Essential Safety and Handling Guide for Copper(II) Acetate (B1210297)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling copper(II) acetate. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires careful handling. It is harmful if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life[1][2][3]. All personnel must use the appropriate Personal Protective Equipment (PPE) as outlined below.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Solid this compound | Aqueous Solution of this compound |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) inspected before use[1][2][4]. | Chemical-resistant gloves (e.g., Nitrile rubber) inspected before use[1][2][4]. |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[1][2]. A face shield may also be necessary[4]. | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[1][2]. A face shield may also be necessary[4]. |
| Skin and Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace[2]. Lab coat. | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace[2]. Lab coat. |
| Respiratory Protection | If dust is generated, use a full-face respirator with a particulate filter (e.g., P95 or P1)[2]. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges[2]. | Not generally required if handled in a well-ventilated area or fume hood. If aerosols are generated, use appropriate respiratory protection. |
II. Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for this compound. This information is crucial for risk assessment in the laboratory.
Table 2: Acute Toxicity of this compound
| Exposure Route | Endpoint | Value | Species | Source |
| Oral | LD50 | >300 – 2,000 mg/kg | Rat (anhydrous) | [5] |
| Dermal | LD50 | > 2,000 mg/kg | Rat (male/female) | [1] |
| Aquatic (Fish) | LC50 | 0.14 mg/l - 96.0 h | Pimephales promelas (fathead minnow) | [2] |
Operational Plan: Step-by-Step Guidance for Handling this compound
This section provides a detailed, procedural workflow for the safe handling of this compound from receipt to disposal.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required[1][6][7].
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound[5][6][8].
Handling and Use
-
Personal Protective Equipment (PPE): Don the appropriate PPE as specified in Table 1 before handling the chemical.
-
Avoiding Contamination: Do not eat, drink, or smoke in the laboratory or when handling this product[1][6][8]. Wash hands thoroughly with soap and water after handling[1][6][8].
-
Preventing Dust and Aerosol Formation: Avoid the formation of dust and aerosols during handling[1][2][4]. Use non-sparking tools[1].
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials[1][2][6]. Keep away from heat[5].
Accidental Spills
-
Minor Spills (Solid):
-
Major Spills:
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1][2][8].
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor[1][2][8].
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[1][2][8].
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[1][2][8].
Disposal Plan
-
Waste Collection: Collect all this compound waste, including contaminated materials, in a designated, labeled, and sealed hazardous waste container.
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[1][8]. Do not release into the environment[1][2]. Some sources suggest that for very small quantities, reduction of Cu(II) to elemental copper with iron in an alkaline solution can be a method for disposal, but this should be verified with your institution's waste management guidelines[9].
Experimental Workflow Visualization
The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. web.faa.illinois.edu [web.faa.illinois.edu]
- 5. carlroth.com [carlroth.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fda.ajums.ac.ir [fda.ajums.ac.ir]
- 8. fishersci.com [fishersci.com]
- 9. Reddit - The heart of the internet [reddit.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
